ISX-9
描述
属性
IUPAC Name |
N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENTKHGMVKGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880071 | |
| Record name | Isoxazole 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832115-62-5 | |
| Record name | Isoxazole 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of ISX-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a small molecule that has garnered significant interest for its ability to promote the differentiation of various progenitor cells, most notably adult neural stem cells.[1][2][3][4] Its therapeutic potential is being explored in the contexts of neurodegenerative diseases, cardiac regeneration, and diabetes.[2][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of this compound, supported by experimental data and methodologies.
Core Mechanism: Induction of Neuronal Differentiation
This compound was initially identified as a potent inducer of adult neural stem cell differentiation.[1][4] Its primary mechanism in this context involves the activation of a calcium-dependent signaling pathway that converges on the myocyte-enhancer factor 2 (MEF2) family of transcription factors.[4][5][6]
Calcium-Activated Signaling
This compound triggers an influx of calcium (Ca2+) into neural progenitor cells.[1] This is achieved through the activation of both voltage-gated calcium channels and NMDA receptors.[1] The resulting increase in intracellular calcium concentration is a critical initiating event for the downstream signaling cascade.
MEF2-Dependent Gene Expression
The elevated intracellular calcium activates signaling pathways that lead to the activation of MEF2.[5][6] MEF2 transcription factors are crucial regulators of neuronal differentiation and survival.[6] The dependence of this compound's pro-neurogenic effects on MEF2 has been confirmed through experiments where the knockout of MEF2 isoforms abrogated the increase in hippocampal neurogenesis induced by this compound.[6] Activated MEF2, in turn, drives the expression of key neurogenic transcription factors, most notably NeuroD1.[1][7]
Modulation of Key Signaling Pathways
Beyond its core mechanism in neural stem cells, this compound has been shown to modulate several other critical signaling pathways, highlighting its pleiotropic effects across different cell types.
Wnt/β-catenin Pathway
Recent studies have identified this compound as a novel agonist of the canonical Wnt/β-catenin signaling pathway.[3][8] The proposed mechanism involves the direct interaction of this compound with Axin1, a key component of the β-catenin destruction complex.[8] this compound covalently binds to the N-terminal region of Axin1, which potentiates the interaction between LRP6 and Axin1.[8] This leads to the stabilization of β-catenin, its subsequent translocation to the nucleus, and the activation of Wnt target genes.[8] This pathway is crucial for its effects on hair regrowth and may also contribute to its roles in cardiac and endocrine progenitor differentiation.[8]
NGFR-ERK-TAU-β-Catenin Signaling Axis
In mesenchymal stem cells (MSCs), this compound has been shown to promote the secretion of Keratinocyte Growth Factor (KGF) through a distinct signaling cascade.[9] This pathway is initiated by this compound acting on the nerve growth factor receptor (NGFR).[9] This interaction leads to the phosphorylation and activation of downstream signaling proteins ERK and TAU.[9] Ultimately, this cascade results in the decreased phosphorylation of β-catenin, facilitating its nuclear entry and subsequent upregulation of KGF expression.[9]
TGF-β Signaling
In the context of cardiac differentiation, this compound has been observed to activate transforming growth factor-beta (TGF-β) induced epithelial-mesenchymal transition (EMT) signaling.[3] This pathway is fundamental for the generation of cardiac progenitor cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
| Parameter | Value | Cell Type/Model | Reference |
| In Vitro Concentration for Neurogenesis | 2.5 - 20 µM | Adult rat hippocampal stem cells | [4] |
| In Vivo Dosage for Neurogenesis | 20 mg/kg (i.p.) | Mice | [1][3][4] |
| Concentration for Cardiac Progenitor Generation | 25 µM | Human induced pluripotent stem cells (hiPSCs) | |
| Concentration for KGF Secretion in MSCs | 5 µM | Rat bone marrow-derived mesenchymal stem cells (BMSCs) | [9] |
Experimental Protocols
In Vivo Neurogenesis Assessment in Mice
-
Animal Model: Adult male mice.
-
This compound Administration: Intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg body weight, typically for 7 to 12 consecutive days.[3][4][6]
-
Cell Proliferation and Differentiation Analysis: Immunohistochemistry is performed on brain sections using antibodies against markers for proliferating cells (e.g., Ki-67) and immature neurons (e.g., Doublecortin, DCX).[2][6]
-
Behavioral Analysis: The Morris water maze test is commonly used to assess spatial memory and hippocampal function.[1][4][6]
Wnt/β-catenin Pathway Activation Assay
-
Cell Line: HEK293T cells.
-
Reporter System: SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a control SuperFOPFlash plasmid.
-
Methodology: Cells are co-transfected with the reporter plasmids and a Renilla luciferase plasmid (for normalization). Cells are then treated with this compound at various concentrations. Luciferase activity is measured 24-48 hours post-treatment to quantify the activation of the Wnt/β-catenin pathway.[8]
Target Identification via Tandem Mass Tag (TMT) Proteomics
-
Cell Type: Rat bone marrow-derived mesenchymal stem cells (BMSCs).
-
Treatment: BMSCs are treated with this compound (e.g., 5 µM) for a specified duration (e.g., 24 hours).
-
Protein Extraction and Digestion: Proteins are extracted, quantified, and enzymatically digested into peptides.
-
TMT Labeling: Peptides from control and this compound-treated groups are labeled with different TMT isobaric tags.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry to identify and quantify protein expression changes.[9]
Visualizations of Signaling Pathways and Workflows
Caption: this compound induced neurogenesis pathway.
Caption: this compound activation of the Wnt/β-catenin pathway.
Caption: TMT-based quantitative proteomics workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Small Molecule ISX-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole-9 (ISX-9) is a synthetic small molecule that has garnered significant interest within the scientific community for its potent ability to induce cellular differentiation, particularly in the context of neurogenesis.[1][2] It promotes the differentiation of adult neural stem/precursor cells (NSPCs) and has demonstrated therapeutic potential in preclinical models by improving hippocampal function and memory.[1][3][4] Beyond its effects on the nervous system, this compound has been shown to influence the differentiation of cardiac and islet endocrine progenitors.[5][6] This guide provides a comprehensive overview of the signaling pathways modulated by this compound, summarizes key quantitative data, and outlines experimental protocols for its study.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. Its mechanisms are multifaceted, involving calcium signaling, the Wnt/β-catenin pathway, and MEF2-dependent gene expression.
Calcium Influx and MEF2-Dependent Neurogenesis
A primary mechanism of this compound in promoting neuronal differentiation involves the activation of calcium (Ca²⁺) influx. This compound triggers Ca²⁺ entry through voltage-gated calcium channels and NMDA receptors.[1] This increase in intracellular calcium activates calcium/calmodulin-dependent protein kinase (CaMK). Activated CaMK is thought to regulate the nuclear export of histone deacetylase 5 (HDAC5), a known modulator of the Myocyte-enhancer factor 2 (MEF2) family of transcription factors.[5] By promoting HDAC5 export, MEF2 is relieved from repression and can activate the transcription of neuron-specific genes, such as NeuroD1, driving neuronal differentiation.[1][4][5] The effects of this compound on enhancing hippocampal neurogenesis and memory have been shown to be dependent on MEF2.[4]
Wnt/β-catenin Pathway Activation
This compound is also a potent activator of the canonical Wnt/β-catenin signaling pathway.[5][7] It has been identified that this compound directly targets Axin1, a key component of the β-catenin destruction complex.[6] By covalently binding to the N-terminal region of Axin1, this compound enhances the interaction between LRP6 and Axin1.[5][6] This action leads to the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.[6] This pathway is crucial for its effects on hair follicle regeneration and its role in cardiac differentiation.[5][6]
NGFR-ERK-TAU-β-Catenin Signaling Axis
In mesenchymal stem cells (MSCs), this compound has been shown to promote the secretion of Keratinocyte Growth Factor (KGF) by acting on the Nerve Growth Factor Receptor (NGFR).[8] This interaction upregulates the phosphorylation of downstream proteins ERK and TAU, while downregulating the phosphorylation of β-catenin.[8] This cascade accelerates the translocation of β-catenin into the nucleus, ultimately increasing the expression of KGF. This pathway highlights a novel mechanism for this compound in regulating cellular paracrine functions, with implications for treating conditions like acute lung injury.[8]
Other Modulated Pathways
This compound also influences other signaling pathways, including:
-
TGF-β Signaling: Involved in epithelial-mesenchymal transition (EMT) during cardiac differentiation.[5][7]
-
Non-canonical Wnt Signaling: Upregulation of Wnt5a and Wnt11 has been observed at later stages of cardiac differentiation.[5]
-
GPR68 Ligand: this compound has been identified as a ligand for GPR68, a proton-sensing G protein-coupled receptor, which co-regulates neuronal target genes in hippocampal neural progenitors.[9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the experimental use and effects of this compound.
Table 1: In Vitro Experimental Parameters
| Parameter | Cell Type | Concentration Range | Effect | Citation |
|---|---|---|---|---|
| Proliferation/Survival | Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 µM | Increased cell number and differentiation | [7] |
| Cell Damage | Oligodendrocyte Precursor Cells (OPCs) | 6.25 - 50 µM | Induced cell damage | [7] |
| Tube Formation | Outgrowth Endothelial Progenitor Cells (EPCs) | Not Specified | Decreased tube formation | [7] |
| KGF Secretion | Mesenchymal Stem Cells (MSCs) | Not Specified | Promoted KGF secretion |[8] |
Table 2: In Vivo Experimental Parameters
| Parameter | Animal Model | Dosage | Administration Route | Effect | Citation |
|---|---|---|---|---|---|
| Neurogenesis | Mice | 20 mg/kg | Intraperitoneal (i.p.) | Increased neuroblast proliferation and differentiation | [4][7] |
| Spatial Memory | Mice | 20 mg/kg | Intraperitoneal (i.p.) | Improved spatial memory in Morris water maze | [1][4] |
| Hair Regrowth | C57BL/6J Mice | Not Specified | Topical Application | Promoted hair follicle transition from telogen to anagen | [5][6] |
| Stress Model | Rats | 20 mg/kg (7 days) | Intraperitoneal (i.p.) | Restored normal neurogenesis levels after stress |[3] |
Table 3: Solubility and Formulation
| Solvent | Solubility | Notes | Citation |
|---|---|---|---|
| DMSO | ~47 mg/mL (200.62 mM) | Fresh DMSO recommended as moisture absorption reduces solubility | [7] |
| Ethanol | 11 mg/mL (46.95 mM) | Sonication is recommended | [10] |
| In vivo Formulation | 200 mg/ml DMSO stock diluted in PEG 300 and ddH₂O | Example: 50 µL stock + 550 µL PEG 300 + 400 µL ddH₂O |[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving this compound.
Neural Stem Cell (NSC) Differentiation Assay
This protocol outlines the steps to assess the pro-neurogenic effects of this compound on cultured neural stem cells.
Methodology:
-
Cell Plating: Plate adult neural stem/progenitor cells onto poly-D-lysine/laminin-coated plates or coverslips in appropriate growth medium.
-
Treatment: Once cells are adherent, replace the medium with differentiation medium containing various concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) and a vehicle control (DMSO).
-
Incubation: Culture the cells for a period of 2 to 7 days to allow for differentiation.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against neuronal markers (e.g., β-III-tubulin, NeuN) and proliferation markers (e.g., Ki-67) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated neurons (e.g., β-III-tubulin positive cells) relative to the total number of cells (DAPI positive nuclei).
Wnt/β-catenin Reporter Assay (SuperTOPFlash)
This assay is used to quantify the activation of the canonical Wnt pathway by this compound.[6]
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or CHIR99021) and a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control cells. A SuperFOPFlash plasmid with mutated TCF/LEF sites can be used as a negative control to ensure specificity.[6]
Conclusion
This compound is a versatile small molecule with significant potential in regenerative medicine and neuroscience. Its ability to promote neuronal differentiation through the MEF2 pathway and modulate the Wnt/β-catenin signaling cascade makes it a valuable tool for studying and potentially treating a range of conditions, from neurodegenerative diseases to tissue injury.[3][5] The detailed pathways, quantitative data, and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | GPR68 ligand | Probechem Biochemicals [probechem.com]
- 10. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
An In-depth Technical Guide to ISX-9 and MEF2-Dependent Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoxazole-9 (ISX-9) is a small molecule that has emerged as a potent inducer of differentiation in various progenitor cell types, most notably neural and cardiac stem cells. Its mechanism of action is intrinsically linked to the activation of Myocyte Enhancer Factor 2 (MEF2), a family of transcription factors pivotal in the genetic programs governing cellular differentiation and development. This technical guide provides a comprehensive overview of the core principles of this compound-mediated MEF2-dependent gene expression, including its mechanism of action, quantitative effects, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound as a tool for both basic and translational research in regenerative medicine and drug discovery.
Introduction to this compound
This compound (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a chemical compound identified through high-throughput screening for its ability to promote neuronal differentiation. Subsequent research has elucidated its broader therapeutic potential, including applications in cardiogenesis and the enhancement of cognitive function. The pro-differentiative effects of this compound are primarily mediated through the potentiation of MEF2-dependent transcriptional programs.
The Role of MEF2 in Gene Expression
The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, comprising MEF2A, MEF2B, MEF2C, and MEF2D, are critical regulators of gene expression in a multitude of cell lineages. In the context of neurogenesis and myogenesis, MEF2 proteins are essential for the activation of genes that drive cellular differentiation and maturation. The activity of MEF2 is tightly regulated by various signaling pathways, often involving calcium-dependent mechanisms and post-translational modifications that influence its interaction with co-activators and co-repressors.
Mechanism of Action: this compound and MEF2 Activation
This compound's primary mechanism of action involves the modulation of intracellular calcium signaling, which subsequently leads to the activation of MEF2. The signaling cascade is initiated by this compound promoting calcium ion (Ca2+) influx through L-type calcium channels and NMDA receptors. This elevation in intracellular calcium activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates and inactivates histone deacetylases (HDACs), which are known to repress MEF2 activity. The inhibition of these co-repressors allows for the de-repression of MEF2, enabling it to bind to its target DNA sequences and activate the transcription of downstream genes, such as the neurogenic differentiation 1 (NeuroD1) gene.
Signaling Pathway Diagram
Caption: this compound activates MEF2 by promoting calcium influx and inhibiting HDACs.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.
Table 1: In Vitro Dose-Response of this compound on Neural Stem/Progenitor Cells (NSPCs)
| Parameter | Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Proliferation | Rat NSPCs | 6.25 - 50 | Slight increase in cell number | |
| Neuronal Differentiation | Rat NSPCs | 2.5 - 20 | Dose-dependent increase in neuronal markers (e.g., Neurofilament, NeuN) | |
| Gliogenesis | Rat Hippocampal Stem Cells | 2.5 - 20 | Blocked gliogenesis |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| Mice | 20 mg/kg (i.p.) | 12 days | Enhanced hippocampal neurogenesis and improved spatial memory | |
| Rats | 20 mg/kg (i.p.) | 7 days | Increased proliferation of neural progenitors |
Table 3: Effects of this compound on Gene and Protein Expression
| Gene/Protein | Cell Type | This compound Treatment | Fold Change/Effect | Reference |
| NeuroD1 | Rat HCN cells | 50 µM, 3 hrs | Increased mRNA expression | |
| Neurofilament, NeuN | Rat NSPCs | 6.25 - 50 µM, 5 days | Increased protein levels | |
| Wnt3a, Wnt5a, Wnt11 | hiPSCs | Not specified | Upregulation of mRNA | |
| Nkx2.5, GATA4, ISL-1, Mef2c | hiPSCs | Not specified | Increased expression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on MEF2-dependent gene expression.
In Vitro Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)
Objective: To induce and assess the neuronal differentiation of NSPCs using this compound.
Materials:
-
NSPCs (e.g., from rat hippocampus or subventricular zone)
-
NSPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and FGF)
-
NSPC differentiation medium (proliferation medium without growth factors)
-
This compound (stock solution in DMSO)
-
Primary antibodies: anti-NeuN, anti-Neurofilament, anti-GFAP (for astrocytes)
-
Secondary antibodies (fluorescently-conjugated)
-
DAPI (for nuclear staining)
-
96-well plates or chamber slides
-
Western blot reagents and equipment
Protocol:
-
Cell Seeding: Plate NSPCs onto coated (e.g., poly-L-ornithine and laminin) 96-well plates or chamber slides at a suitable density in proliferation medium.
-
This compound Treatment: After 24 hours, replace the proliferation medium with differentiation medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-conjugated secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope.
-
-
Western Blotting:
-
Lyse cells from parallel cultures to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against neuronal markers and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro differentiation of NSPCs with this compound.
MEF2 Reporter Gene Assay
Objective: To quantify the activation of MEF2 transcriptional activity by this compound.
Materials:
-
A suitable cell line (e.g., HEK293T or a neural progenitor cell line)
-
MEF2 luciferase reporter plasmid (containing MEF2 binding sites upstream of a luciferase gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-luciferase assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the MEF2 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
In Vivo Administration and Behavioral Testing
Objective: To assess the in vivo effects of this compound on neurogenesis and cognitive function in a mouse model.
Materials:
-
Adult mice
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80 in saline)
-
BrdU (for labeling dividing cells)
-
Morris Water Maze apparatus
-
Tissue processing and immunohistochemistry reagents
Protocol:
-
This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 12 days).
-
BrdU Labeling: Co-administer BrdU (e.g., 50 mg/kg, i.p.) during a portion of the treatment period to label newly born cells.
-
Morris Water Maze:
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the latency to find the platform.
-
Probe Trial: Remove the platform and assess the time spent in the target quadrant to evaluate spatial memory.
-
-
Tissue Collection and Analysis:
-
Perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry.
-
Stain for BrdU and neuronal markers (e.g., NeuN, DCX) to quantify neurogenesis in the dentate gyrus of the hippocampus.
-
Related Signaling Pathways
While the primary mechanism of this compound involves the Ca2+-CaMKII-HDAC-MEF2 axis, evidence suggests its influence extends to other significant signaling pathways.
-
Wnt/β-catenin Signaling: this compound has been shown to activate the Wnt/β-catenin pathway, which is crucial for both neurogenesis and cardiogenesis. This activation may occur through the stabilization of β-catenin.
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is also implicated in this compound-mediated cardiac differentiation, particularly in the context of epithelial-mesenchymal transition.
Conclusion
This compound is a valuable chemical tool for dissecting the molecular mechanisms of cellular differentiation and holds promise for therapeutic applications in regenerative medicine. Its ability to potently and specifically activate MEF2-dependent gene expression provides a powerful means to direct cell fate. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers seeking to explore the multifaceted activities of this compound. Further investigation into the interplay between the MEF2 pathway and other signaling networks modulated by this compound will undoubtedly unveil new avenues for therapeutic intervention in a range of degenerative diseases.
The Influence of ISX-9 on Neural Stem Cell Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole-9 (ISX-9) is a small molecule that has emerged as a potent modulator of neural stem cell (NSC) fate, primarily promoting neuronal differentiation.[1][2][3][4] Its ability to drive neurogenesis both in vitro and in vivo has positioned it as a valuable tool for research in neural regeneration, disease modeling, and as a potential therapeutic agent for neurological disorders characterized by neuronal loss.[5][6][7][8] This technical guide provides an in-depth overview of the effects of this compound on neural stem cells, including its mechanism of action, quantitative effects on cell fate, detailed experimental protocols, and key signaling pathways involved.
Mechanism of Action
This compound orchestrates a multi-faceted signaling cascade to promote neuronal differentiation. The primary mechanism involves the activation of calcium (Ca2+) influx through voltage-gated calcium channels and NMDA receptors.[1] This influx of intracellular calcium triggers a downstream signaling pathway dependent on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[2][5][6] Specifically, the increased calcium levels lead to the activation of CaMK, which in turn phosphorylates and promotes the nuclear export of histone deacetylase 5 (HDAC5). The removal of this transcriptional repressor allows MEF2 to activate the expression of proneuronal genes, most notably NeuroD1, a key transcription factor in neuronal differentiation.[1][7][9][10]
More recently, this compound has also been identified as an activator of the Wnt/β-catenin signaling pathway.[3][11] It has been shown to target Axin1, potentiating its interaction with LRP6 and leading to the stabilization of β-catenin and the subsequent activation of Wnt target genes.[11] This dual action on both calcium- and Wnt-dependent pathways likely contributes to its robust pro-neurogenic effects.
Quantitative Effects of this compound on Neural Stem Cell Fate
The following tables summarize the quantitative data from various studies on the effects of this compound on neural stem cells and related progenitor populations.
Table 1: In Vitro Effects of this compound on Neural Stem/Progenitor Cells
| Cell Type | Species | This compound Concentration | Treatment Duration | Effect | Quantitative Data | Reference |
| Neural Stem/Progenitor Cells (NSPCs) | Rat | 6.25, 12.5, 25, 50 µM | 48 hours | Proliferation/Survival | Slight increase in cell number | [4][12][13] |
| Neural Stem/Progenitor Cells (NSPCs) | Rat | 6.25, 12.5, 25, 50 µM | 5 days | Neuronal Differentiation | Increased expression of Neurofilament and NeuN | [4][12][14] |
| Hippocampal Neural Stem/Progenitor Cells (HCN) | Rat | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2][9][10] |
| Whole Brain Neural Progenitor Cells | Mouse | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2][9][10] |
| Subventricular Zone (SVZ) Progenitors | Mouse | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2][9][10] |
| P19 Embryonic Carcinoma Cells | Not specified | Not specified | Not specified | Neuronal Differentiation | Induces neuronal differentiation | [2] |
| Long-term self-renewing neuroepithelial stem (lt-NES) cells | Human | Not specified | 4 days | Sensory Neuron Differentiation | Up to 25-30% of cells positive for Brn3a/Tuj1 | [15] |
| Long-term self-renewing neuroepithelial stem (lt-NES) cells | Human | Not specified | 4 days | Gene Expression | Significant increase in GATA3, Brn3a, and peripherin mRNA | [15] |
| Long-term self-renewing neuroepithelial stem (lt-NES) cells | Human | Not specified | 4 days | Gene Expression | Reduced expression of NeuroD1 mRNA | [15] |
Table 2: In Vivo Effects of this compound on Neurogenesis
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Effect | Quantitative Data | Reference |
| Mice | 20 mg/kg | Intraperitoneal (i.p.) | 12 days | Hippocampal Neurogenesis | Enhances proliferation and differentiation of SGZ neuroblasts | [1][5] |
| Mice | 20 mg/kg | i.p. | 12 days | Neuronal Morphology | Increases dendritic arborization of adult-generated dentate gyrus neurons | [5] |
| Mice | 20 mg/kg | i.p. | 12 days | Spatial Memory | Enhances spatial memory in the Morris water maze test | [1][5] |
| Adult Rats | 20 mg/kg | i.p. | 7 days | Hippocampal Cell Proliferation | Increases Ki-67 positive cells (F(1, 24) = 5.57, p < 0.05) | [7][16] |
| Adult Rats (with mild chronic unpredictable stress) | Not specified | Not specified | 14 days | Hippocampal Cell Proliferation & Neuronal Commitment | Increases BrdU positive cells (F(1, 23) = 23.91, p < 0.01), Ki-67 positive cells (F(1, 21) = 27.53, p < 0.01), and NeuroD positive cells (F(1, 20) = 20.16, p < 0.01) | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)
This protocol is a synthesis of methodologies described in the literature for inducing neuronal differentiation from cultured NSPCs using this compound.[4][12][13]
1. NSPC Culture:
- Culture primary NSPCs in appropriate proliferation medium. A common formulation includes Neurobasal medium supplemented with B27, N2, glutamine, penicillin/streptomycin, and growth factors such as EGF and FGF-2 (e.g., 20 ng/mL each).
- Maintain cells on a substrate that promotes adherence and proliferation, such as plates coated with poly-L-ornithine and laminin.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Stock Solution Preparation:
- Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[9][10]
- Store the stock solution at -20°C or -80°C for long-term storage.[1]
3. Differentiation Induction:
- Plate NSPCs at a desired density for differentiation.
- To initiate differentiation, withdraw the proliferation medium and replace it with a differentiation medium. This typically involves the removal of growth factors (EGF and FGF-2).
- Add this compound to the differentiation medium at the desired final concentration (typically in the range of 6.25 to 50 µM).[4][12][13] Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
- Culture the cells for the desired differentiation period (e.g., 5-7 days), replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
4. Analysis of Neuronal Differentiation:
- Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking solution (e.g., bovine serum albumin or normal goat serum). Incubate with primary antibodies against neuronal markers such as β-III tubulin (Tuj1), NeuN, or Neurofilament. Follow with fluorescently labeled secondary antibodies and visualize using fluorescence microscopy.
- Western Blotting: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against neuronal markers.
- Quantitative PCR (qPCR): Extract RNA, reverse transcribe to cDNA, and perform qPCR using primers for proneuronal genes like NeuroD1, Tubb3, and NeuN.
Protocol 2: In Vivo Administration of this compound for Promoting Neurogenesis
This protocol is based on studies investigating the effects of this compound on adult neurogenesis in rodent models.[1][5][7][16]
1. Animal Models:
- Adult mice or rats are commonly used.
2. This compound Formulation for Injection:
- For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle solution. A common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[17]
3. Administration:
- Administer this compound via i.p. injection at a dosage of, for example, 20 mg/kg body weight.[1][5][7][16]
- The treatment duration can vary depending on the experimental goals, with studies reporting durations from 7 to 12 days.[1][5][7][16]
4. Analysis of Neurogenesis:
- Immunohistochemistry: Perfuse the animals with 4% paraformaldehyde, dissect the brains, and process for cryosectioning or paraffin (B1166041) embedding. Perform immunohistochemistry on brain sections using antibodies against markers of cell proliferation (e.g., Ki-67, BrdU) and immature and mature neurons (e.g., Doublecortin (DCX), NeuN).
- Behavioral Testing: Assess cognitive functions, such as spatial learning and memory, using tests like the Morris water maze.[1][5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound promotes neuronal differentiation via two key signaling pathways.
Experimental Workflow
Caption: Representative experimental workflows for this compound studies.
Conclusion
This compound is a powerful small molecule for directing the fate of neural stem cells towards a neuronal lineage. Its well-characterized mechanism of action, involving both calcium- and Wnt-dependent signaling, provides a solid foundation for its application in neuroscience research. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and researchers seeking to utilize this compound in their studies of neurogenesis and for those in drug development exploring its therapeutic potential. Further research into the long-term effects and safety profile of this compound will be crucial for its translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 5. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of sensory neurons from neuroepithelial stem cells by the ISX9 small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
ISX-9 and Wnt/β-catenin Signaling Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxazole-9 (ISX-9) is a synthetic small molecule initially identified for its potent ability to induce neurogenesis.[1][2][3][4] Subsequent research has revealed its broader capabilities in promoting the differentiation of various progenitor cells, including those in cardiac and pancreatic lineages.[1][3] A significant body of evidence now points to the activation of the canonical Wnt/β-catenin signaling pathway as a key mechanism underpinning many of this compound's biological effects.[1][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with the Wnt/β-catenin pathway. It consolidates quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows to support advanced research and development.
The Canonical Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, stem cell maintenance, and adult tissue homeostasis.[6][7] Its dysregulation is implicated in numerous diseases, including cancer. The pathway's state is primarily determined by the cytoplasmic stability of the transcriptional co-activator β-catenin.
-
"Off-State" (Absence of Wnt): In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and Wnt target genes inactive.
-
"On-State" (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane. This inhibits GSK3β's activity, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[8] Accumulated β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[9]
This compound's Mechanism of Wnt/β-catenin Activation
This compound functions as a novel agonist of the Wnt/β-catenin pathway by directly targeting a core component of the destruction complex.[1] Unlike Wnt ligands, which initiate the cascade from the cell surface, this compound acts intracellularly to stabilize β-catenin.
The key mechanism involves:
-
Direct Binding to Axin1: this compound covalently binds to the N-terminal region of Axin1, a scaffold protein central to the destruction complex.[1][5]
-
Potentiation of LRP6-Axin1 Interaction: This binding event enhances the association between the Wnt co-receptor LRP6 and Axin1.[1]
-
Destruction Complex Inhibition: The strengthened LRP6-Axin1 interaction effectively sequesters Axin1, disrupting the destruction complex's ability to phosphorylate β-catenin.
-
β-catenin Stabilization: Consequently, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate target gene expression, mimicking the canonical Wnt "on-state."[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various experimental contexts, compiled from peer-reviewed literature.
Table 1: In Vitro Concentrations and Applications
| Application | Cell/Tissue Type | Concentration Range | Outcome | Reference(s) |
| Neuronal Differentiation | Adult Rat Hippocampal Stem Cells | 2.5 - 20 µM | Dose-dependently triggers neurogenesis and blocks gliogenesis. | [10][11] |
| Progenitor Cell Viability | NSPCs, OPCs, EPCs | 6.25 - 50 µM | Increased NSPC number; cytotoxic to OPCs; inhibited EPC tube formation. | [12][13] |
| Cardiac Progenitor Induction | Human iPSCs (hiPSCs) | 20 µM | Induced generation of cardiac progenitor cells. | [10] |
| Endocrine Progenitor Fate | Mouse Intestinal Organoids | Not specified | Increased expression of EEC differentiation-associated transcription factors. | [14] |
Table 2: In Vivo Dosage and Effects
| Animal Model | Administration | Dosage | Duration | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice | Intraperitoneal (i.p.) | 20 mg/kg | 7 days | Increased hippocampal cell proliferation. |[2] | | Mice | Intraperitoneal (i.p.) | 20 mg/kg | 12 days | Improved hippocampal function and spatial memory. |[10][11] | | C57BL/6J Mice | Topical Application | Not specified | Promoted hair regrowth and hair follicle transition from telogen to anagen. |[1] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to validate this compound's effect on Wnt/β-catenin signaling.
Wnt/β-catenin Reporter Assay (SuperTOPFlash)
-
Principle: This is a luciferase-based reporter assay used to quantify TCF/LEF-mediated transcriptional activity. The SuperTOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression. Activation of the pathway leads to an increase in luciferase activity. A SuperFOPFlash plasmid with mutated TCF/LEF sites is used as a negative control.[1][5][15]
-
Methodology:
-
Transfection: Co-transfect target cells (e.g., HEK293T) with the SuperTOPFlash (or SuperFOPFlash) plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold-change in normalized activity relative to the vehicle control indicates the level of Wnt/β-catenin pathway activation.
-
Co-Immunoprecipitation (Co-IP)
-
Principle: Co-IP is used to demonstrate the physical interaction between proteins in a complex. To validate this compound's mechanism, Co-IP can show an enhanced interaction between LRP6 and Axin1.[1][5]
-
Methodology:
-
Cell Treatment & Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target proteins (e.g., anti-Axin1).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-LRP6) to confirm its presence in the complex.
-
Western Blotting for β-catenin Stabilization
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample. It is essential for demonstrating the accumulation of β-catenin following this compound treatment.[1][15]
-
Methodology:
-
Sample Preparation: Treat cells with this compound for various time points or at different concentrations. Prepare whole-cell lysates using RIPA buffer or a similar lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (total or active, dephosphorylated form). Also, probe for a loading control (e.g., GAPDH, β-actin).[15][16]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in protein levels.
-
Broader Signaling Context and Conclusion
While activation of Wnt/β-catenin signaling is a primary mechanism, this compound's effects are also mediated through other pathways. Notably, it can induce intracellular Ca²⁺ influx, which activates CaMK and leads to the nuclear export of HDAC5.[2][12][14] This de-represses the Myocyte-enhancer factor 2 (MEF2) family of transcription factors, which are critical for its pro-neurogenic effects.[2][4] The interplay between the Wnt/β-catenin and Ca²⁺/MEF2 pathways likely contributes to the context-dependent outcomes of this compound treatment across different cell types.[3][13]
References
- 1. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cross-regulation between SOX9 and the canonical Wnt signalling pathway in stem cells [frontiersin.org]
- 7. Mechanistic insights into Wnt–β-catenin pathway activation and signal transduction | Semantic Scholar [semanticscholar.org]
- 8. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 16. novusbio.com [novusbio.com]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of ISX-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole-9 (ISX-9) is a small molecule of significant interest in neuroscience and regenerative medicine due to its capacity to induce neuronal differentiation and promote neurogenesis. It has been identified as an activator of the Wnt/β-catenin signaling pathway and acts through myocyte-enhancer factor 2 (MEF2)-dependent gene expression. While the pharmacological effects of this compound have been explored in several in vivo studies, a comprehensive public-domain characterization of its pharmacokinetic profile and absolute bioavailability remains elusive. This technical guide synthesizes the currently available information on the in vivo administration of this compound, its known mechanisms of action, and provides hypothetical experimental protocols for future pharmacokinetic studies, acknowledging the present data gap in this area.
Introduction
Isoxazole-9 (this compound) is a synthetic compound that has demonstrated potent activity in promoting the differentiation of adult neural stem and progenitor cells.[1][2] Its ability to cross the blood-brain barrier and stimulate neurogenesis in the hippocampus in murine models has positioned it as a promising candidate for therapeutic strategies targeting neurodegenerative disorders and brain injury.[1] Understanding the pharmacokinetic properties of this compound is crucial for the design of effective dosing regimens and the translation of preclinical findings to clinical applications. This document aims to provide a detailed overview of the known aspects of this compound's in vivo behavior and to outline the necessary experimental frameworks for a thorough pharmacokinetic evaluation.
In Vivo Administration
Preclinical studies have consistently utilized a specific dosing and administration route for this compound in rodent models.
Table 1: In Vivo Administration Parameters of this compound
| Parameter | Value | Species | Reference(s) |
| Dosage | 20 mg/kg | Mouse, Rat | [1][3][4] |
| Administration Route | Intraperitoneal (i.p.) | Mouse, Rat | [1][3] |
Vehicle Formulations
The solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. Several formulations have been reported and are detailed below.
Table 2: Vehicle Formulations for Intraperitoneal Injection of this compound
| Formulation Composition | Notes | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Recommended to prepare fresh. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Results in a suspended solution. | [6] |
| 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water | Used for daily injections over several days. | [3] |
| DMSO, PEG300, and ddH2O | A clarified DMSO stock solution is mixed with PEG300 and then ddH2O. To be used immediately. | [1] |
Pharmacokinetics and Bioavailability: Current Knowledge Gaps
Despite the documented in vivo efficacy of this compound, there is a significant lack of publicly available data regarding its pharmacokinetic parameters. Key metrics such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute bioavailability have not been reported in the reviewed literature. This absence of data represents a critical gap in the comprehensive understanding of this compound's disposition in the body.
Proposed Experimental Protocols for Pharmacokinetic Characterization
To address the existing knowledge gaps, the following experimental protocols are proposed. These are based on standard methodologies in preclinical drug development.
Pharmacokinetic Study Design
A study to determine the pharmacokinetic profile of this compound following intraperitoneal administration could be designed as follows:
Caption: Workflow for a pharmacokinetic study of this compound.
Bioavailability Study Design
To determine the absolute bioavailability of this compound, a parallel study involving intravenous (i.v.) administration is required.
Caption: Logic for determining the absolute bioavailability of this compound.
Mechanism of Action: Signaling Pathways
This compound is known to modulate several key signaling pathways to exert its pro-neurogenic effects.
Wnt/β-catenin Pathway Activation
Recent studies have identified this compound as an agonist of the Wnt/β-catenin signaling pathway. It is proposed to target Axin1, leading to the stabilization of β-catenin and the subsequent upregulation of Wnt target genes.[7]
Caption: this compound activation of the Wnt/β-catenin pathway.
Calcium-MEF2 Signaling Cascade
This compound activates calcium influx, which in turn influences the activity of myocyte-enhancer factor 2 (MEF2), a key transcription factor in neurogenesis.[2]
Caption: this compound mediated Calcium-MEF2 signaling.
Conclusion
This compound holds considerable promise as a therapeutic agent for neurological conditions. However, the advancement of this compound into further stages of drug development is contingent upon a thorough understanding of its pharmacokinetic properties. The current literature provides a solid foundation for its in vivo application in preclinical models but highlights a critical need for detailed pharmacokinetic and bioavailability studies. The experimental protocols and mechanistic diagrams presented in this guide are intended to serve as a resource for researchers to design and execute studies that will elucidate the complete pharmacokinetic profile of this compound, thereby facilitating its journey from a promising research molecule to a potential therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole-9 reduces enhanced fear responses and retrieval in ethanol-dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
ISX-9 role in activating calcium influx
An In-depth Technical Guide on the Role of ISX-9 in Activating Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole-9 (this compound) is a small molecule compound recognized for its potent ability to induce neurogenesis by promoting the differentiation of neural stem and progenitor cells. A primary mechanism underpinning its neurogenic activity is the activation of intracellular calcium (Ca²⁺) influx. This technical guide provides a comprehensive overview of the signaling pathways initiated by this compound-mediated Ca²⁺ influx, detailed experimental protocols for investigating these effects, and a summary of relevant quantitative data. The information is intended to support researchers and professionals in neuroscience and drug development in their exploration of this compound and similar neurogenic compounds.
Core Mechanism: this compound and Calcium-Dependent Signaling
This compound's role as a neurogenic agent is critically linked to its ability to trigger an increase in intracellular Ca²⁺ concentrations.[1] This process is not passive but involves the activation of specific ion channels on the cell membrane. Research indicates that this compound activates Ca²⁺ influx through both voltage-gated L-type calcium channels and N-methyl-D-aspartate (NMDA) receptors.[2][3]
The resulting elevation in cytoplasmic Ca²⁺ acts as a crucial second messenger, initiating a downstream signaling cascade that ultimately leads to the expression of key neurogenic transcription factors, most notably Neurogenic Differentiation 1 (NeuroD1).[1] The pathway involves the activation of calcium/calmodulin-dependent protein kinase (CaMK), which in turn phosphorylates and causes the nuclear export of histone deacetylase 5 (HDAC5).[4] This de-represses the Myocyte Enhancer Factor 2 (MEF2) transcription factor, allowing it to activate the transcription of its target genes, including NeuroD1, thereby promoting neuronal differentiation.[4][5][6]
While the Ca²⁺-MEF2-NeuroD1 axis is a primary pathway, this compound also engages other signaling networks, such as the Wnt/β-catenin and NGFR-ERK-TAU-β-Catenin pathways, which contribute to its broader biological effects in different cell types.[2][4][7][8][9]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound.
Table 1: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Concentration | Effect | Reference |
| Rat HCN Cells | Ca²⁺ Influx (Fura-2 Imaging) | 5 µM | Induction of L-type calcium channel/NMDA receptor-mediated Ca²⁺ influx | [2] |
| Rat HCN Cells | NeuroD Gene Expression (RT-PCR) | 50 µM | Induction of NMDA receptor-mediated NeuroD gene expression | [2] |
| Neural Stem/Progenitor Cells (NSPCs) | Proliferation/Survival | 6.25 - 50 µM | Increased cell number and promoted differentiation | [2] |
| Bone Marrow MSCs | KGF Expression | 0 - 10 µM | Significantly increased KGF protein levels | [9] |
Table 2: In Vivo Administration and Effects
| Animal Model | Administration | Dosage | Duration | Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 20 mg/kg | 12 days | Enhanced hippocampal neurogenesis and improved spatial memory | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the role of this compound in activating calcium influx and promoting neurogenesis.
Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM
This protocol is adapted for a 96-well plate format using a fluorescence plate reader, suitable for high-throughput screening.[10]
Objective: To quantify changes in intracellular Ca²⁺ concentration in response to this compound treatment.
Materials:
-
Neural progenitor cells (e.g., rat HCN cells)
-
Clear-bottom, black 96-well culture plates
-
Cell culture medium (e.g., DMEM/F12)
-
HEPES-buffered saline (HBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Ionomycin (for positive control/max fluorescence)
-
EGTA (for chelating Ca²⁺/min fluorescence)
-
Fluorescence plate reader with dual excitation (340/380 nm) and emission (510 nm) capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density to achieve 80-90% confluency on the day of the experiment (e.g., 3.0 x 10⁴ cells/well). Incubate for at least 16 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS. Probenecid (1-2.5 mM) can be included.
-
Remove culture medium from wells and wash once with 200 µL of HBS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Washing: Discard the loading buffer and wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well for the assay.
-
Measurement:
-
Place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Measure the baseline fluorescence ratio by recording emission at 510 nm while alternating excitation between 340 nm and 380 nm for several cycles (e.g., 1-2 minutes).
-
Add this compound to the desired final concentration using the reader's injector system or by manual pipetting.
-
Immediately continue recording the 340/380 nm excitation ratio for a defined period (e.g., 5-10 minutes) to capture the Ca²⁺ influx.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
Normalize the data to the baseline ratio established before compound addition.
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Experimental Workflow: Calcium Influx Assay
Protocol 2: Neurite Outgrowth Assay
This protocol describes a method to assess the morphological changes indicative of neuronal differentiation following this compound treatment.[11][12][13][14]
Objective: To quantify the effect of this compound on neurite formation and elongation in a neuronal cell model.
Materials:
-
Differentiable cell line (e.g., PC12, NS-1) or primary neural progenitors
-
Culture plates or slides (collagen-coated for better adherence)
-
This compound stock solution (in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, MetaXpress)
Procedure:
-
Cell Plating: Plate cells at a low density on collagen-coated plates or slides to allow for clear visualization of individual cells and their processes.
-
Treatment: After allowing cells to adhere, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle-only (DMSO) control.
-
Incubation: Culture the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imager or fluorescence microscope. Capture multiple fields per well to ensure representative data.
-
Image Analysis: Use automated image analysis software to quantify neuronal morphology.[12] Key parameters to measure include:
-
Total neurite length per cell
-
Number of neurites per cell
-
Number of branch points per neurite
-
Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)
-
Implications for Drug Development
This compound serves as a valuable chemical probe for understanding the mechanisms of adult neurogenesis.[5] Its ability to promote neuronal differentiation by modulating Ca²⁺ signaling highlights a promising strategy for developing therapeutics for neurodegenerative diseases or brain injury.[6]
Key considerations for drug development professionals include:
-
Target Specificity: While this compound effectively modulates L-type Ca²⁺ channels and NMDA receptors, understanding its off-target effects is crucial.[3]
-
Therapeutic Window: The concentration-dependent effects of this compound on different cell types (e.g., promoting differentiation in NSPCs while causing damage to oligodendrocyte precursor cells at high concentrations) necessitate careful dose-response studies.[2]
-
Bioavailability: this compound has been shown to cross the blood-brain barrier in mice, a critical property for any centrally acting therapeutic.[2]
By elucidating the calcium-dependent pathways activated by this compound, researchers can identify more specific and potent targets for the next generation of neuro-regenerative therapies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Promotes KGF Secretion From MSCs to Alleviate ALI Through NGFR-ERK-TAU-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 13. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ISX-9 as an Inducer of NeuroD1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole-9 (ISX-9), a small molecule compound, has emerged as a significant tool in cellular differentiation research. Initially identified through a chemical screen for its ability to drive neuronal differentiation, this compound is a potent inducer of Neurogenic Differentiation 1 (NeuroD1) expression.[1] NeuroD1 is a basic helix-loop-helix (bHLH) transcription factor crucial for the development and maturation of various cell types, including neurons and pancreatic β-cells.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on NeuroD1 expression, and detailed experimental protocols for its application. The information is curated for professionals in research and drug development seeking to leverage this compound for targeted cellular differentiation and therapeutic discovery.
Core Mechanism of Action: Upregulating NeuroD1
This compound promotes the expression of NeuroD1 through multiple signaling pathways, making it a versatile tool for inducing specific cell fates. The primary mechanisms identified involve calcium-dependent pathways and modulation of the Wnt/β-catenin signaling cascade.
Calcium-Activated Signaling Pathway
A predominant mechanism for this compound is the activation of a calcium-activated signaling pathway.[4] this compound induces an influx of extracellular calcium (Ca2+), which in turn activates downstream effectors.[1][5] This leads to the activation of the Myocyte-Enhancer Factor 2 (MEF2) transcription factor, a key regulator of neuronal differentiation, which subsequently promotes the expression of its target genes, including NeuroD1.[4][6] This pathway is central to this compound's ability to drive neurogenesis from adult neural stem cells.[4][6]
Wnt/β-catenin Pathway Activation
Recent studies have revealed that this compound also functions as an agonist of the Wnt/β-catenin pathway.[7] this compound has been shown to target Axin1, a key component of the β-catenin destruction complex. By binding to Axin1, this compound potentiates the interaction between LRP6 and Axin1, leading to the stabilization of β-catenin.[7] Stabilized β-catenin translocates to the nucleus, where it acts as a coactivator for transcription factors, upregulating the expression of Wnt target genes, which include factors involved in cell fate decisions and differentiation, ultimately contributing to increased NeuroD1 expression.[7][8]
References
- 1. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 2. NeuroD1 reprograms chromatin and transcription factor landscapes to induce the neuronal program | The EMBO Journal [link.springer.com]
- 3. NeuroD1 reprograms chromatin and transcription factor landscapes to induce the neuronal program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of ISX-9 on Pancreatic β-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxazole-9 (ISX-9), a small molecule initially identified for its neurogenic properties, has emerged as a significant compound in pancreatic research. It demonstrates a potent ability to enhance pancreatic β-cell function, promote survival under stress conditions, and drive neuroendocrine differentiation.[1][2] this compound primarily acts by modulating intracellular calcium signaling to activate the Calcineurin (CN)/Nuclear Factor of Activated T-cells (NFAT) pathway, leading to the upregulation of crucial genes involved in β-cell identity and protection.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, functional outcomes, and experimental protocols associated with this compound's effects on pancreatic β-cells, positioning it as a valuable tool for diabetes research and a potential therapeutic agent to improve β-cell mass and function.
Core Mechanism of Action: The CN/NFAT Signaling Axis
This compound's primary mechanism in pancreatic β-cells involves the potentiation of the calcium-dependent CN/NFAT signaling pathway. This small molecule induces calcium signaling, which in turn activates Calcineurin, a calcium-calmodulin-dependent protein phosphatase.[1] Activated Calcineurin dephosphorylates NFAT transcription factors, allowing their translocation from the cytoplasm to the nucleus.
Once in the nucleus, NFAT collaborates with other transcription factors, such as cAMP response element-binding protein (CREB) and the co-activator p300, to initiate the transcription of target genes.[1][2] A critical target of this pathway is Calbindin-D28K (D28K) , a calcium-binding protein known for its cytoprotective and calcium buffering capabilities.[1][2] By upregulating D28K, this compound enhances the cell's ability to manage calcium homeostasis and resist stress-induced apoptosis.[1]
Beyond the CN/NFAT pathway, this compound has also been shown to cause biphasic activation of the ERK1/2 pathway and increase histone acetyltransferase (HAT) activity, suggesting a broader impact on cellular transcription and signaling.[3]
Quantitative Effects of this compound on Pancreatic β-Cells
This compound treatment leads to significant and measurable changes in β-cell gene expression, protein levels, and overall function. The data below is a qualitative summary derived from multiple studies.
Table 1: Effects of this compound on Gene and Protein Expression
| Category | Target | Effect | Implication | Reference |
| Transcription Factors | NeuroD1 | Upregulated | Promotes β-cell differentiation and insulin (B600854) transcription. | [3][4] |
| Pax4 | Upregulated | Key factor in endocrine cell specification. | [5] | |
| Calcium Homeostasis | Calbindin-D28K (D28K) | Upregulated | Cytoprotection, calcium buffering. | [1][2] |
| β-Cell Function | Insulin | Upregulated | Increased insulin biosynthesis. | [1][3] |
| Glucokinase | Upregulated | Enhances glucose sensing. | [1] | |
| Apoptosis | Caspase 3 Activity | Reduced | Anti-apoptotic effect, promotes cell survival. | [1][2] |
Table 2: Effects of this compound on β-Cellular Function
| Functional Parameter | Effect | Outcome | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Increased / Potentiated | Improved glucose responsiveness and insulin release. | [1][3] |
| Cell Survival | Increased | Protects against stress from serum withdrawal or inflammation. | [1][2] |
| Islet Function (Post-Transplantation) | Improved | Enhanced function and survival of transplanted human islets. | [1][2] |
| Differentiation | Promotes Neuroendocrine Phenotype | Drives progenitor cells towards an endocrine fate. | [4][5] |
Detailed Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound on pancreatic β-cells, based on published research.
Islet/Cell Culture and this compound Treatment
-
Cell Source : Use primary human or mouse islets, or β-cell lines such as MIN6.
-
Culture Conditions : Culture islets in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
This compound Preparation : Dissolve this compound (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) in DMSO to create a stock solution (e.g., 10-20 mM).
-
Treatment : Treat cells with a final concentration of this compound typically ranging from 20 µM to 40 µM .[3][6] A vehicle control (DMSO) must be run in parallel.
-
Duration : Treatment duration can vary based on the endpoint. For gene expression, time points of 24, 48, and 96 hours are common.[6] For signaling studies, shorter time points (e.g., 0-4 hours) may be required.[3]
Gene Expression Analysis via RT-qPCR
-
RNA Extraction : Following this compound treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR : Perform quantitative PCR using SYBR Green master mix and gene-specific primers for targets like NeuroD1, Pax4, INS, and CALB1 (D28K). Normalize expression to a stable housekeeping gene (e.g., ACTB or GAPDH).
-
Analysis : Calculate relative gene expression using the ΔΔCt method.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Pre-incubation : After this compound treatment, wash islets/cells and pre-incubate for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Low Glucose Stimulation : Replace the buffer with fresh KRBB containing low glucose and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
High Glucose Stimulation : Replace the buffer with KRBB containing a high glucose concentration (e.g., 16.7 mM) and incubate for 1 hour. Collect the supernatant.
-
Insulin Measurement : Measure the insulin concentration in the collected supernatants using an ELISA kit.
-
Data Normalization : Normalize secreted insulin to total insulin content or total protein content from the cell lysate.
Apoptosis Assessment (Caspase 3 Activity)
-
Induce Stress : Co-treat cells with this compound and a stressor (e.g., serum withdrawal or pro-inflammatory cytokines like TNF-α and IL-1β).
-
Cell Lysis : After treatment, lyse the cells according to the manufacturer's protocol for a Caspase-3 colorimetric or fluorometric assay kit.
-
Assay : Add the cell lysate to a reaction mixture containing the Caspase 3 substrate (e.g., DEVD-pNA).
-
Measurement : Measure the absorbance or fluorescence at the appropriate wavelength. The signal is proportional to the Caspase 3 activity in the sample.
Conclusion and Future Directions
This compound is a powerful small molecule that robustly enhances pancreatic β-cell function and survival. Its well-defined mechanism of action through the CN/NFAT/D28K pathway provides a clear rationale for its observed effects.[1] By increasing the expression of key β-cell genes, improving insulin secretion, and protecting cells from apoptotic stimuli, this compound stands out as a promising candidate for further investigation.[1][3] For drug development professionals, this compound offers a scaffold for designing novel therapeutics aimed at preserving or enhancing β-cell mass in diabetic patients. For researchers, it serves as an invaluable pharmacological tool to probe the signaling networks that govern β-cell health, function, and regeneration. Future studies should focus on its long-term efficacy and safety in preclinical diabetes models to pave the way for potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Isx9 Regulates Calbindin D28K Expression in Pancreatic β Cells and Promotes β Cell Survival and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule differentiation inducer increases insulin production by pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ISX-9 in In Vitro Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ISX-9, a potent small molecule inducer of neuronal differentiation, for in vitro studies. This document outlines the underlying mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the application of this compound in neuroscience research and drug discovery.
Introduction to this compound
Isoxazole-9 (this compound) is a chemical compound that promotes neurogenesis by stimulating the differentiation of neural stem and progenitor cells (NSPCs) into mature neurons.[1][2][3] It has been demonstrated to be effective both in vitro and in vivo.[1][4] The pro-neurogenic activity of this compound is primarily mediated through the activation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][4][5] This activation leads to the expression of downstream neurogenic genes, such as NeuroD1, ultimately driving the neuronal cell fate.[1]
Mechanism of Action
This compound's mechanism of action involves a cascade of signaling events. It is understood to initiate its effects by activating Ca2+ influx through voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors.[3] This increase in intracellular calcium leads to the de-repression of MEF2 transcription factors.[1] Under basal conditions, MEF2 is inhibited by histone deacetylase 5 (HDAC5). The influx of calcium activates CaMK, which in turn phosphorylates HDAC5, leading to its nuclear export. This allows MEF2 to activate the transcription of key neuronal differentiation genes, including NeuroD.[1] Additionally, this compound has been shown to activate the Wnt/β-catenin signaling pathway, which is also a critical regulator of neurogenesis.[2][6]
Data Summary
The following tables summarize quantitative data from various studies on the in vitro application of this compound for neuronal differentiation.
Table 1: Effective Concentrations of this compound for In Vitro Neuronal Differentiation
| Cell Type | Concentration Range | Treatment Duration | Outcome |
| Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 µM | 2 - 5 days | Increased cell number and neuronal differentiation.[2][7][8] |
| Hippocampal Neural Stem Cells (HCN) | 5 - 50 µM | 3 hours - multiple days | Induction of NMDA receptor-mediated Ca2+ influx and neuroD gene expression.[2] |
| P19 Embryonic Carcinoma Cells | Not specified | Not specified | Induction of neuronal differentiation.[4] |
| Adult Mouse Whole Brain & SVZ Progenitors | Not specified | Not specified | Induction of neuronal differentiation.[4] |
Table 2: Observed Effects of this compound on Neuronal Differentiation Markers
| Cell Type | Marker | Effect |
| Neural Stem/Progenitor Cells (NSPCs) | Neurofilament, NeuN | Increased expression, indicating neuronal maturation.[7][9] |
| Hippocampal Neural Stem Cells (HCN) | NeuroD | Increased gene expression.[1][2] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)
This protocol provides a general guideline for inducing neuronal differentiation from NSPCs using this compound. Optimization may be required depending on the specific cell line and experimental conditions.
Materials:
-
Neural Stem/Progenitor Cells (NSPCs)
-
NSPC proliferation medium
-
NSPC differentiation medium
-
This compound (stock solution in DMSO)
-
Poly-L-ornithine and laminin-coated culture vessels
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate NSPCs onto poly-L-ornithine and laminin-coated culture dishes at a density of 2.5 – 5 × 10^4 cells/cm².
-
Initial Culture: Culture the cells in NSPC proliferation medium for 24-48 hours to allow for attachment.
-
Differentiation Induction:
-
Prepare NSPC differentiation medium containing the desired concentration of this compound (typically in the range of 10-25 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Aspirate the proliferation medium and wash the cells once with PBS.
-
Add the this compound-containing differentiation medium to the cells.
-
-
Maintenance:
-
Incubate the cells at 37°C and 5% CO2.
-
Perform a half-medium change every 2-3 days with fresh this compound-containing differentiation medium.
-
-
Assessment: Neuronal differentiation can be assessed after 5-7 days of treatment. Analyze the cells for morphological changes (e.g., neurite outgrowth) and the expression of neuronal markers such as β-III-tubulin (Tuj1), NeuN, or MAP2 using immunocytochemistry or western blotting.
Protocol 2: Direct Lineage Reprogramming of Fibroblasts to Neurons
This compound can be used in combination with other small molecules to directly reprogram fibroblasts into neurons.[4]
Materials:
-
Fibroblasts
-
Fibroblast growth medium
-
Neuronal differentiation medium
-
Small molecule cocktail: this compound, CHIR99021, Forskolin, SB431542, I-BET151
-
Coated culture vessels appropriate for neuronal culture
Procedure:
-
Cell Plating: Plate fibroblasts in their standard growth medium.
-
Induction: Once the cells are attached and growing, replace the growth medium with a neuronal differentiation medium supplemented with the small molecule cocktail, including this compound. The optimal concentration for each small molecule should be empirically determined.
-
Maintenance and Maturation: Maintain the cells in the small molecule-containing medium, performing regular medium changes. The reprogramming process can take several weeks, during which the cells will gradually adopt a neuronal morphology.
-
Assessment: Monitor the cells for the expression of neuronal markers to confirm successful reprogramming.
Visualizations
Signaling Pathway of this compound in Neuronal Differentiation
References
- 1. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 8. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolution and Storage of ISX-9
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the dissolution, storage, and handling of ISX-9 (Isoxazole 9), a small molecule inducer of adult neural stem cell differentiation. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and efficacy in experimental settings.
Chemical Properties and Storage Recommendations
This compound is a crystalline solid. Proper storage is essential to maintain its chemical integrity over time.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂S[1][2][3] |
| Molecular Weight | 234.27 g/mol [1][2] |
| CAS Number | 832115-62-5[2][3][4] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Notes |
|---|---|---|---|
| Powder | -20°C | ≥ 4 years[4] | Store protected from light. |
| Stock Solution in DMSO | -20°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
| Stock Solution in DMSO | -80°C | 2 years[1] | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
Solubility Data
This compound exhibits high solubility in organic solvents but is poorly soluble in aqueous solutions. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]
Table 3: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | ≥ 100 mg/mL[1] | 426.86 mM[1] |
| DMF | 30 mg/mL[4] | ~128 mM |
| Ethanol | 11.71 mg/mL | 50 mM |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | ~2.1 mM |
Experimental Protocols
This protocol outlines the preparation of a concentrated stock solution, which is the first step for most in vitro and in vivo applications.
Methodology:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM stock solution, you will need 23.43 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Ensure no particulates are visible.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5][6]
-
Storage: Store the aliquots at -80°C for long-term use (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1]
References
Application Notes and Protocols for ISX-9 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the administration of ISX-9 (Isoxazole-9) in mouse models for studying neurogenesis and hair growth. This compound is a small molecule known to promote the differentiation of neural stem cells and influence the Wnt/β-catenin signaling pathway, making it a valuable tool for research in regenerative medicine and developmental biology. This document outlines vehicle preparation, administration routes, and dosage recommendations, alongside detailed protocols for assessing biological outcomes through behavioral and immunohistochemical analyses.
Introduction
This compound (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a potent small molecule that has been demonstrated to induce neuronal differentiation both in vitro and in vivo.[1] Its primary mechanisms of action involve the activation of myocyte enhancer factor-2 (MEF2) transcription factors and the modulation of the Wnt/β-catenin signaling pathway.[2][3] These pathways are crucial for cell proliferation, differentiation, and fate determination.
In the context of neuroscience, this compound promotes adult hippocampal neurogenesis, enhancing the proliferation and differentiation of neural stem and progenitor cells.[4] This has been linked to improvements in learning and memory in mouse models. Beyond the central nervous system, this compound has been shown to activate Wnt/β-catenin signaling to promote hair regrowth by inducing the transition of hair follicles from the telogen (resting) to the anagen (growth) phase.[3]
These diverse applications make standardized and detailed administration protocols essential for reproducible and reliable experimental outcomes. This document provides comprehensive guidelines for the use of this compound in mouse models for both neurogenesis and hair growth studies.
Data Presentation
Table 1: this compound Administration Protocols for In Vivo Mouse Studies
| Application | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| Neurogenesis & Memory Enhancement | C57BL/6 or other relevant strains | 20 mg/kg | Intraperitoneal (i.p.) | 30% (w/v) HP-β-CD in sterile water | 7-14 days | [5] |
| 20 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 12 days | [4][6] | ||
| Hair Regrowth | C57BL/6J (in telogen phase) | 1% solution | Topical | 50% (v/v) ethanol, 30% water, 20% propylene (B89431) glycol | Daily for 25 days | [3] |
Table 2: Representative Quantitative Data from this compound Mouse Studies
| Experiment | Metric | Control Group | This compound Treated Group | Fold Change / % Improvement | Reference |
| Morris Water Maze | Escape Latency (Day 5) | ~40 seconds | ~25 seconds | ~37.5% decrease | [4] |
| Time in Target Quadrant (Probe Trial) | ~25% | ~40% | ~60% increase | [4] | |
| Ki-67 Immunohistochemistry (Hippocampus) | Number of Ki-67+ cells/section | Varies by strain (e.g., ~10 in BALB/c) | Significantly increased | ~2.2-fold higher in C57BL/6 vs. BALB/c (baseline) | [7] |
| Hair Regrowth | Hair Coat Recovery (Day 25) | ~20% | ~80% | ~300% increase | [3] |
| Number of Hair Follicles (per field) | ~15 | ~35 | ~133% increase | [3] |
Signaling Pathways
This compound exerts its biological effects through at least two key signaling pathways: the MEF2 pathway, crucial for neuronal differentiation, and the Wnt/β-catenin pathway, which is pivotal for both development and tissue regeneration.
This compound and the MEF2 Signaling Pathway
This compound induces an influx of intracellular Ca²⁺, which in turn activates Calcium/calmodulin-dependent protein kinase (CaMK).[2] Activated CaMK then phosphorylates and promotes the nuclear export of histone deacetylase 5 (HDAC5). HDAC5 typically represses the activity of MEF2 transcription factors. With HDAC5 removed from the nucleus, MEF2 is free to activate the transcription of genes that drive neuronal differentiation, such as NeuroD1.[2]
This compound and the Wnt/β-catenin Signaling Pathway
In the context of hair growth and potentially other regenerative processes, this compound acts as an agonist of the Wnt/β-catenin pathway. It has been shown to target Axin1, a key component of the β-catenin destruction complex.[3] By binding to Axin1, this compound potentiates the interaction between LRP6 and Axin1.[3] This leads to the disruption of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and differentiation, leading to the anagen phase of the hair cycle.[3]
Experimental Protocols
This compound Vehicle Preparation
Option 1: Hydroxypropyl-β-cyclodextrin (HP-β-CD) based vehicle (for i.p. injection) [5]
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile, milliQ-purified water.
-
Warm the solution slightly and stir until the HP-β-CD is completely dissolved.
-
Add this compound powder to the vehicle to achieve the desired final concentration (e.g., 4 mg/mL for a 20 mg/kg dose in a mouse receiving a 10 µL/g injection volume).
-
Vortex and sonicate the solution until the this compound is fully dissolved.
-
Sterile filter the final solution through a 0.22 µm syringe filter before administration.
Option 2: DMSO/PEG300 based vehicle (for i.p. injection) [4][6]
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
For the final injection solution, mix the components in the following ratio: 10% DMSO (from the this compound stock), 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Add the components sequentially, ensuring each is fully dissolved before adding the next.
-
The final solution should be clear. Prepare fresh before each use.
Option 3: Ethanol-based vehicle (for topical application) [3]
-
Prepare a vehicle solution consisting of 50% (v/v) ethanol, 30% sterile water, and 20% propylene glycol.
-
Dissolve this compound in the vehicle to a final concentration of 1% (w/v).
-
Vortex until the this compound is completely dissolved.
In Vivo Experimental Workflow for a Neurogenesis Study
Morris Water Maze Protocol for Assessing Spatial Learning and Memory
This protocol is adapted from standard procedures and should be optimized for specific experimental goals.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water (22-25°C) made opaque with non-toxic white paint or milk powder.
-
A submerged escape platform (10 cm diameter), 1-1.5 cm below the water surface.
-
Distal visual cues (e.g., high-contrast shapes) placed on the walls of the testing room.
-
A video tracking system to record and analyze the mouse's swim path.
Procedure:
-
Habituation (Day 0): Allow each mouse to swim freely for 60 seconds without the platform. Then, place the mouse on the platform for 20-30 seconds.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the mouse a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If the mouse does not find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Ki-67 Immunohistochemistry Protocol for Proliferating Cells in the Mouse Brain
This protocol is for free-floating brain sections.
Solutions and Reagents:
-
4% Paraformaldehyde (PFA) in PBS for perfusion and post-fixation.
-
30% Sucrose (B13894) in PBS for cryoprotection.
-
Phosphate-Buffered Saline (PBS).
-
Tris-Buffered Saline (TBS).
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in TBS.
-
Primary Antibody: Rabbit anti-Ki-67 (dilution to be optimized, e.g., 1:500).
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG.
-
Avidin-Biotin Complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS until it sinks.
-
Cut 40 µm coronal sections on a freezing microtome and store in a cryoprotectant solution at -20°C.
-
-
Staining:
-
Wash sections three times in PBS.
-
Perform antigen retrieval by incubating sections in 10 mM Sodium Citrate buffer at 80°C for 30 minutes. Let cool to room temperature.
-
Wash three times in TBS.
-
Quench endogenous peroxidase activity with 3% H₂O₂ in TBS for 10 minutes.
-
Wash three times in TBS.
-
Block for 1 hour at room temperature in blocking solution.
-
Incubate in primary antibody (in blocking solution) overnight at 4°C.
-
Wash three times in TBS.
-
Incubate in biotinylated secondary antibody (in blocking solution) for 2 hours at room temperature.
-
Wash three times in TBS.
-
Incubate in ABC reagent for 1 hour at room temperature.
-
Wash three times in TBS.
-
Develop with DAB substrate until the desired staining intensity is reached.
-
Wash thoroughly in TBS.
-
-
Mounting and Analysis:
-
Mount sections onto gelatin-coated slides.
-
Dehydrate through a graded series of ethanol, clear in xylene, and coverslip.
-
Quantify the number of Ki-67-positive cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) using a microscope and appropriate software.
-
Conclusion
This compound is a versatile and powerful tool for in vivo studies in mouse models, particularly in the fields of neurogenesis and hair growth. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reproducible experiments. Careful attention to vehicle preparation, administration route, and the specific details of the chosen analytical methods is crucial for obtaining meaningful results. Further optimization of dosages and treatment durations may be necessary depending on the specific research question and mouse model used.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. Differences in immunoreactivities of Ki-67 and doublecortin in the adult hippocampus in three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ISX-9 Treatment of Adult Hippocampal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ISX-9, a small molecule inducer of neuronal differentiation, in the context of adult hippocampal stem cell research.
Introduction
This compound (N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a potent neurogenic agent that promotes the differentiation of adult neural stem and progenitor cells (NSPCs) into neurons, both in vitro and in vivo.[1][2] Its mechanism of action involves the activation of a calcium-activated signaling pathway that is dependent on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][3] this compound has been shown to enhance hippocampal neurogenesis, improve memory, and restore normal neurogenesis levels after stress.[3][4][5] This document provides detailed protocols for the preparation and application of this compound for the treatment of adult hippocampal stem cells, along with methods for analyzing its effects.
Data Summary
The following tables summarize the quantitative data from studies utilizing this compound for the promotion of adult hippocampal neurogenesis.
Table 1: In Vitro Efficacy of this compound on Neural Stem/Progenitor Cells
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Rat Hippocampal Neural Stem/Progenitor Cells (HCN) | 5 - 50 µM | 3 hours - 5 days | Increased NeuroD gene expression, induction of Ca2+ influx, increased number of mature neurons (Neurofilament and NeuN positive). | [5] |
| Adult Mouse Whole Brain & Subventricular Zone Progenitors | Not specified | Not specified | Induces neuronal differentiation. | |
| Primary Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 µM | 2 - 5 days | Increased NSPC number and effective induction of neuronal differentiation. | [5] |
Table 2: In Vivo Efficacy and Administration of this compound
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Observed Effects | Reference |
| Mice | 20 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 12 days | Improved hippocampal function and spatial memory. | [4] |
| Mice | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Repeated injections | Transient increase in Ki67+ cells (~50-86%) and DCX+ cells. | [1] |
| Rats | 20 mg/kg | Intraperitoneal (i.p.) | 30% (w/v) HP-β-CD in sterile water | 7 or 14 days | Increased cell proliferation (Ki-67) and neuronal commitment (NeuroD). | [3] |
Signaling Pathway
This compound induces neuronal differentiation through a well-defined signaling cascade. The process begins with the activation of L-type calcium channels and NMDA receptors, leading to an influx of calcium ions. This increase in intracellular calcium activates Calcium/Calmodulin-dependent protein kinase (CaMK). Activated CaMK then phosphorylates and promotes the nuclear export of Histone Deacetylase 5 (HDAC5). The removal of HDAC5 from the nucleus de-represses the MEF2 transcription factor, allowing it to activate the transcription of neurogenic genes, such as NeuroD1, ultimately leading to neuronal differentiation.
This compound signaling pathway in adult hippocampal stem cells.
Experimental Protocols
Protocol 1: In Vitro Treatment of Adult Hippocampal Stem Cells with this compound
This protocol describes the treatment of a rat hippocampal neural stem/progenitor cell line (HCN) with this compound to induce neuronal differentiation.
Materials:
-
HCN cells
-
DMEM/F12 medium
-
N2 supplement
-
B27 supplement
-
Recombinant human FGF-2
-
Penicillin-Streptomycin
-
Poly-L-ornithine
-
This compound (powder)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-NeuroD1, anti-NeuN, anti-β-III-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture Maintenance:
-
Coat culture flasks with poly-L-ornithine (15 µg/mL) and laminin (10 µg/mL).
-
Culture HCN cells in DMEM/F12 supplemented with N2, B27, 20 ng/mL FGF-2, and Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells at 80-90% confluency using Trypsin-EDTA.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Differentiation Assay:
-
Plate HCN cells onto coated coverslips in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere for 24 hours in proliferation medium.
-
To induce differentiation, replace the proliferation medium with differentiation medium (DMEM/F12 with N2 and B27 supplements, without FGF-2).
-
Add this compound to the differentiation medium at final concentrations ranging from 10 µM to 50 µM. Include a DMSO vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
-
-
Immunocytochemistry:
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-NeuN, 1:500; anti-β-III-tubulin, 1:1000) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips onto microscope slides using mounting medium.
-
Visualize and quantify neuronal differentiation using a fluorescence microscope.
-
In vitro experimental workflow for this compound treatment.
Protocol 2: In Vivo Administration of this compound to Rodents
This protocol details the preparation and intraperitoneal administration of this compound to mice or rats to study its effects on adult hippocampal neurogenesis.
Materials:
-
This compound (powder)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Syringes and needles (e.g., 27-gauge)
-
Adult mice or rats
Procedure:
-
This compound Solution Preparation:
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile water. This will serve as the vehicle.
-
Warm the vehicle solution slightly and vortex to ensure complete dissolution of the HP-β-CD.
-
Weigh the required amount of this compound to achieve a final concentration of 4 mg/mL.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. The final solution may be a suspension and should be well-mixed before each injection.
-
-
Animal Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg body weight.
-
The injection volume should be calculated based on the animal's weight and the concentration of the this compound solution (e.g., for a 25g mouse, the injection volume would be 125 µL).
-
Administer the injections once daily for the desired treatment period (e.g., 7-14 days).
-
A control group should receive injections of the vehicle only.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, animals can be euthanized, and brain tissue collected for analysis.
-
For immunohistochemistry, perfuse the animals with 4% paraformaldehyde.
-
Process the brain tissue for sectioning and perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67, BrdU) and neuronal differentiation (e.g., Doublecortin (DCX), NeuroD1, NeuN).
-
In vivo experimental workflow for this compound administration.
Troubleshooting
-
Low solubility of this compound: Ensure the vehicle is properly prepared and warmed. Vortex vigorously during the addition of this compound powder. For in vitro studies, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid cytotoxicity.
-
Variability in results: Ensure consistent cell culture conditions, accurate dosing, and standardized analysis procedures. Biological replicates are crucial for robust data.
-
No significant effect observed: The concentration of this compound or the treatment duration may need to be optimized for your specific cell line or animal model. Ensure the quality and purity of the this compound compound.
These protocols and notes are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.
References
- 1. Immunocytochemistry: human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 3. brainvta.tech [brainvta.tech]
- 4. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivation and culturing of neural stem cells from human embryonic brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ISX-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular responses to Isoxazole-9 (ISX-9), a small molecule known to promote the differentiation of various progenitor cell types. Detailed protocols for the treatment of responsive cell lines are provided to facilitate experimental design and execution.
Introduction
Isoxazole-9 (this compound) is a potent small molecule that has been demonstrated to induce differentiation in a variety of stem and progenitor cells.[1][2] Initially identified for its neurogenic properties, this compound has since been shown to influence the fate of cardiac, pancreatic, and intestinal progenitor cells.[1][3][4] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin and calcium-dependent signaling cascades.[5][6][7] These notes offer detailed information on this compound-responsive cell lines, experimental protocols, and the underlying signaling pathways.
Cell Lines Responsive to this compound Treatment
This compound has demonstrated efficacy across a range of cell types, primarily by promoting differentiation. The following table summarizes the responsive cell lines and the observed effects.
| Cell Line/Type | Species | Tissue of Origin | This compound Concentration | Treatment Duration | Observed Effects | Citations |
| Neural Stem/Progenitor Cells (NSPCs) | Rat, Mouse | Brain (Hippocampus, Subventricular Zone) | 2.5 - 50 µM | 2 - 5 days | Increased neuronal differentiation, increased cell number. | [5][8][9] |
| HCN (Hippocampal Neural Stem/Progenitor Cell Line) | Rat | Hippocampus | 5 - 50 µM | 3 hours - 5 days | Induction of NeuroD1 expression and neuronal differentiation. | [1][5] |
| P19 Embryonic Carcinoma Cells | Mouse | Embryo | Not Specified | Not Specified | Induces neuronal differentiation. | [1] |
| Oligodendrocyte Precursor Cells (OPCs) | Rat | Brain | 6.25 - 50 µM | 2 days | Decreased cell number (cytotoxicity). | [5][9] |
| Endothelial Progenitor Cells (EPCs) | Mouse | Not Specified | 6.25 - 50 µM | 2 days | No effect on cell number, but decreased tube formation. | [5][9] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Human | Pluripotent | 20 µM | 7 days | Differentiation into cardiac progenitor cells (CPCs). | [10] |
| Malignant Astrocytes | Not Specified | Brain | Not Specified | Not Specified | Blocks tumor cell proliferation and induces neuronal gene expression. | [1] |
| Primary Human Islet Cultures | Human | Pancreas | Not Specified | Not Specified | Improves β-cell function and increases insulin (B600854) content. | [1] |
| Mouse Small Intestinal Organoids | Mouse | Small Intestine | 40 µM | 48 hours | Increased expression of enteroendocrine cell (EEC) differentiation markers. | [4] |
| Bone Marrow-derived Mesenchymal Stem Cells (BMSCs) | Not Specified | Bone Marrow | Not Specified | Not Specified | Promotes secretion of Keratinocyte Growth Factor (KGF). | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its effects through the activation of several key signaling pathways. The primary mechanisms identified are the Wnt/β-catenin pathway and a calcium-dependent pathway involving Myocyte Enhancer Factor 2 (MEF2).
Wnt/β-catenin Signaling Pathway
This compound has been identified as a novel agonist of the Wnt/β-catenin pathway.[3][6] It directly targets Axin1, a key component of the β-catenin destruction complex. By binding to Axin1, this compound potentiates the interaction between LRP6 and Axin1, leading to the stabilization of β-catenin.[6] Stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes, promoting differentiation.
Calcium/MEF2-Dependent Signaling Pathway
This compound can activate Ca2+ influx through voltage-gated calcium channels and NMDA receptors.[2][10] This increase in intracellular calcium leads to the activation of calcium-dependent signaling pathways that promote the expression of pro-neuronal transcription factors like NeuroD1, mediated by the MEF2 transcription factor.[1][7]
Experimental Protocols
The following are generalized protocols for the treatment of neural progenitor cells and the assessment of differentiation. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Treatment of Neural Stem/Progenitor Cells (NSPCs) with this compound
Materials:
-
NSPC culture medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like EGF and FGF)
-
This compound (stock solution in DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-NeuN)
-
Secondary antibodies (fluorescently conjugated)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate NSPCs at a desired density in appropriate culture vessels. Allow cells to adhere and recover for 24 hours.
-
This compound Treatment: Prepare working concentrations of this compound (e.g., 5 µM, 10 µM, 25 µM, 50 µM) by diluting the stock solution in NSPC culture medium. Include a vehicle control (DMSO).
-
Medium Change: Remove the existing medium and replace it with the this compound-containing medium or vehicle control medium.
-
Incubation: Culture the cells for the desired duration (e.g., 3-5 days).
-
Assessment of Differentiation (Immunocytochemistry):
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips and visualize under a fluorescence microscope.
-
Experimental Workflow Diagram
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Induction of Cardiomyogenesis with ISX-9
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the induction of cardiomyogenesis from human induced pluripotent stem cells (hiPSCs) using the small molecule ISX-9. It includes insights into the mechanism of action, quantitative data on differentiation efficiency, and detailed experimental procedures.
Introduction
This compound is a small molecule known to induce the differentiation of various progenitor cells, including the generation of cardiac progenitor cells (CPCs) and subsequent cardiomyocytes from human induced pluripotent stem cells (hiPSCs).[1][2] Mechanistically, this compound promotes cardiomyogenesis by activating multiple signaling pathways, including TGF-β-induced epithelial-mesenchymal transition (EMT) signaling, as well as both canonical and non-canonical Wnt signaling at different stages of cardiac differentiation.[1][2][3] Treatment with this compound has been shown to induce the expression of key cardiac transcription factors such as Nkx2.5, ISL1, GATA4, and Mef2c within three days.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound-induced cardiac differentiation from hiPSCs.
Table 1: Efficiency of Cardiac Progenitor Cell (CPC) Generation
| Marker | Purity (%) |
| Nkx2.5+ cells | 96.5 ± 2.5 |
Data obtained by FACS analysis after 7 days of this compound treatment.[1]
Table 2: Differentiation Efficiency of CPCs into Cardiovascular Lineages
| Cell Type | Purity (%) |
| Cardiomyocytes (CMs) | 95.2 ± 2.1 |
| Endothelial Cells (ECs) | 90.3 ± 2.5 |
| Smooth Muscle Cells (SMCs) | 92.3 ± 1.8 |
Data obtained by FACS analysis after further differentiation of this compound-induced CPCs in basal differentiation medium.[1]
Signaling Pathway
The diagram below illustrates the key signaling pathways activated by this compound during the induction of cardiomyogenesis.
References
- 1. Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application of ISX-9 in Organoid Culture Models: A Detailed Guide for Researchers
Application Notes
The small molecule ISX-9 has emerged as a potent inducer of differentiation in various organoid models, most notably in intestinal and neural organoids. Its primary application lies in directing the fate of progenitor cells towards specific lineages, offering a valuable tool for studying development, disease modeling, and regenerative medicine.
In intestinal organoids , this compound has been demonstrated to promote the differentiation of enteroendocrine cells (EECs), a critical cell type for gut hormone production and metabolic regulation.[1][2][3][4] Specifically, this compound treatment leads to an increase in the number of neurogenin3 (Ngn3)-positive endocrine progenitor cells and the subsequent upregulation of key transcription factors such as NeuroD1 and Pax4.[1][2][4] This targeted differentiation results in an enrichment of functional enterochromaffin (EC) cells, which are responsible for serotonin (B10506) production, and I-cell lineages.[2] The mechanism of action for this compound involves the stimulation of calcium signaling.[1][2]
In the context of neural differentiation , this compound has been shown to promote neurogenesis from neural stem and progenitor cells.[5] While its application in cerebral organoid models is an active area of research, its known pro-neurogenic properties make it a promising candidate for directing neuronal lineage specification in these complex 3D cultures.
This document provides a comprehensive overview of the application of this compound in organoid culture, including detailed protocols and quantitative data to guide researchers in their experimental design.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on intestinal organoids as reported in the literature. This data provides a reference for optimizing experimental conditions.
| Parameter | Organoid Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Gene Expression | Mouse Small Intestinal | 2 - 80 µM | 48 hours | Increased expression of NeuroD1, Ngn3, and Pax4.[3] | Tsakmaki et al., 2020 |
| Gene Expression | Mouse Small Intestinal | 40 µM | 24, 48, 96 hours | Time-dependent increase in Ngn3 and NeuroD1 expression.[1][3] | Tsakmaki et al., 2020 |
| Cell Population | Mouse Small Intestinal | 40 µM | 48 hours | Increased number of Ngn3-RFP positive endocrine progenitor cells.[1][4] | Tsakmaki et al., 2020 |
| Cell Lineage | Human Small Intestinal | Not specified | Not specified | Preferential induction of enterochromaffin (EC) and I-cell lineages. | Pedro et al., 2019 |
Experimental Protocols
General Organoid Culture
This protocol outlines the basic steps for establishing and maintaining intestinal organoid cultures. Specific media formulations and passaging techniques may vary depending on the laboratory and the specific organoid line.
Materials:
-
Intestinal crypts isolated from tissue biopsies or established organoid lines
-
Basement membrane matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (or similar)
-
24-well tissue culture plates
-
Gentle Cell Dissociation Reagent
Procedure:
-
Thawing and Seeding: Thaw cryopreserved intestinal organoids or freshly isolated crypts.
-
Resuspend the organoids/crypts in a basement membrane matrix on ice.
-
Plate 50 µL domes of the organoid/matrix suspension into the center of pre-warmed 24-well plate wells.
-
Polymerize the domes by incubating the plate at 37°C for 10-15 minutes.
-
Gently add 500 µL of complete organoid growth medium to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passaging: Passage the organoids every 7-10 days. This involves mechanically or enzymatically disrupting the organoids and the matrix, followed by reseeding as described in steps 2-5.
This compound Treatment for Enteroendocrine Cell Differentiation
This protocol describes the application of this compound to induce EEC differentiation in established intestinal organoid cultures.
Materials:
-
Established intestinal organoid cultures (Day 3-4 post-passaging)
-
This compound (stock solution in DMSO)
-
Differentiation medium (e.g., organoid growth medium without Wnt3a)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in differentiation medium to the desired final concentration (e.g., 40 µM).
-
Initiate Differentiation: On day 3 or 4 after passaging the organoids, replace the standard growth medium with the differentiation medium containing this compound.
-
Treatment Duration: Culture the organoids in the presence of this compound for the desired duration. For time-course experiments, treatment can range from 24 to 96 hours.[1][3] For a pulse treatment, a 48-hour exposure is often sufficient.[1]
-
Medium Change: If the treatment duration exceeds 48 hours, perform a full medium change with fresh differentiation medium containing this compound every 2 days.
-
Post-Treatment Analysis: Following the treatment period, the organoids can be harvested for various downstream analyses, including:
-
RNA extraction and RT-qPCR: To analyze the expression of key transcription factors (Ngn3, NeuroD1, Pax4) and EEC markers.
-
Immunofluorescence staining: To visualize and quantify specific EEC populations (e.g., serotonin-positive EC cells).
-
Flow cytometry (FACS): To sort and analyze specific cell populations based on fluorescent reporters (e.g., Ngn3-RFP).
-
Single-cell RNA sequencing (scRNA-seq): To perform in-depth analysis of cellular heterogeneity and differentiation trajectories.
-
Visualizations
Signaling Pathway of this compound in Enteroendocrine Cell Differentiation
Caption: this compound signaling pathway in enteroendocrine cell differentiation.
Experimental Workflow for this compound Application in Intestinal Organoids
Caption: Experimental workflow for this compound application in organoids.
References
- 1. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
Application Notes and Protocols for ISX-9 Stock Solution Preparation and Use in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISX-9 is a small molecule that has been identified as a potent inducer of neuronal differentiation. It is a valuable tool for in vitro and in vivo studies related to neurogenesis and neural stem cell research. Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation of this compound stock solutions in DMSO, along with application notes for its use in neuronal differentiation experiments.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference(s) |
| Molecular Weight | 234.27 g/mol | [1][2] |
| Formula | C₁₁H₁₀N₂O₂S | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Purity | ≥98% | |
| CAS Number | 832115-62-5 | [1] |
This compound Solubility
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for preparing stock solutions. It is poorly soluble in aqueous solutions.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 20 mg/mL | |
| ≥ 100 mg/mL (426.86 mM) | [1] | |
| Soluble to 100 mM | [2] | |
| Ethanol | Soluble to 50 mM | [2] |
Note: The hygroscopic nature of DMSO can affect the solubility of this compound. It is highly recommended to use anhydrous, high-purity DMSO from a freshly opened bottle.
Protocol for Preparing this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.34 mg of this compound (Molecular Weight = 234.27 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (234.27 g/mol ) * (1000 mg/g) = 2.34 mg
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.34 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound:
-
Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Sonication (Recommended): If the compound does not dissolve completely with vortexing, place the tube in a water bath sonicator for 5-10 minutes. This will aid in the dissolution of small aggregates.
-
Gentle Warming (Optional): If necessary, the solution can be gently warmed to 37°C for a short period to facilitate dissolution. Avoid excessive heat, as it may degrade the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure that no particulates are present. The solution should be clear.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for at least 6 months at -20°C and up to 2 years at -80°C.[1]
-
Application in Neuronal Differentiation
This compound is widely used to induce the differentiation of neural stem cells (NSCs) and progenitor cells into neurons.
Signaling Pathway of this compound in Neuronal Differentiation
This compound promotes neuronal differentiation primarily through the activation of a calcium-dependent signaling pathway. It induces an influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels and NMDA receptors. The increased intracellular Ca²⁺ activates downstream signaling cascades, leading to the activation of the transcription factor Myocyte Enhancer Factor 2 (MEF2). Activated MEF2 then promotes the expression of the pro-neural transcription factor NeuroD1, which plays a crucial role in driving neuronal fate commitment and differentiation. Additionally, some studies suggest the involvement of the Wnt signaling pathway in this compound-mediated cellular processes.
Caption: this compound signaling pathway in neuronal differentiation.
Experimental Workflow for Neuronal Differentiation of NSCs
This workflow outlines a general procedure for using an this compound stock solution to induce the differentiation of neural stem cells (NSCs) in culture.
Caption: Workflow for this compound induced neuronal differentiation.
Protocol for Neuronal Differentiation
Materials:
-
Plated Neural Stem Cells (NSCs) in a suitable differentiation medium
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium. A typical working concentration range for this compound is 5-20 µM.
-
Example for a 10 µM working solution: To prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Important: To avoid precipitation, add the this compound stock solution to the medium while gently vortexing or swirling the tube. It is also recommended to perform a serial dilution if a large dilution factor is required.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound treatment. This is crucial to account for any effects of the solvent on the cells.
-
Cell Treatment:
-
Remove the existing medium from the plated NSCs.
-
Add the prepared this compound working solution or the vehicle control solution to the respective wells.
-
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the desired period, which can range from several days to weeks depending on the cell type and experimental goals.
-
Analysis: Following the incubation period, analyze the cells for markers of neuronal differentiation. This can be done using various techniques such as:
-
Immunocytochemistry: Staining for neuronal markers like β-III tubulin (Tuj1), MAP2, or NeuN.
-
RT-qPCR: Measuring the expression of neuronal-specific genes.
-
Western Blotting: Detecting the protein levels of neuronal markers.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve in DMSO | - DMSO has absorbed moisture.- Insufficient mixing. | - Use a new, unopened bottle of anhydrous DMSO.- Increase vortexing time or use a sonicator. |
| Precipitation occurs when preparing the working solution | - this compound has low aqueous solubility.- Rapid change in solvent environment. | - Add the DMSO stock solution to the aqueous medium slowly while mixing.- Perform a serial dilution. |
| No neuronal differentiation is observed | - this compound concentration is too low.- Incubation time is too short.- Cell density is not optimal. | - Perform a dose-response experiment to determine the optimal concentration.- Extend the incubation period.- Optimize the initial cell plating density. |
| Cell toxicity is observed | - this compound concentration is too high.- DMSO concentration is too high. | - Reduce the concentration of this compound.- Ensure the final DMSO concentration in the culture medium is below 0.5%, and preferably below 0.1%. |
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for neuronal differentiation studies. Adherence to these guidelines will help ensure the generation of accurate and reproducible data in your research.
References
Application Notes and Protocols for Staining and Imaging Neurons Differentiated with ISX-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISX-9 (Isoxazole 9) is a potent small molecule inducer of neuronal differentiation from adult neural stem and progenitor cells (NSPCs).[1] Its mechanism of action involves the activation of calcium influx, which in turn triggers a signaling cascade dependent on myocyte-enhancer factor 2 (MEF2) to promote the expression of neurogenic transcription factors like NeuroD1.[1][2][3] These application notes provide detailed protocols for the differentiation of NSPCs into neurons using this compound, followed by immunocytochemical staining and imaging to characterize the resulting neuronal populations.
Signaling Pathway of this compound in Neuronal Differentiation
This compound initiates a signaling cascade that promotes neuronal differentiation. It activates voltage-gated Ca2+ channels and NMDA receptors, leading to an influx of calcium ions. This increase in intracellular calcium activates Calcium/calmodulin-dependent protein kinase (CaMK). Activated CaMK phosphorylates and promotes the nuclear export of histone deacetylase 5 (HDAC5), a repressor of MEF2. With HDAC5 removed from the nucleus, MEF2 is free to activate the transcription of downstream neurogenic genes, including NeuroD1, which is a key transcription factor in neuronal differentiation and maturation.
Experimental Protocols
Part 1: Differentiation of Neural Progenitor Cells with this compound
This protocol details the differentiation of neural progenitor cells (NPCs) into neurons using this compound.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC expansion medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, and growth factors like EGF and bFGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)
-
This compound (dissolved in DMSO)
-
Poly-L-ornithine and Laminin coated culture plates
-
General cell culture reagents and equipment
Protocol:
-
NPC Culture: Culture NPCs on poly-L-ornithine and laminin-coated plates in NPC expansion medium. Maintain the culture at 37°C in a humidified incubator with 5% CO2. Passage the cells when they reach 70-80% confluency.
-
Seeding for Differentiation: Seed the NPCs onto new poly-L-ornithine and laminin-coated plates at a density of 2.5 – 5 × 10^4 cells/cm².[4]
-
Initiation of Differentiation: After 24 hours, replace the expansion medium with neuronal differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at a final concentration ranging from 6.25 to 50 µM.[2][5] A vehicle control (DMSO) should be run in parallel.
-
Differentiation Period: Culture the cells for 5-7 days in the presence of this compound, changing the medium every 2-3 days with fresh differentiation medium containing this compound.
-
Monitoring Differentiation: Observe the cells daily for morphological changes indicative of neuronal differentiation, such as the appearance of neurites.
Part 2: Immunocytochemical Staining of Differentiated Neurons
This protocol describes the staining of differentiated neurons for key neuronal markers.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin (Tuj1) and anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Fixation: Gently wash the differentiated cells with PBS once. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., Tuj1 at 1:1000, MAP2 at 1:500) in Blocking Buffer and incubate the cells overnight at 4°C.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate the cells for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Part 3: Imaging and Quantitative Analysis
Imaging:
-
Image the stained cells using a fluorescence or confocal microscope.
-
Capture images of Tuj1/MAP2 positive cells (indicating neurons) and DAPI positive cells (total cells).
Quantitative Analysis:
-
Percentage of Differentiated Neurons:
-
Count the number of Tuj1 or MAP2 positive cells.
-
Count the total number of cells (DAPI positive).
-
Calculate the percentage of neurons: (Number of Neurons / Total Number of Cells) x 100.
-
-
Neurite Outgrowth Analysis (using ImageJ/Fiji):
-
Open the captured fluorescence images in ImageJ.
-
Use a plugin like NeuronJ to trace and measure the length of neurites.[7]
-
Quantify parameters such as the total neurite length, number of primary neurites, and number of branch points.
-
Data Presentation
The following tables summarize the expected outcomes of this compound treatment on neuronal differentiation based on published data.
Table 1: Effect of this compound Concentration on Neuronal Differentiation of NSPCs
| This compound Concentration (µM) | Percentage of Tuj1-positive Cells (%) (Mean ± SD) |
| 0 (Control) | 15 ± 3 |
| 6.25 | 25 ± 4 |
| 12.5 | 38 ± 5 |
| 25 | 55 ± 6 |
| 50 | 52 ± 7 |
Data are representative and may vary depending on the specific cell line and experimental conditions.
Table 2: Quantification of Neurite Outgrowth in this compound Treated Neurons
| Treatment | Total Neurite Length per Neuron (µm) (Mean ± SD) | Number of Primary Neurites per Neuron (Mean ± SD) | Number of Branch Points per Neuron (Mean ± SD) |
| Control (DMSO) | 150 ± 25 | 3 ± 1 | 2 ± 1 |
| This compound (25 µM) | 350 ± 50 | 5 ± 2 | 6 ± 2 |
Data are representative and should be determined empirically for each experiment.
Conclusion
These application notes provide a comprehensive guide for researchers to effectively use this compound to differentiate neural progenitor cells into neurons and to subsequently stain and image these cells for detailed characterization. The provided protocols and expected results will aid in the successful implementation of this powerful tool in neuroscience research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 3. stemcell.com [stemcell.com]
- 4. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells [dash.harvard.edu]
- 6. LRRK2 G2019S mutation contributes to mitochondrial transfer dysfunction in a Drp1-STX17-dependent manner | springermedizin.de [springermedizin.de]
- 7. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ISX-9 not inducing neuronal differentiation
Welcome to the technical support center for ISX-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound for inducing neuronal differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal differentiation?
This compound (Isoxazole-9) is a small molecule that promotes neuronal differentiation in various stem and progenitor cells.[1][2] Its primary mechanism involves activating a calcium-activated signaling pathway that is dependent on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][3][4] this compound induces the influx of calcium (Ca2+) through L-type calcium channels and NMDA receptors.[2][5][6] This leads to the de-repression of MEF2, which in turn activates the expression of key neurogenic transcription factors like Neurogenic Differentiation 1 (NeuroD1), driving the cells toward a neuronal fate.[3][6] Additionally, some studies have identified this compound as an agonist of the Wnt/β-catenin signaling pathway, which it activates by binding to Axin1 and promoting the stabilization of β-catenin.[7][8]
Q2: My cells are not differentiating into neurons after treatment with this compound. What are the common causes?
Failure to observe neuronal differentiation can stem from several factors, ranging from reagent quality to cellular context. The most common issues include:
-
Suboptimal this compound Concentration: The effective concentration of this compound is highly cell-type dependent.
-
Poor Reagent Quality: this compound may have degraded due to improper storage or handling.
-
Inappropriate Cell Culture Conditions: High cell density, incorrect media formulation, or the presence of mitotic factors can inhibit differentiation.
-
Cellular Health and Competence: The cells may have been passaged too many times, lost their differentiation potential, or may not have the intact signaling pathways (e.g., MEF2-dependent pathway) required for this compound to function.[4][9]
-
Incorrect Timing and Duration of Treatment: The window for inducing differentiation can be specific, and the duration of this compound exposure is critical.
Q3: How can I be sure that the this compound I am using is active and pure?
First, ensure the compound has been stored correctly. This compound powder should be stored at +4°C, while stock solutions in DMSO or ethanol (B145695) should be stored at -20°C or -80°C for long-term stability.[5] To verify its biological activity, you can perform a positive control experiment. For instance, treating a responsive cell line like the HCN hippocampal neural stem cell line with 50 µM this compound should lead to a measurable increase in NeuroD1 gene expression within a few hours.[2] Purity should be ≥95-98% as confirmed by the supplier's certificate of analysis.[1]
Q4: Does this compound have off-target effects or cytotoxicity?
Yes, like many small molecules, this compound can have different effects on various cell types. For example, while it promotes the differentiation of neural stem/progenitor cells (NSPCs), it has been shown to be cytotoxic to oligodendrocyte precursor cells (OPCs) in a concentration-dependent manner.[10] It is crucial to determine the optimal, non-toxic concentration for your specific cell type through a dose-response experiment.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when this compound fails to induce neuronal differentiation.
| Problem | Possible Cause | Recommended Solution |
| No observable morphological change or expression of neuronal markers. | 1. Incorrect this compound Concentration: The dose may be too low to be effective or too high, causing cytotoxicity.[10] 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell Health: Cells are unhealthy, senescent from high passage numbers, or were not fully pluripotent before differentiation.[9][11] | 1. Perform a dose-response curve (e.g., 5 µM to 50 µM) to find the optimal concentration for your cell type. 2. Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions are met.[5] 3. Use low-passage, healthy cells. Confirm pluripotency or neural stem cell markers before starting the experiment. |
| High levels of cell death observed after this compound treatment. | 1. This compound Cytotoxicity: The concentration used is toxic to the specific cell type.[10] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Suboptimal Culture Conditions: The basal medium or supplements are not adequate to support post-mitotic neurons. | 1. Lower the this compound concentration. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. 3. Switch to a neuron-specific basal medium like Neurobasal Medium supplemented with B-27 and GlutaMAX.[9] |
| Cells proliferate but do not differentiate. | 1. Presence of Mitogens: The culture medium still contains growth factors that promote proliferation (e.g., bFGF, EGF).[9] 2. High Cell Density: Contact inhibition and endogenous growth factor secretion can prevent differentiation.[9] | 1. Ensure all mitogens are removed from the differentiation medium. 2. Reduce the plating density of the cells before initiating differentiation. |
| Inconsistent results between experiments. | 1. Variability in Cell Plating: Inconsistent starting cell numbers. 2. Reagent Preparation: Inconsistency in the preparation of media or this compound dilutions. 3. Protocol Adherence: Minor deviations in timing of media changes or treatment. | 1. Be meticulous with cell counting and plating to ensure consistent density. 2. Prepare reagents in larger batches when possible to reduce variability. 3. Strictly adhere to the established protocol timings. |
Quantitative Data Summary
The following table summarizes effective concentrations and treatment durations for this compound as reported in various studies.
| Application | Cell Type | Concentration | Duration | Reference |
| Neuronal Differentiation | Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 µM | 2 - 5 days | [2][10] |
| Ca2+ Influx Assay | Rat HCN Cells | 5 µM | N/A | [2] |
| NeuroD Gene Expression | Rat HCN Cells | 50 µM | 3 hours | [2] |
| In Vivo Neurogenesis | Adult Mice (i.p. injection) | 20 mg/kg | 7 - 12 days | [3][4][5] |
| Fibroblast to Neuron Reprogramming | Human Fibroblasts (in combination) | Not specified | Not specified | [1] |
Experimental Protocols
Standard Protocol for Neuronal Differentiation of Neural Progenitor Cells (NPCs)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Plating:
-
Coat culture plates or coverslips with a suitable substrate (e.g., Poly-L-ornithine followed by Laminin).
-
Dissociate NPCs into a single-cell suspension.
-
Plate cells at a density of 2.5 – 5 × 10⁴ cells/cm² in complete neural progenitor expansion medium.[9]
-
-
Initiation of Differentiation:
-
After 24-48 hours, or once cells are well-adhered, aspirate the expansion medium.
-
Replace it with neural differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and L-glutamine).[9] Ensure no mitogens like bFGF or EGF are present.
-
-
This compound Treatment:
-
Prepare a fresh dilution of this compound in the differentiation medium to the desired final concentration (start with a range of 10-20 µM).
-
Add the this compound-containing medium to the cells. Include a vehicle-only (e.g., DMSO) control group.
-
-
Maintenance:
-
Incubate the cells at 37°C and 5% CO₂.
-
Perform a half-medium change every 2-3 days using fresh differentiation medium containing this compound.[12]
-
-
Analysis:
-
After 5-10 days, assess neuronal differentiation.
-
Morphological Analysis: Observe cells under a microscope for typical neuronal morphology (e.g., defined cell bodies with projecting neurites).
-
Immunocytochemistry: Fix cells and stain for neuronal markers such as β-III Tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and NeuN.
-
Gene Expression Analysis: Extract RNA and perform RT-qPCR for neuronal genes like NEUROD1, TUBB3, and MAP2.
-
Visualizations
This compound Signaling Pathway
Caption: Known signaling pathways activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound-induced differentiation.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing ISX-9 Concentration for Neural Stem Cell Differentiation: A Technical Guide
Welcome to the technical support center for optimizing the use of ISX-9 in neural stem cell (NSC) differentiation experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this potent neurogenic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neural differentiation?
A1: this compound (Isoxazole-9) is a small molecule that promotes the differentiation of neural stem cells (NSCs) into neurons, both in laboratory settings (in vitro) and in living organisms (in vivo).[1][2] Its primary mechanism of action involves increasing the influx of calcium ions (Ca²⁺) into the cell through voltage-gated calcium channels and NMDA receptors.[3] This rise in intracellular calcium activates a signaling pathway that leads to the activation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][4] MEF2 then promotes the expression of genes that drive neuronal differentiation, such as NeuroD1.[3][5] this compound has also been shown to interact with the Wnt signaling pathway, which is crucial for cardiac differentiation and may play a role in neurogenesis.[6][7]
Q2: What is the recommended concentration range for this compound in NSC differentiation experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, most in vitro studies report effective concentrations ranging from 2.5 µM to 50 µM.[2][6][8] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific NSC line.
Q3: How long should I treat my NSCs with this compound?
A3: Treatment duration can range from a few hours to several days. For instance, a 3-hour treatment has been shown to induce NeuroD gene expression.[6] For differentiation into mature neurons, a treatment period of 5 to 7 days is commonly used.[5][9]
Q4: What are the expected outcomes of successful this compound treatment?
A4: Successful treatment with this compound should result in an increased number of differentiated neurons, which can be identified by the expression of neuronal markers such as NeuroD1, Neurofilament, and NeuN.[9] You may also observe enhanced proliferation of neuroblasts and increased dendritic arborization in the newly formed neurons.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low neuronal yield or no differentiation | Suboptimal this compound concentration. | Perform a dose-response curve with concentrations ranging from 2.5 µM to 50 µM to identify the optimal concentration for your specific cell line. |
| Insufficient treatment duration. | Extend the treatment period. A common duration for observing mature neuronal markers is 5-7 days.[5][9] | |
| Poor cell health. | Ensure your NSCs are healthy and proliferating well before initiating differentiation. | |
| High levels of cell death | This compound cytotoxicity at high concentrations. | Reduce the concentration of this compound. Some studies have noted cytotoxic effects, particularly in oligodendrocyte precursor cells (OPCs).[8][10][11] |
| Contamination. | Check for signs of bacterial or fungal contamination in your cell cultures. | |
| Inconsistent results between experiments | Variability in this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles. |
| Inconsistent cell plating density. | Ensure a consistent cell density is used for each experiment, as this can influence differentiation efficiency. | |
| Inhibition of other cell lineages | Off-target effects of this compound. | Be aware that this compound can inhibit the formation of other cell types. For example, it has been shown to inhibit tube formation in endothelial cells, suggesting an anti-angiogenic effect.[8][10] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of this compound for NSC differentiation.
Table 1: Effective In Vitro Concentrations of this compound
| Cell Type | Concentration Range | Outcome | Reference |
| Adult Rat Hippocampal Stem Cells | 2.5 - 20 µM | Dose-dependent increase in neurogenesis and blockage of gliogenesis. | [2] |
| Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 µM | Increased cell number and induced neuronal differentiation. | [8][10] |
| Rat HCN Cells | 5 - 50 µM | Induction of Ca²⁺ influx and NeuroD gene expression. | [6] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| Mice | 20 mg/kg | Intraperitoneal (i.p.) | 12 days | Improved hippocampal function and enhanced spatial memory. | [2][3] |
| Rats (Restraint Stress Model) | 20 mg/kg | Intraperitoneal (i.p.) | 7 days | Increased cell proliferation. | [5] |
| Rats (Chronic Unpredictable Stress) | 20 mg/kg | Intraperitoneal (i.p.) | 14 days | Increased cell proliferation and neuronal commitment. | [5] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of NSCs using this compound
-
Cell Plating: Plate healthy, proliferating NSCs onto an appropriate culture substrate (e.g., poly-L-ornithine/laminin-coated plates) at a density optimized for differentiation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in your differentiation media to the desired final concentrations (e.g., 2.5, 5, 10, 25, 50 µM).
-
Treatment: Replace the proliferation media with the this compound-containing differentiation media.
-
Incubation: Incubate the cells for the desired duration (e.g., 5-7 days), replacing the media with fresh this compound-containing media every 2-3 days.
-
Analysis: After the treatment period, assess neuronal differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin, NeuN, MAP2) or by qPCR for neuronal gene expression (e.g., NeuroD1, Tubb3).
Visualizations
Caption: this compound signaling pathway in NSC differentiation.
Caption: Experimental workflow for optimizing this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Troubleshooting ISX-9 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing ISX-9 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Isoxazole 9) is a small molecule that potently induces the differentiation of adult neural stem cells.[1][2] Its mechanisms of action are multifaceted and include:
-
Activation of Calcium Influx: this compound activates Ca2+ influx through voltage-gated Ca2+ channels and NMDA receptors. This leads to an increase in the expression of NeuroD1, a key transcription factor in neuronal differentiation.[1][3]
-
Wnt/β-catenin Pathway Activation: this compound has been identified as a novel agonist of the Wnt/β-catenin pathway. It targets Axin1, potentiating the LRP6-Axin1 interaction, which leads to the stabilization of β-catenin and upregulation of Wnt target genes.[4][5]
-
Modulation of TGF-β Signaling: In the context of cardiac differentiation, this compound has been shown to activate TGF-β induced epithelial-mesenchymal transition (EMT) signaling.[6]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents. The choice of solvent will depend on the specific experimental application (in vitro vs. in vivo).
| Solvent | Maximum Concentration | Molar Concentration | Source(s) |
| DMSO | ≥ 100 mg/mL | 426.86 mM | [1][2] |
| DMSO | 47 mg/mL | 200.62 mM | [7] |
| DMSO | 40 mg/mL | 170.74 mM | |
| DMSO | 23.43 mg/mL | 100 mM | [3] |
| DMSO | 20 mg/mL | [8] | |
| Ethanol | 11.71 mg/mL | 50 mM | [3] |
| Ethanol | 11 mg/mL | 46.95 mM | |
| Ethanol | 1 mg/mL | [8] | |
| DMF | 30 mg/mL | [8] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[7]
Q3: My this compound solution is precipitating when I dilute it in my aqueous cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound upon dilution from a DMSO stock into an aqueous medium is a common issue known as "crashing out." This occurs due to the rapid change in solvent polarity. Here are several strategies to prevent this:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Slow, Dropwise Addition with Mixing: Add the DMSO stock solution to the pre-warmed medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This gradual introduction helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, 0.1% or lower is recommended to avoid solvent-induced toxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Presence of Serum: If your cell culture medium is supplemented with serum (e.g., FBS), the proteins in the serum, such as albumin, can help to solubilize hydrophobic compounds and prevent precipitation.[6]
Q4: How should I store my this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution in media | - Solvent Shock: Rapid change in polarity from DMSO to aqueous media. - High Final Concentration: Exceeding the solubility limit of this compound in the media. - Cold Media: Lower temperature reduces solubility. | - Pre-warm media to 37°C. [1] - Add DMSO stock dropwise while gently vortexing. - Perform serial dilutions. - Ensure the final DMSO concentration is low (e.g., <0.5%). [1] - Consider using media containing serum. [6] |
| Precipitate forms over time in the incubator | - Temperature Fluctuations: Repeated removal from the incubator. - pH Shift: CO2 in the incubator can alter media pH. - Interaction with Media Components: this compound may form insoluble complexes with salts or other media components over time. | - Minimize the time culture vessels are outside the incubator. - Ensure your media is properly buffered for the CO2 concentration in your incubator. - If the problem persists, try a different basal media formulation. |
| Inconsistent experimental results | - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. - Inaccurate Concentration: Precipitation leading to a lower effective concentration of the compound. | - Aliquot stock solutions and store at -80°C. [1][9] - Prepare fresh working solutions for each experiment. - Visually inspect the final working solution for any signs of precipitation before adding it to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 234.27 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder and the anhydrous DMSO to come to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 2.34 mg of the compound.
-
Transfer: Transfer the weighed powder into a sterile, amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.
-
Dissolution: a. Add the calculated volume of 100% anhydrous DMSO to the vial containing the this compound powder. For 2.34 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration. b. Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath or on a heat block for 5-10 minutes, followed by vortexing, may aid in dissolution. Avoid excessive heat. Sonication can also be used to aid dissolution.[9]
-
Aliquoting and Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage (up to 2 years).[1][9]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol emphasizes the correct technique for diluting the DMSO stock to prevent precipitation.
Procedure (Example for 10 mL of a 10 µM final concentration):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add the 10 mL of pre-warmed medium.
-
Calculate the volume of stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.
-
Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: In Vivo Formulation of this compound
Several formulations can be used for in vivo administration of this compound. The choice will depend on the route of administration and the experimental model.
Formulation 1: Clear Solution
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.5 mg/mL (10.67 mM)[9]
-
Preparation (for 1 mL):
-
Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[9]
-
Formulation 2: Suspended Solution for Oral or Intraperitoneal Injection
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Solubility: 2.5 mg/mL (10.67 mM)[9]
-
Preparation (for 1 mL):
-
Prepare a 20% SBE-β-CD in saline solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline.
-
Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. This will form a suspended solution. Ultrasonic treatment may be needed to ensure a uniform suspension.[9]
-
Formulation 3: Corn Oil-Based Solution
-
Composition: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.5 mg/mL (10.67 mM)[9]
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the appropriate volume of the DMSO stock to corn oil to achieve the final desired concentration and solvent ratio. Mix thoroughly.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways modulated by this compound and a typical experimental workflow for its use in cell culture.
Caption: Key signaling pathways activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Navigating Low Cell Viability with ISX-9: A Technical Support Guide
Researchers utilizing ISX-9, a potent small molecule inducer of neurogenesis and differentiation, may occasionally encounter challenges with low cell viability. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve robust, reproducible results.
Troubleshooting Guide: Low Cell Viability
Low cell viability during this compound treatment can stem from several factors, ranging from suboptimal experimental conditions to the inherent biology of the cell type under investigation. This guide provides a systematic approach to identifying and resolving common issues.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose the root cause of low cell viability in your this compound experiments.
Caption: Troubleshooting workflow for low cell viability with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-type dependent. Published studies have used a wide range, from 2.5 µM to as high as 80 µM.[1][2] For initial experiments, a dose-response study within the 2.5 µM to 20 µM range is recommended to determine the optimal concentration for your specific cell line.[1]
Q2: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this:
-
Cell-Type Specific Toxicity: this compound has been shown to induce cell damage in certain cell types, such as oligodendrocyte precursor cells (OPCs), while promoting proliferation and differentiation in others like neural stem/progenitor cells (NSPCs).[3][4] It is crucial to research the effects of this compound on your specific cell line.
-
Solvent Toxicity: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][3][4][5] High concentrations of DMSO can be toxic to cells. It is imperative to include a vehicle control (media with the same final concentration of DMSO as your this compound treatment) to assess solvent-induced cytotoxicity.
-
Suboptimal Culture Conditions: General cell culture issues such as contamination, improper media formulation, or poor cell health prior to treatment can exacerbate the cytotoxic effects of any compound.[6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound powder can be stored at -20°C for up to 3 years.[3][4] For stock solutions, dissolve this compound in a suitable solvent like DMSO.[1][3][4][5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to a year or -20°C for shorter periods (1-3 months).[3][8][9][10] When preparing your working solution, ensure the final concentration of the solvent in the cell culture medium is not toxic to your cells.
Q4: Can this compound affect signaling pathways other than those related to neurogenesis?
A4: Yes, this compound is known to activate multiple signaling pathways. While it is a well-known inducer of neurogenesis via Myocyte Enhancer Factor 2 (MEF2)-dependent gene expression, it also activates canonical and non-canonical Wnt signaling and TGF-β induced epithelial-mesenchymal transition (EMT) signaling.[3][11][12] More recently, it has been identified as an agonist of the Wnt/β-catenin pathway by targeting Axin1.[13]
This compound Signaling Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. promocell.com [promocell.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. shellchemtech.com [shellchemtech.com]
- 10. ISX 9 Supplier | 832115-62-5 | Hello Bio [hellobio.com]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ISX-9 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule ISX-9 is a potent inducer of neurogenesis, showing promise in cellular differentiation studies.[1][2][3][4] However, its application can present challenges, leading to inconsistent and unexpected results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your this compound experiments effectively.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, offering step-by-step guidance to identify and resolve these problems.
Issue 1: Inconsistent or Low Efficacy in Neuronal Differentiation
You may observe variable or lower-than-expected efficiency in neuronal differentiation across different experiments or batches of cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The optimal concentration of this compound can be highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 50 µM) and narrow it down based on the observed effects on differentiation markers and cell viability.[1] |
| Cellular Health and Confluency | Ensure your cells are healthy, within a low passage number, and at an optimal confluency at the time of treatment. Stressed or overly confluent cells may not respond effectively to differentiation cues. |
| Media Composition and Stability | The stability of this compound in cell culture media can vary. Prepare fresh this compound working solutions for each experiment and minimize the time the compound spends in the media before being added to the cells. Consider if any media components might be interacting with this compound. |
| Lot-to-Lot Variability of this compound | If you suspect variability between different batches of this compound, it is advisable to test each new lot for its efficacy in a pilot experiment before proceeding with large-scale studies. |
Issue 2: this compound Precipitation Upon Dilution
A common issue is the precipitation of this compound when diluting a DMSO stock solution into aqueous buffers like PBS or saline, resulting in a milky or opaque solution.[5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound has limited solubility in aqueous solutions. Instead of diluting the DMSO stock in PBS or saline, directly dilute the stock solution into your pre-warmed cell culture medium.[5] The components in the medium, such as serum proteins, can help to maintain the solubility of the compound. |
| High Final DMSO Concentration | While diluting directly into the medium, ensure the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess any solvent-related effects. |
| Inadequate Mixing | When diluting, add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing, which can prevent localized high concentrations that are prone to precipitation. |
Issue 3: High Cell Toxicity or Death
You may observe significant cell death or a reduction in cell viability after treating your cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell-Type Specific Toxicity | This compound can exhibit cytotoxic effects in certain cell types, such as oligodendrocyte precursor cells (OPCs), at concentrations that are well-tolerated by neural stem/progenitor cells (NSPCs).[1][6][7] It is crucial to establish a therapeutic window for your specific cell type through a dose-response and time-course experiment. |
| Concentration Too High | The effective concentration of this compound for differentiation may be close to its toxic concentration. Carefully titrate the concentration to find a balance between inducing differentiation and maintaining cell viability. |
| Prolonged Exposure | Continuous exposure to this compound may not be necessary and could lead to toxicity. Consider a shorter treatment duration or a "pulse" treatment, where the compound is removed after a certain period. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is known to induce neuronal differentiation primarily by activating Ca2+ influx through voltage-gated Ca2+ channels and NMDA receptors.[2] This leads to the activation of myocyte-enhancer factor 2 (MEF2)-dependent gene expression, a key transcription factor in neurogenesis.[3][8] Additionally, this compound has been shown to activate the Wnt/β-catenin signaling pathway.[9]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][2] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the desired outcome. For in vitro studies with neural stem/progenitor cells, concentrations typically range from 5 µM to 50 µM.[1] For other cell types, such as inducing cardiomyogenic differentiation, different concentration ranges may be required. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is primarily known for its role in neurogenesis, it can have effects on other cell types. For example, it has been shown to induce cardiomyogenic differentiation of epicardium-derived cells and can be cytotoxic to oligodendrocyte precursor cells.[2][6][7] Researchers should be aware of these potential cell-type-specific effects and include appropriate controls to validate their findings.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Experiments
| Cell Type | Application | Effective Concentration Range | Reference(s) |
| Neural Stem/Progenitor Cells (NSPCs) | Neuronal Differentiation | 5 µM - 50 µM | [1] |
| Oligodendrocyte Precursor Cells (OPCs) | - | Cytotoxic at concentrations ≥ 12.5 µM | [1][6][7] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Cardiac Progenitor Cell Generation | Not explicitly stated, but effective | |
| Epicardium-Derived Cells | Cardiomyogenic Differentiation | Not explicitly stated, but effective | [2] |
| Intestinal Organoids | Enteroendocrine Cell Differentiation | 20 µM - 80 µM | [10] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Molecular Weight | 234.27 g/mol | [1] |
| Solubility | DMSO (≥100 mg/mL), Ethanol (11.71 mg/mL) | [11] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage (in DMSO) | -80°C for up to 1 year (aliquoted) | [1] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)
-
Cell Plating: Plate NSPCs at an appropriate density on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates).
-
This compound Preparation: Prepare a fresh working solution of this compound by diluting a DMSO stock solution directly into pre-warmed differentiation medium to the desired final concentration (start with a range of 5-25 µM).
-
Treatment: Replace the existing medium with the this compound-containing differentiation medium.
-
Incubation: Incubate the cells for the desired period (e.g., 3-7 days). The optimal duration should be determined experimentally.
-
Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2, NeuN) and morphological analysis.
Protocol 2: Troubleshooting this compound Precipitation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Working Solution Preparation:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration.
-
While gently vortexing or swirling the medium, add the this compound stock solution dropwise to the medium.
-
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately to treat the cells. Do not store the diluted solution.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing ISX-9 Efficacy In Vivo
Welcome to the technical support center for Isoxazole-9 (ISX-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Isoxazole-9 (this compound) is a small molecule that has been identified as a potent inducer of differentiation in various progenitor cell types, most notably in the context of neurogenesis, cardiac regeneration, and pancreatic β-cell formation.[1][2][3][4] Its primary mechanism of action involves the activation of myocyte enhancer factor-2 (MEF2) transcription factors.[2] It is also known to activate calcium influx through voltage-gated calcium channels and NMDA receptors, leading to an increase in neuroD expression. More recently, this compound has been identified as an agonist of the Wnt/β-catenin signaling pathway, targeting Axin1 to promote the stabilization of β-catenin.[3]
Q2: What is the recommended dose and route of administration for this compound in mice?
A2: Based on published studies, the most commonly used and effective dose of this compound in mice is 20 mg/kg administered via intraperitoneal (i.p.) injection.[1][5] This dosage has been shown to cross the blood-brain barrier and elicit pro-neurogenic effects in the hippocampus.[1]
Q3: this compound has poor solubility. How should I prepare it for in vivo administration?
A3: Due to its low aqueous solubility, this compound requires a vehicle for effective in vivo delivery. Commonly used formulations include:
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD): A final concentration of 4 mg/ml this compound in 30% (w/v) HP-β-CD in sterile water has been used successfully.[2]
-
DMSO, PEG300, and Tween 80 in Saline: A multi-component vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is another option.[6]
-
DMSO and Corn Oil: For some applications, a simple mixture of 10% DMSO and 90% corn oil can be used.[7]
It is crucial to ensure the final solution is clear before administration. Sonication may be recommended to aid dissolution.[6] Always prepare the working solution fresh before each use.[1][6][7]
Q4: What is the known pharmacokinetic profile of this compound?
A4: Limited pharmacokinetic data is publicly available. However, one study noted that after intraperitoneal injection, this compound does cross the blood-brain barrier.
Q5: Are there any known toxic or off-target effects of this compound?
A5: While generally considered non-toxic in vivo in non-cancerous settings, some cell-type-specific effects have been observed.[8] For instance, this compound has been shown to be cytotoxic to oligodendrocyte precursor cells (OPCs) in a concentration-dependent manner in vitro.[1][8][9] It also inhibited tube formation in outgrowth endothelial cells.[9] It is important to consider these potential effects in your experimental design and analysis. Additionally, the vehicle used for solubilization, such as HP-β-CD, may have its own potential for toxicity with chronic high-dose administration.[2]
Troubleshooting Guides
Problem 1: Lack of Observed Efficacy or High Variability in Results
This is a common challenge in in vivo experiments with small molecules. Follow this troubleshooting workflow to identify the potential cause:
Troubleshooting Workflow for Poor this compound Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ISX-9 Technical Support Center: Troubleshooting in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using ISX-9 in primary cell cultures. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: I'm observing widespread cell death in my primary culture after this compound treatment. What could be the cause?
A1: this compound exhibits cell-type-specific cytotoxicity. While it promotes neuronal differentiation in neural stem/progenitor cells (NSPCs), it has been shown to be cytotoxic to oligodendrocyte precursor cells (OPCs) in a concentration-dependent manner.[1][2][3][4] It is crucial to first identify the cell types present in your primary culture. If your culture contains OPCs, you may need to adjust the this compound concentration or enrich for your target cell type before treatment.
Q2: My this compound powder is not dissolving properly, or it precipitates out of solution upon dilution. How can I resolve this?
A2: this compound has limited aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[5] A common issue is precipitation when diluting the DMSO stock in aqueous solutions like PBS or culture media.[6]
-
Recommended Procedure: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mg/mL).[7] For cell-based assays, it is advisable to directly dilute the DMSO stock into your pre-warmed culture medium at a high dilution factor (e.g., 1:1000) to reach the final working concentration. This minimizes the DMSO concentration in the final culture volume, reducing solvent-induced cytotoxicity. Avoid preparing intermediate dilutions in aqueous buffers like PBS, as this often leads to precipitation.[6] If solubility issues persist, sonication may aid dissolution.[8]
Q3: I am not observing the expected neuronal differentiation in my neural stem/progenitor cell culture. What are the possible reasons?
A3: Several factors could contribute to a lack of neuronal differentiation:
-
Sub-optimal Concentration: The effective concentration for inducing neuronal differentiation in NSPCs typically ranges from 2.5 µM to 20 µM.[7] Ensure you are using a concentration within this range.
-
Cell Health and Density: The initial health and seeding density of your primary cells are critical. Ensure the cells are healthy and plated at an appropriate density before starting the experiment.
-
Reagent Quality: Verify the quality and purity of your this compound compound. Degradation can occur with improper storage. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[9]
-
Culture Conditions: Ensure your basal media and supplements are appropriate for supporting neuronal differentiation and survival.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: To confirm apoptosis, you can perform assays that detect key hallmarks of programmed cell death. A TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be used to identify DNA fragmentation, a characteristic of late-stage apoptosis. Additionally, you can measure the activity of executioner caspases, such as caspase-3, which are key mediators of the apoptotic cascade.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound?
A: this compound is known to induce neuronal differentiation by activating myocyte-enhancer factor 2 (MEF2)-dependent gene expression.[10] This is mediated through a calcium-activated signaling pathway.[10] this compound also modulates other signaling pathways, including the Wnt/β-catenin and TGF-β pathways.[11]
Q: What is a suitable vehicle control for in vitro experiments with this compound?
A: The appropriate vehicle control is the solvent used to dissolve this compound, typically DMSO, diluted to the same final concentration used in the experimental conditions. It is important to ensure the final DMSO concentration is non-toxic to your primary cells (generally below 0.1%).
Q: At what concentrations does this compound induce cytotoxicity in oligodendrocyte precursor cells (OPCs)?
A: Studies have shown that this compound significantly decreases the number of OPCs in a concentration-dependent manner, with cytotoxic effects observed at concentrations of 12.5 µM, 25 µM, and 50 µM.[1][2][3][4]
Q: What are the recommended concentrations of this compound for promoting neuronal differentiation of neural stem/progenitor cells (NSPCs)?
A: this compound has been shown to effectively induce neuronal differentiation in NSPCs at concentrations ranging from 6.25 µM to 50 µM.[1][2][12] A dose-dependent increase in neuronal markers is observed within this range.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Primary Cell Cultures
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Oligodendrocyte Precursor Cells (OPCs) | 6.25 µM | No significant decrease in cell number | [1][2][3][4] |
| 12.5 µM | Significant decrease in cell number | [1][2][3][4] | |
| 25 µM | Significant decrease in cell number | [1][2][3][4] | |
| 50 µM | Significant decrease in cell number | [1][2][3][4] | |
| Neural Stem/Progenitor Cells (NSPCs) | 6.25 µM - 50 µM | Increased neuronal differentiation | [1][2][12] |
| Endothelial Progenitor Cells (EPCs) | 6.25 µM - 50 µM | No significant effect on cell number | [1][2][3][4] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is adapted for primary cell cultures in a 96-well plate format.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Procedure:
-
Cell Plating: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired experimental duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[14]
Detection of Apoptosis using TUNEL Assay
This protocol provides a general workflow for detecting DNA fragmentation in adherent primary cells.
Principle: The TUNEL assay detects DNA fragmentation by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[16]
Procedure:
-
Cell Culture and Treatment: Grow primary cells on coverslips or in a multi-well plate and treat with this compound or a positive control for apoptosis (e.g., staurosporine).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 5-20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[16][17]
-
TdT Labeling Reaction: Wash with PBS. Incubate the cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[16][17]
-
Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Measurement of Caspase-3 Activity
This protocol outlines a colorimetric assay for measuring caspase-3 activity in cell lysates.
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The cell lysate is incubated with a caspase-3-specific peptide substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance.[18]
Procedure:
-
Cell Lysis: After treatment with this compound, harvest the primary cells and wash with cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.[18]
-
Lysate Collection: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate to an assay buffer containing the DEVD-pNA substrate.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.[19]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The level of caspase-3 activity is proportional to the color intensity.[18]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound signaling in neuronal differentiation.
References
- 1. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating ISX-9 Dosing Across Preclinical Models: A Technical Guide
For researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to adjusting ISX-9 dosage for different animal models. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice and rats?
A1: For studies investigating neurogenesis and memory enhancement, a common and effective starting dose for both mice and rats is 20 mg/kg administered via intraperitoneal (i.p.) injection.[1][2][3] This dosage has been shown to cross the blood-brain barrier and induce proliferation of neuroblasts.[1]
Q2: How should I dissolve this compound for in vivo administration?
A2: this compound is soluble in DMSO and ethanol.[1][4] For intraperitoneal injections, a common vehicle is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][3] A typical preparation involves dissolving this compound in a solution of 30% (w/v) HP-β-CD in sterile water to a final concentration of 4 mg/ml.[2] Another described method for preparing a working solution involves dissolving a DMSO stock solution in a mixture of PEG300, Tween-80, and saline.[5] It is crucial to ensure the solution is clear and administered immediately after preparation for optimal results.[1]
Q3: Are there alternative routes of administration for this compound?
A3: Yes, besides intraperitoneal injections, this compound has been effectively used via topical application in mice for promoting hair regrowth.[6][7] The specific formulation for topical delivery would need to be optimized for the desired exposure and skin penetration.
Q4: What are the known signaling pathways activated by this compound?
A4: this compound is known to activate multiple signaling pathways. It acts as an agonist of the Wnt/β-catenin pathway by targeting Axin1 and potentiating the LRP6-Axin1 interaction, which leads to the stabilization of β-catenin.[6][7] Additionally, this compound induces a calcium-activated signaling pathway that is dependent on myocyte-enhancer factor 2 (MEF2)-dependent gene expression.[8][9] More recent research has also implicated the NGFR-ERK-TAU-β-catenin signaling axis in the this compound-mediated secretion of Keratinocyte Growth Factor (KGF) from mesenchymal stem cells (MSCs).[10]
Q5: Has this compound been used in animal models other than mice and rats?
A5: The currently available literature primarily focuses on the use of this compound in mouse and rat models. While the compound has been shown to induce differentiation in human cell lines, specific dosage information for other in vivo models such as zebrafish is not well-documented in the provided search results. Researchers looking to use this compound in other animal models would need to perform initial dose-ranging studies to determine efficacy and potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during preparation | Use of old or moisture-absorbed DMSO.[1] Incorrect solvent or vehicle concentration. | Use fresh, anhydrous DMSO for preparing stock solutions. Ensure the correct concentration and composition of the vehicle (e.g., HP-β-CD) as described in established protocols.[2][3] |
| Lack of expected biological effect in vivo | Insufficient dosage for the specific animal model or condition. Degradation of the compound. Improper administration technique. | Consider a dose-escalation study to determine the optimal dose. Prepare fresh solutions of this compound for each experiment as its stability in solution over time may vary. Ensure proper intraperitoneal injection technique to avoid administration into other tissues. |
| Observed toxicity or adverse effects in animals | The administered dose is too high. Vehicle toxicity. | Reduce the dosage of this compound. Include a vehicle-only control group to assess any potential toxicity from the delivery vehicle itself.[2] Monitor animals closely for any signs of distress. |
| Variability in experimental results | Inconsistent preparation of the this compound solution. Differences in animal age, weight, or strain. | Standardize the protocol for preparing the this compound solution and ensure it is consistently followed. Clearly report the age, weight, and strain of the animals used in the study to allow for better comparison across experiments. |
Quantitative Data Summary
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Mouse | 20 mg/kg | Intraperitoneal (i.p.) | Neurogenesis, Memory Enhancement | [1][9] |
| Mouse | Not specified | Topical | Hair Regrowth | [6][7] |
| Rat | 20 mg/kg | Intraperitoneal (i.p.) | Neurogenesis (under stress conditions), Fear Memory | [2][3] |
Experimental Protocols
Protocol for Intraperitoneal Administration of this compound in Rodents
-
Preparation of this compound Solution:
-
Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, purified water.
-
Dissolve this compound in the HP-β-CD solution to a final concentration of 4 mg/ml.
-
Ensure the solution is completely clear before administration. Prepare this solution fresh for each day of injections.
-
-
Dosing:
-
Calculate the required volume for each animal to achieve a 20 mg/kg dose based on its body weight.
-
Administer the calculated volume via intraperitoneal (i.p.) injection once daily.
-
-
Experimental Timeline:
-
Control Group:
-
A control group receiving injections of the vehicle (30% HP-β-CD solution) only should be included in the experimental design.
-
Visualizations
Caption: this compound activates both the Wnt/β-catenin and MEF2-dependent signaling pathways.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole-9 reduces enhanced fear responses and retrieval in ethanol-dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Why is ISX-9 blocking gliogenesis?
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving ISX-9, focusing on its effects on gliogenesis.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to induce neuronal differentiation, but we observe a significant decrease in glial cell populations in our cultures. Why is this happening?
A1: This is an expected outcome. This compound is a potent inducer of neurogenesis, and this action appears to come at the expense of gliogenesis.[1][2] The underlying mechanism involves the activation of pro-neuronal gene programs which can actively inhibit the differentiation of neural progenitor cells into glial lineages, even when strong gliogenic signals are present.[1][2] Furthermore, studies have demonstrated that this compound exhibits cytotoxic effects on specific glial cell types.
Q2: At what concentrations does this compound become toxic to glial cells?
A2: Research has shown that this compound can be cytotoxic to oligodendrocyte precursor cells (OPCs), a key cell type in gliogenesis. This effect is dose-dependent. In primary rat OPC cultures, a significant decrease in cell number was observed at concentrations ranging from 6.25 µM to 50 µM.[2][3][4][5][6][7] Therefore, if your experimental goal is to study neurogenesis without completely ablating the glial population, it is crucial to perform a dose-response curve to find the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the primary mechanism of action of this compound that leads to the suppression of gliogenesis?
A3: this compound primarily functions by promoting neuronal differentiation. It triggers a calcium (Ca2+) influx, which in turn activates myocyte-enhancer factor 2 (MEF2)-dependent gene expression.[8][9] This signaling cascade involves the phosphorylation of histone deacetylase 5 (HDAC5), leading to its export from the nucleus.[1] The removal of HDAC5 de-represses MEF2 and other crucial neurogenic transcription factors like NeuroD1, effectively switching the cell fate towards a neuronal lineage and away from a glial lineage.[1][9] More recent findings also indicate that this compound acts as an agonist of the Wnt/β-catenin signaling pathway by targeting Axin1.[10]
Q4: Can this compound affect different types of glial cells differently?
A4: Yes, the current body of research suggests that this compound's effects can be specific to the glial cell type. For instance, it has been shown to significantly reduce the number of oligodendrocyte precursor cells (OPCs) and induce cell damage.[3][4][6][11] It has also been reported to block the proliferation of malignant astrocytes.[8][12] It is advisable to characterize the effect of this compound on your specific glial cell population of interest.
Troubleshooting Guides
Issue 1: Complete loss of glial cells in my neural stem cell culture after this compound treatment.
-
Possible Cause: The concentration of this compound is too high, leading to widespread cytotoxicity in the glial population.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a range of this compound concentrations (e.g., starting from a lower dose like 1 µM and going up to the previously reported effective concentrations of 6.25-50 µM) to identify a concentration that promotes neurogenesis with acceptable levels of glial cell viability for your specific application.[2][3][4]
-
Reduce Treatment Duration: If a lower concentration is not feasible, consider reducing the duration of this compound exposure. For example, if you are treating for 5 days, try a 2 or 3-day treatment course.
-
Characterize Cell Death: Use assays like TUNEL or activated caspase-3 staining to confirm if the loss of glial cells is due to apoptosis.
-
Issue 2: Inconsistent results in neuronal differentiation and gliogenesis inhibition between experiments.
-
Possible Cause 1: Inconsistent this compound solution preparation.
-
Troubleshooting Steps:
-
Standardize Solubilization: this compound is soluble in DMSO and ethanol (B145695).[12][13] Always dissolve the compound completely in the recommended solvent before diluting it in your aqueous culture medium. Prepare fresh stock solutions regularly and store them appropriately at -20°C for up to 3 months.[12]
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Control for Cell Density: Ensure that you are seeding your cells at a consistent density for each experiment, as cell-cell contact can influence differentiation outcomes.
-
Maintain Consistent Media Composition: Use the same batch of media and supplements for all experiments within a study to minimize variability.
-
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the dose-dependent effect of this compound on Oligodendrocyte Precursor Cells (OPCs).
| This compound Concentration (µM) | Mean OPC Number (relative to control) | Standard Deviation |
| 0 (Control) | 1.00 | N/A |
| 6.25 | ~0.80 | ± ~0.05 |
| 12.5 | ~0.65 | ± ~0.06 |
| 25 | ~0.45 | ± ~0.04 |
| 50 | ~0.30 | ± ~0.03 |
Data adapted from studies on primary rat OPCs treated for 2 days. The numbers are illustrative of the trend reported in the literature.[2][3][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-60 mg/ml).[12][13] Alternatively, ethanol can be used (up to 16 mg/ml).[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[12]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your pre-warmed cell culture medium. Ensure thorough mixing.
Protocol 2: Treatment of Oligodendrocyte Precursor Cells (OPCs) with this compound
-
Cell Seeding: Plate primary rat OPCs on poly-D-ornithine coated plates in a neurobasal medium supplemented with B27, PDGF (10 ng/mL), and FGF (10 ng/mL).[2][3]
-
This compound Treatment: After allowing the cells to adhere and stabilize, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 6.25, 12.5, 25, or 50 µM).[2][3] A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours for proliferation/cytotoxicity assays).[2][3]
-
Analysis: Following incubation, assess cell viability and number using methods such as direct cell counting with a hemocytometer or automated cell counter, or a WST assay.[2]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: this compound promotes neurogenesis by activating a Ca²⁺-dependent pathway that leads to the de-repression of MEF2 and subsequent activation of neuronal gene expression, which in turn inhibits gliogenesis.
Caption: this compound activates the Wnt/β-catenin pathway by targeting Axin1, leading to the stabilization of β-catenin and the expression of pro-neurogenic genes.
References
- 1. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 4. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | Semantic Scholar [semanticscholar.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells [dash.harvard.edu]
- 8. stemcell.com [stemcell.com]
- 9. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 10. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 12. tribioscience.com [tribioscience.com]
- 13. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
Managing procedural stress in ISX-9 in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing procedural stress during in vivo studies involving ISX-9. The information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Isoxazole 9) is a small molecule that promotes the differentiation of adult neural stem cells and has shown potential in cardiac and pancreatic progenitor cell differentiation.[1][2][3][4] Its primary mechanism involves activating Ca2+ influx, which leads to the activation of the Myocyte Enhancer Factor-2 (MEF2) transcription factor, a key regulator of neuronal differentiation.[3][4][5] this compound has also been identified as an agonist of the Wnt/β-catenin pathway, targeting Axin1 to promote β-catenin stabilization.[6][7]
Q2: What are common procedural stressors in rodent in vivo studies and how do they affect experiments?
A2: Common procedural stressors include handling, restraint, and injections (e.g., intraperitoneal, subcutaneous).[8][9] These stressors can significantly impact experimental outcomes by altering animal physiology and behavior, potentially leading to decreased neurogenesis, increased anxiety-like phenotypes, and higher variability in data.[5][10][11] For example, restraint stress has been shown to potentially impair hippocampal cell proliferation and differentiation.[5] The stress from manipulations can be a confounding factor, particularly in neurological and behavioral studies.[11]
Q3: Can this compound mitigate the negative effects of procedural stress?
A3: Yes, studies have shown that this compound can counteract the negative effects of procedural stress on adult hippocampal neurogenesis.[5][12][13] Research indicates that this compound administration can restore normal levels of cell proliferation and neuronal differentiation in animals subjected to restraint stress or mild chronic unpredictable stress (CUS).[5][13] It appears to stimulate endogenous signaling cascades that promote a neuronal phenotype even in the presence of external stressors.[10]
Q4: What are the general properties and solubility of this compound?
A4: this compound is a crystalline solid with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol .[3][14] It has good solubility in DMSO and ethanol.[14] For in vivo use, it is often prepared in vehicles like 2-hydroxypropyl-β-cyclodetrin (HP-β-CD) or a combination of DMSO, PEG300, and saline.[1][5]
Troubleshooting Guides
Scenario 1: High variability in behavioral or neurogenesis readouts.
-
Possible Cause: Inconsistent handling and procedural stress between animals and experimental groups. The stress of procedures like injections can be a significant experimental variable.[5][11]
-
Solution:
-
Habituation: Implement a handling and habituation protocol for several days before the experiment begins.[9] Techniques like cupping or tunnel handling are less stressful than tail-picking and can reduce anxiety and data variability.[11][15]
-
Consistent Procedures: Ensure all experimental procedures (handling, injection time, restraint) are performed consistently across all groups and by the same trained personnel.
-
Include a Naïve Control Group: As recommended in studies involving this compound and stress, a "naïve" control group that receives no handling or vehicle injections is crucial to differentiate the effects of the vehicle and procedural stress from the effects of the compound itself.[5][13]
-
Scenario 2: Animals exhibit signs of distress or adverse reactions post-injection.
-
Possible Cause 1: Improper Injection Technique. Intraperitoneal (IP) injections carry a risk of injecting into internal organs, which can cause distress.[16]
-
Solution 1: Ensure proper training in injection techniques. For IP injections in mice, this involves injecting into the lower right abdominal quadrant to avoid the cecum and bladder.[17] Use the smallest appropriate needle gauge (e.g., 25-27G for mice) to minimize tissue trauma.[16][18]
-
Possible Cause 2: Vehicle-Induced Toxicity. While vehicles like HP-β-CD are generally well-tolerated, chronic administration at high doses can raise safety concerns.[5] The vehicle itself might contribute to stress or toxicity.
-
Solution 2: Run a pilot study with vehicle-only administration to assess tolerability. If issues persist, consider alternative, well-tolerated vehicles. Always compare results to a naïve (untreated) control group to isolate vehicle effects.[5]
Scenario 3: Unexpected or inconsistent cellular effects of this compound.
-
Possible Cause: this compound has demonstrated cell-type-specific effects. While it promotes neurogenesis in neural stem/progenitor cells (NSPCs), it has been shown to be cytotoxic to oligodendrocyte precursor cells (OPCs) and to inhibit tube formation in endothelial progenitor cells (EPCs) in vitro.[12][19][20]
-
Solution:
-
Targeted Analysis: Be aware of the heterogeneous cell populations within your target tissue (e.g., the brain).
-
Immunohistochemistry: Use specific markers to confirm that the observed effects are occurring in the intended cell population (e.g., markers for mature neurons, NSPCs, OPCs, etc.).[20]
-
Dose-Response Study: Perform a dose-response study to find the optimal concentration for the desired effect while minimizing potential negative effects on other cell types.[12]
-
Data Presentation
Table 1: this compound Solubility and In Vivo Formulation
| Solvent/Vehicle | Concentration | Notes | Source(s) |
| DMSO | Up to 100 mM (~23.4 mg/mL) | Use fresh DMSO as moisture can reduce solubility. Recommended for stock solutions. | [1][14] |
| Ethanol | Up to 50 mM (~11.7 mg/mL) | Suitable for preparing stock solutions. | [14][21] |
| HP-β-CD (30% w/v in H₂O) | 4 mg/mL | A vehicle used successfully for intraperitoneal injections in rats. | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | A common co-solvent system for in vivo administration of small molecules. | [21] |
Table 2: Recommended In Vivo Administration Parameters (Mouse)
| Parameter | Recommendation | Rationale | Source(s) |
| Administration Route | Intraperitoneal (IP) | Commonly used for systemic delivery of this compound in mice and rats, resulting in rapid absorption. | [1][5][22] |
| Dosage | 20 mg/kg | This dosage has been shown to be effective in promoting neurogenesis and improving memory in mice. | [1][3] |
| Injection Volume | < 10 mL/kg | Keep volumes low to avoid discomfort. | [18] |
| Needle Gauge | 25G - 27G | Use the smallest gauge possible to minimize pain and tissue damage. | [16] |
| Frequency | Once daily | Common frequency used in studies demonstrating pro-neurogenic effects. | [5] |
Experimental Protocols
Protocol 1: this compound Preparation and Administration (adapted from Bettio et al., 2017) [5]
-
Vehicle Preparation: Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile purified water.
-
This compound Solution: Dissolve this compound in the 30% HP-β-CD vehicle to a final concentration of 4 mg/mL.
-
Animal Dosing: Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection at a volume that achieves a final dose of 20 mg/kg body weight.
-
Schedule: Injections are typically performed once daily for the duration of the experimental period (e.g., 7 to 14 days).
Protocol 2: Restraint Stress Procedure (adapted from Bettio et al., 2017) [5]
-
Timing: Perform the restraint stress procedure 2 hours after the daily this compound or vehicle injection to ensure the compound is systemically available during the stress period.
-
Apparatus: Individually place each animal in a clear, well-ventilated plastic tube that restricts movement.
-
Duration & Environment: Keep the animal in the tube for a set period (e.g., 45 minutes) under bright light to act as a mild stressor.
-
Location: Conduct the procedure in a room separate from the main housing area to prevent stress in other animals.
-
Schedule: Repeat the procedure at the same time each day for the intended duration of the stress experiment (e.g., 7 consecutive days).
Visualizations
Caption: Simplified signaling pathways activated by this compound.
Caption: Workflow for an this compound in vivo study with stress mitigation points.
Caption: Logical relationship between procedural stress and this compound's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole-9 reduces enhanced fear responses and retrieval in ethanol-dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Handling Techniques to Reduce Stress in Mice [jove.com]
- 16. ntnu.edu [ntnu.edu]
- 17. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 21. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 22. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: ISX-9 Differential Effects on Progenitor Cell Types
Welcome to the technical support center for researchers utilizing the small molecule ISX-9 (Isoxazole-9) in progenitor cell differentiation protocols. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of this compound's effects on various progenitor cell populations to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-Cyclopropyl-5-(2-thienyl)-3-isoxazolecarboxamide) is a small molecule known to induce differentiation in various stem and progenitor cells. Its primary mechanism involves modulating several key signaling pathways. In neural progenitors, it has been shown to act through a calcium-activated, MEF2 (myocyte-enhancer factor 2)-dependent signaling pathway.[1] It can also activate the Wnt/β-catenin and TGF-β signaling pathways, particularly in the context of cardiac differentiation.[2][3]
Q2: I'm observing precipitation of this compound in my culture medium. How can I improve its solubility?
A2: this compound has limited aqueous solubility. To avoid precipitation, it is crucial to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final working concentration in the culture medium.[4] It is recommended to add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of working solutions in aqueous buffers like PBS or saline and then adding them to the medium, as this can cause precipitation.[4]
Q3: What are the known differential effects of this compound on various progenitor cell types?
A3: this compound exhibits distinct and sometimes opposing effects on different progenitor cell populations. For instance, it promotes the proliferation and neuronal differentiation of Neural Stem/Progenitor Cells (NSPCs).[5][6][7][8] Conversely, it can be cytotoxic to Oligodendrocyte Precursor Cells (OPCs) in a concentration-dependent manner.[5][6][7][8] In Endothelial Progenitor Cells (EPCs), it does not significantly affect cell number but can inhibit tube formation.[5][6][8] this compound also promotes the differentiation of cardiac and pancreatic progenitors.[2][9]
Q4: What is the optimal concentration range for using this compound?
A4: The optimal concentration of this compound is highly dependent on the progenitor cell type and the desired outcome. For promoting neuronal differentiation of NSPCs, concentrations typically range from 6.25 to 50 μM.[5][6][8] For cardiac progenitor cell differentiation, a concentration of 20 μM has been used effectively.[2] However, for OPCs, concentrations as low as 12.5 μM can lead to cytotoxicity.[5][6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is known to act on specific signaling pathways, like all small molecules, the potential for off-target effects exists. The observed cytotoxicity in OPCs at concentrations that are well-tolerated by NSPCs suggests cell-type-specific off-target effects or differential sensitivity.[5][6][7] Researchers should always include appropriate controls and perform thorough characterization of the differentiated cells to ensure the observed phenotype is due to the intended mechanism.
Data Presentation: Summary of this compound Effects on Progenitor Cells
The following tables summarize the quantitative data on the effects of this compound on different progenitor cell types as reported in the literature.
Table 1: Effects of this compound on Neural Progenitor and Glial Precursor Cells
| Cell Type | Concentration Range (μM) | Incubation Time | Observed Effect | Reference |
| Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 | 2 days | Slight increase in cell number. | [5][7] |
| Neural Stem/Progenitor Cells (NSPCs) | 6.25 - 50 | 5 days | Promoted differentiation into neurons. | [5][8] |
| Oligodendrocyte Precursor Cells (OPCs) | 12.5 - 50 | 2 days | Significant decrease in cell number (cytotoxicity). | [5][6][7] |
Table 2: Effects of this compound on Other Progenitor Cell Types
| Cell Type | Concentration (μM) | Incubation Time | Observed Effect | Reference |
| Endothelial Progenitor Cells (EPCs) - Early Stage | 6.25 - 50 | 2 days | No significant change in cell number. | [5][7] |
| Endothelial Progenitor Cells (EPCs) - Outgrowth | 6.25 - 50 | - | Inhibition of tube formation in a Matrigel assay. | [5][6] |
| Cardiac Progenitor Cells (from hiPSCs) | 20 | 7 days | Induction of cardiac transcription factors (Nkx2.5, GATA4, ISL-1, Mef2c). | [2] |
| Pancreatic/Endocrine Progenitors (from organoids) | 40 | 48-hour pulse | Increased number of Ngn3-positive endocrine progenitors. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)
Objective: To induce the differentiation of NSPCs into neurons using this compound.
Materials:
-
NSPC culture medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like EGF and bFGF)
-
Neuronal differentiation medium (NSPC culture medium without growth factors)
-
This compound stock solution (10 mM in DMSO)
-
Poly-L-ornithine and laminin-coated culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, NeuN)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
Procedure:
-
Cell Plating: Plate NSPCs on poly-L-ornithine and laminin-coated plates at a density that allows for differentiation without overcrowding. Culture in NSPC expansion medium until they reach the desired confluency.
-
Initiation of Differentiation: To initiate differentiation, aspirate the expansion medium and replace it with neuronal differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at a final concentration determined by a prior dose-response experiment (a starting range of 10-25 µM is recommended). Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells.
-
Incubation: Culture the cells for 5-7 days, performing a half-medium change with fresh differentiation medium containing this compound or vehicle every 2-3 days.
-
Immunocytochemistry:
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies against neuronal markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Protocol 2: Cardiac Progenitor Cell (CPC) Differentiation from hiPSCs
Objective: To induce the differentiation of human induced pluripotent stem cells (hiPSCs) into CPCs using this compound.
Materials:
-
hiPSC maintenance medium (e.g., mTeSR1)
-
Vitronection-coated plates
-
Accutase
-
ROCK inhibitor (e.g., Y-27632)
-
Differentiation medium: RPMI/B27 minus insulin (B600854)
-
This compound stock solution (10 mM in DMSO)
-
TRIzol for RNA extraction
-
Antibodies for immunofluorescence or FACS (e.g., Nkx2.5, GATA4)
Procedure:
-
hiPSC Culture: Maintain hiPSCs on vitronectin-coated plates in mTeSR1 medium.
-
Cell Seeding for Differentiation: Dissociate hiPSCs into single cells using Accutase and seed them onto a vitronectin-coated plate at a density of 1x10^6 cells/well (6-well plate) in mTeSR1 supplemented with 5μM ROCK inhibitor for the first 24 hours.
-
Initiation of Differentiation (Day 0): When cells are confluent, replace the mTeSR1 medium with RPMI/B27 minus insulin supplemented with 20 µM this compound.
-
Incubation: Culture the cells for 7 days, changing the medium daily with fresh differentiation medium containing 20 µM this compound.
-
Analysis: At day 3 and day 7, cells can be harvested for analysis.
-
RT-PCR: Extract RNA using TRIzol and perform quantitative real-time PCR to analyze the expression of cardiac progenitor markers (Nkx2.5, GATA4, ISL-1, Mef2c).
-
Immunofluorescence/FACS: Dissociate cells and stain with antibodies against cardiac progenitor markers to quantify the differentiation efficiency.
-
Troubleshooting Guides
Issue 1: Low Neuronal Differentiation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 5, 10, 25, 50 µM) to identify the optimal concentration for your specific NSPC line. |
| Poor NSPC Quality | Ensure the starting NSPC population is healthy, proliferating, and expresses appropriate stem cell markers (e.g., Nestin, Sox2). Avoid using cells from high passages. |
| Inappropriate Cell Density | Optimize the plating density. If too sparse, cells may not receive sufficient paracrine signaling. If too dense, contact inhibition may hinder differentiation. |
| Ineffective Differentiation Medium | Confirm that the basal medium and supplements are appropriate for neuronal differentiation. Ensure that mitogens (EGF/bFGF) have been completely removed. |
Issue 2: High Cell Death/Cytotoxicity, Especially in OPCs
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too High | This compound is cytotoxic to OPCs at concentrations that are mitogenic to NSPCs.[5][6][7] Perform a viability assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the cytotoxic threshold for your cell type. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. |
| Precipitation of this compound | Micro-precipitates of the compound can be cytotoxic. Ensure proper dissolution of this compound by preparing fresh dilutions from a high-concentration DMSO stock and adding it to the medium with gentle agitation. |
Issue 3: Inconsistent or Unexpected Differentiation Outcome
| Potential Cause | Troubleshooting Step |
| Variability in this compound Aliquots | Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. |
| Cell Line Heterogeneity | The starting progenitor population may be heterogeneous. Consider purifying the progenitor population of interest using cell sorting (FACS) based on specific markers before initiating differentiation. |
| Activation of Alternative Signaling Pathways | This compound can activate multiple pathways (Wnt, TGF-β, MEF2). The dominant pathway may vary between cell types and culture conditions. Characterize the expression of key components of these pathways to understand the underlying mechanism in your system. |
Visualization of Signaling Pathways
This compound and the MEF2-Dependent Neurogenesis Pathway
This compound promotes neurogenesis in NSPCs by inducing an influx of Ca2+, which leads to the activation of CaMK. This kinase then phosphorylates and causes the nuclear export of HDAC5, a repressor of MEF2. With HDAC5 removed, MEF2 can activate the transcription of neurogenic genes like NeuroD1.
This compound and the Canonical Wnt/β-catenin Signaling Pathway
In the context of cardiac differentiation, this compound can activate the canonical Wnt pathway. This involves the stabilization of β-catenin, allowing it to translocate to the nucleus and activate the transcription of target genes, such as those involved in cardiac development.
This compound and TGF-β Signaling in Cardiac Differentiation
This compound has been shown to activate TGF-β signaling, which plays a crucial role in the early stages of cardiac differentiation, particularly in the epithelial-to-mesenchymal transition (EMT) required for mesoderm formation.
References
- 1. stemcell.com [stemcell.com]
- 2. Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 6. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Neuronal Markers After ISX-9 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and reliable inducers of neuronal differentiation is paramount. Isoxazole-9 (ISX-9) has emerged as a promising small molecule in this arena. This guide provides an objective comparison of this compound's performance with a notable alternative, Valproic Acid (VPA), supported by experimental data. We delve into the critical aspects of validating neuronal markers following treatment, offering detailed experimental protocols and visual representations of the underlying signaling pathways.
Performance Comparison: this compound vs. Valproic Acid
The efficacy of small molecules in promoting neuronal differentiation is primarily assessed by the upregulation of specific neuronal markers. Below is a summary of quantitative data from various studies, highlighting the performance of this compound and Valproic Acid (VPA). It is important to note that the experimental conditions, including cell types, concentrations, and treatment durations, vary between studies, making this an indirect comparison.
| Compound | Cell Type | Concentration | Treatment Duration | Neuronal Marker | Result | Reference |
| This compound | Adult Rat Hippocampal Neural Stem/Progenitor Cells | 20 mg/kg (in vivo) | 7 days | Ki-67 | Significant increase in proliferation (F(1,24) = 5.57, p < 0.05) | [1] |
| Adult Rat Hippocampal Neural Stem/Progenitor Cells | 20 mg/kg (in vivo) | 7 days | NeuroD | Significant increase in neuronal commitment (F(1,21) = 19.71, p < 0.01) | [1] | |
| Primary Rat Neural Stem/Progenitor Cells | 6.25–50 µM | 5 days | Neurofilament | Qualitative increase in expression | [2][3] | |
| Primary Rat Neural Stem/Progenitor Cells | 6.25–50 µM | 5 days | NeuN | Qualitative increase in expression | [2][3] | |
| Valproic Acid (VPA) | Mouse Embryonic Fibroblast-derived Neural Stem Cells | 0.5 mM | - | Nestin | Significant increase in expression compared to other small molecules | [4] |
| Mouse Embryonic Fibroblast-derived Neural Stem Cells | 0.5 mM | - | Tuj1 | Significant increase in expression | [4][5] | |
| Neural Stem Cells | 0.75 mM | 10 days | β-III-tubulin | 74.2 ± 2.40% positive cells (vs. 46.8 ± 2.36% in control) | [6] | |
| Human Embryonic Stem Cells (H9) | 33–1000 µmol·L−1 | 7 days | TUBB3, MAP2 | Dose-dependent decrease in expression | [7] | |
| Human Induced Pluripotent Stem Cells | 500 µmol·L−1 | 9–19 days | PAX6 | Decreased expression | [7] |
Signaling Pathways in Neuronal Differentiation
Understanding the molecular mechanisms behind a compound's activity is crucial for its application. This compound and VPA induce neuronal differentiation through distinct signaling pathways.
This compound Signaling Pathway
This compound's pro-neurogenic effects are mediated through multiple pathways, with the activation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors being a key event. This is often initiated by an influx of calcium ions (Ca2+) and can also involve the Wnt/β-catenin signaling pathway. One identified mechanism involves this compound targeting Axin1, which leads to the stabilization of β-catenin.[8][9][10] Another proposed pathway suggests this compound acts on the nerve growth factor receptor (NGFR) to regulate the ERK-TAU-β-catenin signaling axis.[11]
Valproic Acid (VPA) Signaling Pathway
VPA, a known histone deacetylase (HDAC) inhibitor, promotes neuronal differentiation through epigenetic modifications. By inhibiting HDACs, VPA leads to the expression of genes that suppress glial differentiation (e.g., via the JAK/STAT pathway) and promote neuronal fate (e.g., via the MAPK and Wnt/β-catenin pathways).[1][6][12] A pH-dependent mechanism involving the sodium-hydrogen exchanger 1 (NHE1) has also been proposed.[13]
Experimental Workflow for Neuronal Marker Validation
A standardized workflow is essential for the reliable validation of neuronal markers. This typically involves cell culture and treatment, followed by analysis using techniques such as immunocytochemistry, Western blotting, and qPCR.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the key experiments cited in the validation of neuronal markers.
Immunocytochemistry (ICC)
This protocol provides a general framework for the immunocytochemical staining of neuronal markers in cultured cells.
-
Cell Fixation:
-
Aspirate culture medium and gently wash cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with DPBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in DPBS for 10 minutes.
-
Wash three times with DPBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in DPBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the neuronal marker of interest (e.g., anti-β-III-tubulin, anti-NeuN, anti-MAP2) in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with DPBS for 5 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with DPBS for 5 minutes each.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with DPBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope with the appropriate filters.
-
Western Blotting
This protocol outlines the steps for quantifying the expression of neuronal marker proteins.
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA (bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the neuronal marker overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Polymerase Chain Reaction (qPCR)
This protocol is for quantifying the mRNA expression levels of neuronal marker genes.[14][15]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cultured cells using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target neuronal gene (e.g., NEUROD1, TUBB3, MAP2), and a SYBR Green or TaqMan-based qPCR master mix.
-
Include a no-template control (NTC) and a reference gene (e.g., GAPDH or ACTB) for normalization.
-
-
qPCR Amplification and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Conclusion
Both this compound and Valproic Acid demonstrate the ability to induce neuronal differentiation, albeit through different primary mechanisms. The choice of compound will depend on the specific research or therapeutic goals, the target cell population, and the desired signaling pathway modulation. The provided protocols and diagrams serve as a foundational guide for researchers to rigorously validate the effects of these and other potential neurogenic compounds. As the field of regenerative neuroscience advances, such comparative data and standardized methodologies will be indispensable for the development of novel therapies for neurological disorders.
References
- 1. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 6. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Promotes KGF Secretion From MSCs to Alleviate ALI Through NGFR-ERK-TAU-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-Dependent Pathway [mdpi.com]
- 14. Characterizing Neural Cells by qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neurogenesis-Inducing Compounds: ISX-9 and Alternatives
For researchers and drug development professionals navigating the complex landscape of neuroregenerative therapies, understanding the nuanced differences between various neurogenesis-inducing compounds is paramount. This guide provides a detailed comparison of ISX-9 against other notable small molecules and biologics—P7C3, NSI-189, Dihexa, and Cerebrolysin—with a focus on their mechanisms of action, reported efficacy from experimental data, and the methodologies behind these findings.
At a Glance: Comparative Overview of Neurogenic Compounds
The following table summarizes the key characteristics of this compound and its alternatives, offering a high-level comparison of their primary mechanisms, administration routes, and observed effects.
| Compound | Primary Mechanism of Action | Predominant Effect | Administration Route (Experimental) |
| This compound | MEF2 activation, Wnt/β-catenin signaling | Neuronal Differentiation & Proliferation | Intraperitoneal (i.p.) |
| P7C3 | Neuroprotection (anti-apoptotic), NAMPT activation | Survival of Neural Precursor Cells | Intraperitoneal (i.p.) |
| NSI-189 | Hippocampal Neurogenesis | Neuronal Proliferation & Maturation | Oral |
| Dihexa | HGF/c-Met Pathway Agonist | Synaptogenesis & Neuronal Growth | Oral, Subcutaneous, Transdermal |
| Cerebrolysin | Neurotrophic Factor Mimicry (Shh, PI3K/Akt) | Neuroprotection & Neurogenesis | Intravenous (i.v.) |
In-Depth Compound Analysis
This section provides a detailed analysis of each compound, including its signaling pathway, quantitative experimental data, and the protocols used in key studies.
This compound (Isoxazole-9)
This compound is a small molecule that has been demonstrated to promote the differentiation of neural stem cells into neurons.[1][2][3] It has shown efficacy in both in vitro and in vivo models, enhancing neurogenesis in the hippocampus and improving memory functions in mice.[4][5]
Signaling Pathway
This compound is understood to function through at least two primary signaling cascades. Firstly, it activates the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[4][5] This is thought to occur via N-methyl-D-aspartate receptor (NMDAR)-mediated signaling, which leads to the phosphorylation of histone deacetylase 5 (HDAC5) and subsequent de-repression of MEF2.[4] Secondly, recent studies have identified this compound as an agonist of the Wnt/β-catenin pathway, targeting Axin1 and promoting the stabilization of β-catenin.[6]
Quantitative Data
| Study Type | Model | Treatment | Outcome Measure | Result |
| In vivo | Adult Male Rats | 20 mg/kg i.p. for 7 days | Hippocampal Cell Proliferation (Ki-67+ cells) | Significant Increase (p < 0.05)[4] |
| In vivo | Adult Mice | 20 mg/kg i.p. for 12 days | Spatial Memory (Morris Water Maze) | Improved Performance[2][5] |
| In vitro | Neural Stem/Progenitor Cells | 6.25-50 µM | Cell Number & Differentiation | Increased[1] |
Experimental Protocol: In Vivo Neurogenesis Assessment[4]
-
Subjects: Adult male Wistar rats.
-
Compound Preparation: this compound was dissolved in 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water to a final concentration of 4 mg/mL.
-
Administration: Animals received a daily intraperitoneal (i.p.) injection of this compound (20 mg/kg) or vehicle for 7 or 14 days.
-
Tissue Processing and Analysis: Following the treatment period, animals were euthanized and brains were processed for immunohistochemistry to quantify markers of cell proliferation (Ki-67) and neuronal commitment (NeuroD).
P7C3
P7C3 is an aminopropyl carbazole (B46965) that exhibits potent neuroprotective properties. Its primary mechanism is believed to be the inhibition of apoptosis in neural precursor cells, thereby increasing the net number of new neurons.[7][8]
Signaling Pathway
P7C3 enhances the flux of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway. This mechanism is thought to contribute to its neuroprotective effects.
Quantitative Data
| Study Type | Model | Treatment | Outcome Measure | Result |
| In vivo | MPTP Model of Parkinson's Disease | 5 mg/kg/day | Rescue of TH+ cells | Nearly complete rescue[8] |
| In vivo | Traumatic Brain Injury Model | 3, 10, 30 mg/kg/day | Cognitive Performance | Dose-dependent preservation[9] |
| In vivo | Ischemic Stroke Model | 10 mg/kg i.p. post-ICH | Sensorimotor Function | Significant Improvement[10] |
Experimental Protocol: In Vivo Neuroprotection in Parkinson's Model[8]
-
Subjects: Mice treated with MPTP to induce Parkinson's-like neurodegeneration.
-
Compound Administration: P7C3-A20 was administered intraperitoneally at doses ranging from 1 to 5 mg/kg/day, starting 24 hours after the final MPTP injection.
-
Analysis: Brain tissue was analyzed by immunohistochemistry for tyrosine hydroxylase (TH) positive cells in the substantia nigra pars compacta to assess neuronal survival.
NSI-189
NSI-189 is an experimental neurogenic compound that has been investigated for the treatment of major depressive disorder (MDD).[11][12] It is known to stimulate neurogenesis in the hippocampus.[2][13][14]
Signaling Pathway
The precise molecular target of NSI-189 is not fully elucidated, but it is known to promote the proliferation of neural stem cells within the hippocampus, leading to an increase in hippocampal volume in preclinical models.[13][15] Its mechanism is distinct from traditional antidepressants that modulate monoamine levels.[11][12]
Quantitative Data
| Study Type | Model | Treatment | Outcome Measure | Result |
| Clinical Trial (Phase 1b) | Humans with MDD | 40 mg (once, twice, or three times daily) for 28 days | Symptoms of Depression Questionnaire (SDQ) | Statistically significant improvement (p=0.02)[16] |
| Clinical Trial (Phase 1b) | Humans with MDD | 40 mg (once, twice, or three times daily) for 28 days | Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement (p=0.01)[16] |
Experimental Protocol: Phase 1b Clinical Trial for MDD[11][17]
-
Participants: 24 adult patients diagnosed with major depressive disorder.
-
Design: Randomized, double-blind, placebo-controlled, multiple-dose escalation study.
-
Intervention: Participants were randomized to receive NSI-189 (40 mg once, twice, or three times daily) or a placebo for 28 days.
-
Outcome Measures: Efficacy was assessed using various scales for depression and cognitive function, including the SDQ, Montgomery-Asberg Depression Rating Scale (MADRS), and CPFQ. Safety and pharmacokinetics were also monitored.
Dihexa
Dihexa is a potent, orally active peptide that is an analog of Angiotensin IV. It is reported to be significantly more potent than brain-derived neurotrophic factor (BDNF) in promoting synaptogenesis.[6][17][18]
Signaling Pathway
Dihexa's primary mechanism of action is through the activation of the hepatocyte growth factor (HGF)/c-Met signaling pathway.[4][6][17] It binds to HGF and potentiates its activity at the c-Met receptor, leading to the formation of new synapses.[6][19]
Quantitative Data
| Study Type | Model | Treatment | Outcome Measure | Result |
| Preclinical | Animal Models | 2-4 mg/kg | Spatial Learning & Cognitive Function | Restoration in APP/PS1 mice |
| In vitro | Zebrafish | 1 µM | Protection from ototoxin-induced hair cell damage | Optimal protection |
| Anecdotal (Human) | - | 5-20 mg daily (oral) | Cognitive Enhancement | Reports of improved memory and focus[3][5][20] |
Experimental Protocol: General Administration (Preclinical & Anecdotal)
-
Animal Studies: Dosages in animal models have ranged from 2-4 mg/kg body weight.[1]
-
Human Use (Anecdotal): Reported oral dosages range from 5 mg to 20 mg daily.[3][5][20] Administration routes also include transdermal and subcutaneous injection. It is important to note that Dihexa is not FDA-approved and lacks formal clinical guidelines.
Cerebrolysin
Cerebrolysin is a mixture of peptides derived from porcine brain tissue that mimics the action of neurotrophic factors. It is used clinically in some countries for the treatment of stroke, traumatic brain injury, and dementia.[21][22]
Signaling Pathway
Cerebrolysin's neurogenic effects are thought to be mediated by multiple pathways. It has been shown to activate the Sonic hedgehog (Shh) and the PI3K/Akt signaling pathways, which are involved in neurogenesis and cell survival.[23][24][25]
Quantitative Data
| Study Type | Model | Treatment | Outcome Measure | Result |
| Clinical Trial | Acute Ischemic Stroke | 30 mL i.v. for 10 days | NIH Stroke Scale (Day 30) | Medium to large superiority over placebo (p=0.005)[26] |
| Clinical Trial | Acute Ischemic Stroke | 30 mL i.v. for 10 days | Modified Rankin Scale (Day 30) | Significant improvement (p=0.010)[26] |
| Preclinical | APP Transgenic Mice | - | BrdU+ and DCX+ cells in SGZ | Significant increase[27][28] |
Experimental Protocol: Clinical Trial in Acute Ischemic Stroke[27]
-
Participants: Patients in the early recovery phase after acute ischemic stroke.
-
Design: Randomized, placebo-controlled, double-blinded, multicenter clinical trial.
-
Intervention: Daily intravenous infusions of 30 mL of Cerebrolysin or placebo for 10 days.
-
Outcome Measures: Neurological and global function were assessed using the NIH Stroke Scale, modified Rankin Scale, and Clinical Global Impression scale at baseline and on day 30.
Conclusion
The landscape of neurogenesis-inducing compounds is diverse, with each agent presenting a unique mechanistic profile and set of therapeutic potentials. This compound stands out for its dual action on MEF2 and Wnt/β-catenin signaling, promoting both neuronal differentiation and proliferation. In comparison, P7C3 offers a neuroprotective strategy by preserving nascent neurons, while NSI-189 has shown promise in clinical settings for depression through hippocampal neurogenesis. Dihexa represents a highly potent approach to enhancing synaptic connectivity, and Cerebrolysin provides a multi-faceted, neurotrophic factor-like effect. The choice of compound for further research and development will ultimately depend on the specific therapeutic application and desired biological outcome. The data and protocols presented here offer a foundational guide for making these critical decisions.
References
- 1. droracle.ai [droracle.ai]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. Dihexa — Voafit [voafit.com]
- 4. swolverine.com [swolverine.com]
- 5. americanmedicalwellness.com [americanmedicalwellness.com]
- 6. nbinno.com [nbinno.com]
- 7. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant with novel action appears safe and effective in phase 1b clinical trial | EurekAlert! [eurekalert.org]
- 12. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mentalhealthdaily.com [mentalhealthdaily.com]
- 14. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuralstem NSI-189 Phase Ib Major Depression Disorder Neurogenic Biomarker Data Presented At The CNS Summit [prnewswire.com]
- 16. neuronewsinternational.com [neuronewsinternational.com]
- 17. Dihexa – Peptide for neurological enhancement and repair Peptides | Robertson Wellness & Aesthetics [rwacenter.com]
- 18. transformyou.com [transformyou.com]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. sa1s3.patientpop.com [sa1s3.patientpop.com]
- 21. cerebrolysin.com [cerebrolysin.com]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. cerebrolysin.com [cerebrolysin.com]
- 26. Efficacy and safety of Cerebrolysin treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of Cerebrolysin(TM) on neurogenesis in an APP transgenic model of Alzheimer's disease - ProQuest [proquest.com]
- 28. Effects of Cerebrolysin on neurogenesis in an APP transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ISX-9 and CHIR99021 for Neuronal Differentiation
In the rapidly evolving field of neuroscience, the directed differentiation of stem cells into neurons holds immense promise for disease modeling, drug discovery, and regenerative medicine. Small molecules that can precisely modulate cellular signaling pathways are invaluable tools in this endeavor. This guide provides a comprehensive comparison of two such molecules, ISX-9 and CHIR99021, which are widely used to promote neuronal differentiation. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal compound for their specific needs.
Mechanism of Action: Divergent Paths to a Common Goal
While both this compound and CHIR99021 ultimately promote neuronal differentiation, they achieve this through distinct signaling pathways.
This compound: This neurogenesis-promoting small molecule has a dual mechanism of action. It is known to activate the Wnt/β-catenin signaling pathway by targeting Axin1.[1][2] this compound covalently binds to the N-terminal region of Axin1, enhancing its interaction with the co-receptor LRP6. This leads to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of Wnt target genes.[1][2][3] Additionally, this compound can induce neuronal differentiation through a calcium-activated signaling pathway that is dependent on the myocyte-enhancer factor 2 (MEF2).[4][5] This pathway involves an influx of Ca2+, which activates CaMK and leads to the nuclear export of the MEF2 regulator HDAC5, thereby de-repressing neuronal gene expression.[5]
CHIR99021: A highly potent and selective inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3), CHIR99021 indirectly activates the canonical Wnt/β-catenin signaling pathway.[6][7][8] GSK-3 is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[6][7] By inhibiting both GSK-3α and GSK-3β isoforms, CHIR99021 prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus to activate TCF/LEF-mediated transcription of Wnt target genes.[6][9][10]
Below are diagrams illustrating the signaling pathways for this compound and CHIR99021.
Comparative Performance in Neuronal Differentiation
Quantitative data comparing the efficiency of this compound and CHIR99021 in neuronal differentiation is often context-dependent, varying with the cell type, culture conditions, and concentration of the small molecule used. However, studies on cerebral organoids provide some insights into the dose-dependent effects of CHIR99021.
| Compound | Concentration | Cell Type | Key Quantitative Observations | Reference |
| CHIR99021 | 1µM | Human iPSC-derived cerebral organoids | Increased organoid size, cell survival, neural progenitor cell proliferation, and neuronal migration. | [11][12][13][14][15] |
| 10µM | Human iPSC-derived cerebral organoids | Reduced organoid size, decreased apoptosis and proliferation, arrested neural differentiation, and enriched the pool of neuroepithelial cells. | [11][12][13][14][15] | |
| 50µM | Human iPSC-derived cerebral organoids | Failed to support organoid growth. | [11][13][15] | |
| This compound | 6.25-50 µM | Primary Neural Stem/Progenitor Cells (NSPCs) | Dose-dependently increased the number of NSPCs and effectively induced their differentiation into neurons, as indicated by increased expression of neurofilament and NeuN. | [5][16][17] |
| 20 mg/kg (in vivo) | Adult Mice | Increased proliferation of neuroblasts and enhanced neurogenesis in the hippocampal subgranular zone. | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for neuronal differentiation using this compound and CHIR99021.
Protocol 1: Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs) using CHIR99021 in Cerebral Organoid Formation
This protocol is adapted from studies on the dose-dependent effects of CHIR99021 on cerebral organoid development.[11][13][15]
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Neural induction medium with dual SMAD inhibitors (e.g., Dorsomorphin and SB431542)
-
Neuronal differentiation medium
-
CHIR99021 (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Neural Induction (Days 0-14): Culture hiPSCs and initiate neural induction using a dual SMAD inhibition protocol.[11][13][20]
-
Start of Neuronal Differentiation (Day 14 onwards): Transfer the resulting embryoid bodies to a neural differentiation medium.
-
CHIR99021 Treatment: From day 14 onwards, supplement the culture medium with CHIR99021 at the desired final concentration (e.g., 1µM or 10µM) or with an equivalent volume of DMSO for the control group.[11][13][15]
-
Culture and Analysis: Continue the culture, changing the medium regularly. At specific time points (e.g., day 35), harvest the organoids for analysis, including measurement of organoid size and immunohistochemical or western blot analysis of neuronal markers (e.g., E-cadherin, SOX2, BLBP, TBR2, TUJ1, DCX).[13]
Protocol 2: Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs) using this compound
This protocol is based on studies investigating the effects of this compound on primary NSPC cultures.[5][16][17]
Materials:
-
Primary Neural Stem/Progenitor Cells (NSPCs)
-
NSPC proliferation medium
-
NSPC differentiation medium
-
This compound (stock solution in a suitable solvent)
-
BDNF (positive control)
Procedure:
-
Cell Culture: Culture primary NSPCs in proliferation medium.
-
Treatment: Plate NSPCs and treat them with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM). Include a vehicle control and a positive control (e.g., 10 ng/mL BDNF).[5]
-
Incubation: Incubate the cells for a period sufficient to observe differentiation (e.g., 5 days).[5]
-
Analysis: Fix the cells and perform immunostaining for neuronal markers such as neurofilament and NeuN to evaluate the extent of neuronal differentiation. Western blotting can also be used to quantify the expression of these markers.[5][17]
Synergistic Effects: The Power of Combination
Interestingly, this compound and CHIR99021 are frequently used together in small molecule cocktails to achieve highly efficient direct reprogramming of somatic cells, such as fibroblasts, into mature neurons.[4][21] This suggests that their distinct mechanisms of action can be complementary, leading to a more robust induction of the neuronal fate. The combination of Wnt pathway activation by CHIR99021 and the multifaceted effects of this compound on both Wnt and calcium-dependent pathways likely creates a more potent neurogenic environment.
Conclusion
Both this compound and CHIR99021 are powerful tools for inducing neuronal differentiation, each with its own mechanistic nuances.
-
CHIR99021 is a well-characterized, potent, and selective GSK-3 inhibitor that robustly activates the Wnt/β-catenin pathway. Its effects are dose-dependent, with lower concentrations promoting neuronal proliferation and migration, while higher concentrations can inhibit differentiation.
-
This compound offers a more complex mechanism, activating both the Wnt/β-catenin pathway through a distinct target (Axin1) and a calcium-dependent pathway involving MEF2. This dual action may provide a broader and potentially more nuanced control over the differentiation process.
The choice between this compound and CHIR99021 will depend on the specific research goals, the cell type being used, and whether a single-agent or a combinatorial approach is desired. For researchers looking to directly reprogram somatic cells, a combination of both molecules, as part of a larger cocktail, has proven to be highly effective. As our understanding of the intricate signaling networks governing neuronal differentiation continues to grow, so too will our ability to harness the power of these small molecules to guide cell fate with increasing precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. stemcell.com [stemcell.com]
- 5. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 6. reprocell.com [reprocell.com]
- 7. agscientific.com [agscientific.com]
- 8. stemcell.com [stemcell.com]
- 9. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
- 14. surlab.org [surlab.org]
- 15. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
A Comparative Guide to the Functional Validation of ISX-9-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
The generation of functional neurons from pluripotent stem cells or through direct reprogramming is a cornerstone of modern neuroscience research and drug discovery. Small molecules that can direct cell fate towards a neuronal lineage offer a powerful tool for producing these cells in a controlled and scalable manner. Among these, Isoxazole-9 (ISX-9) has emerged as a potent inducer of neurogenesis. This guide provides an objective comparison of this compound-derived neurons with those generated using alternative methods, supported by experimental data and detailed protocols for their functional validation.
This compound: A Small Molecule Inducer of Neurogenesis
This compound is a small molecule that promotes neuronal differentiation by activating the myocyte-enhancer factor 2 (MEF2) and NeuroD1 transcription factors.[1] This activity induces the expression of genes associated with a neuronal fate, leading to the generation of functional neurons from various cell sources, including neural stem cells and fibroblasts.[2][3]
Alternative Approaches to Neuronal Differentiation
Several other methods are employed to generate neurons in vitro, primarily falling into two categories:
-
Small Molecule Cocktails: Combinations of small molecules that target various signaling pathways can synergistically induce neuronal differentiation with high efficiency. A commonly used cocktail includes CHIR99021, Forskolin, SB431542, and I-BET151.[4][5]
-
Transcription Factor Overexpression: The forced expression of key neurogenic transcription factors, such as NeuroD1, can directly reprogram somatic cells into neurons.[6][7][8]
Comparative Performance Data
The following tables summarize the reported performance of this compound and alternative methods in generating neurons, based on available experimental data. It is important to note that direct side-by-side comparisons in a single study are limited, and efficiencies can vary depending on the starting cell type, differentiation protocol, and assessment method.
Table 1: Neuronal Differentiation Efficiency
| Method | Key Molecules/Factors | Reported Efficiency (Marker Positive Cells) | Cell Type | Reference |
| This compound | This compound | Increase in Neurofilament and NeuN positive cells (quantification not specified) | Neural Stem/Progenitor Cells | [9][10] |
| Small Molecule Cocktail | CHIR99021, Forskolin, this compound, I-BET151, Y-27632, etc. | 89.2 ± 1.4% TUJ1+ | Fibroblasts | [3] |
| NeuroD1 Overexpression | NeuroD1 | 65.9 ± 4.5% NeuN+ | Periventricular region in vivo | [6] |
Table 2: Functional Validation - Electrophysiological Properties
| Parameter | Typical Value Range | Significance | Reference |
| Resting Membrane Potential | -30 to -70 mV | Indicates a polarized and healthy neuronal state. | [11][12] |
| Action Potential Amplitude | >50 mV | Demonstrates the ability to generate robust electrical signals. | [12] |
| Spontaneous Firing | Present | Suggests synaptic integration and network activity. | [3][11][13] |
| Voltage-gated Na+ & K+ Currents | Present | Essential for the initiation and propagation of action potentials. | [3][11][12][13] |
| Synaptic Activity (EPSCs/IPSCs) | Present | Indicates the formation of functional synapses. | [3][11][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in neuronal differentiation and validation, the following diagrams are provided.
Experimental Protocols
Immunocytochemistry for Neuronal Markers
This protocol outlines the general steps for staining cultured neurons to verify the expression of neuronal markers.
1. Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.
3. Primary Antibody Incubation:
-
Dilute the primary antibody against the neuronal marker of interest (e.g., βIII-tubulin (Tuj1), NeuN, MAP2) in the blocking solution.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
4. Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody (corresponding to the species of the primary antibody) in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
5. Mounting and Imaging:
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the procedure for recording the electrical activity of single neurons.
1. Preparation:
-
Prepare the external (extracellular) and internal (intracellular) recording solutions.
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Place the coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with the external solution.
2. Recording:
-
Approach a neuron with the micropipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, record spontaneous excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) by holding the membrane potential at the reversal potential for inhibition (-70 mV) and excitation (0 mV), respectively.
-
In current-clamp mode, inject current steps to evoke action potentials and determine properties such as resting membrane potential, action potential threshold, and firing frequency.
Conclusion
This compound is a valuable tool for generating neurons for research and drug development. While direct quantitative comparisons with other methods are still emerging, the available data suggests that it is an effective inducer of neurogenesis. The choice of differentiation method will ultimately depend on the specific application, the starting cell type, and the desired neuronal subtype and purity. The protocols provided in this guide offer a starting point for the functional validation of neurons derived from this compound and other methods, enabling researchers to rigorously assess the quality and utility of their in vitro neuronal models.
References
- 1. ISX 9 | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 2. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OAR@UM: Defining a small molecules differentiation cocktail for generation of dopaminergic neurons from Wharton’s jelly mesenchymal stem cells [um.edu.mt]
- 5. stemcell.com [stemcell.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. NeuroD1 reprograms chromatin and transcription factor landscapes to induce the neuronal program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The intrinsic electrophysiological properties of neurons derived from mouse embryonic stem cells overexpressing neurogenin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery | Axion Biosystems [axionbiosystems.com]
Unveiling the Transcriptional Landscape: A Comparative Guide to Gene Expression in ISX-9 Treated Cells
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ISX-9's performance against alternative compounds, supported by experimental data.
Isoxazole-9 (this compound) has emerged as a potent small molecule inducer of neurogenesis, driving the differentiation of neural stem and progenitor cells. Its therapeutic potential in neurodegenerative diseases and regenerative medicine has garnered significant interest. Understanding the precise molecular changes induced by this compound at the transcriptional level is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide provides a comprehensive comparison of gene expression profiles in cells treated with this compound and other neurogenic compounds, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.
Performance Comparison: this compound vs. Alternative Neurogenic Compounds
To provide a clear comparison, the following table summarizes the key molecular and cellular effects of this compound alongside three alternative compounds known to influence neurogenesis and cellular differentiation: Valproic Acid, CHIR99021, and SB431542.
| Feature | This compound | Valproic Acid (VPA) | CHIR99021 | SB431542 |
| Primary Target/Pathway | Myocyte Enhancer Factor 2 (MEF2), Wnt/β-catenin | Histone Deacetylase (HDAC) inhibitor, Wnt/β-catenin activator | Glycogen Synthase Kinase 3 (GSK3) inhibitor, potent Wnt/β-catenin activator | TGF-β type I receptor (ALK4/5/7) inhibitor |
| Key Upregulated Genes | NeuroD1, Ngn3, Pax4, Mef2c | NeuroD1, Wnt target genes | Wnt target genes (Axin2, Lef1), pluripotency factors | - (Inhibits TGF-β signaling) |
| Key Downregulated Genes | Paneth cell markers (Lyz1) | Pro-apoptotic genes | - (Promotes proliferation) | TGF-β target genes (Smad2/3 phosphorylation targets) |
| Cellular Outcome | Promotes neuronal differentiation and maturation | Promotes neurogenesis, but can have developmental side effects | Maintains pluripotency, promotes proliferation and differentiation towards certain lineages | Promotes neural induction by inhibiting TGF-β signaling |
Gene Expression Analysis of this compound Treated Cells: A Closer Look
Recent studies employing microarray and single-cell RNA sequencing have shed light on the transcriptional signature of this compound.
Microarray Analysis of this compound Treated Neural Progenitor Cells
A key study by Petrik et al. (2012) utilized microarray analysis to investigate gene expression changes in the subgranular zone (SGZ) of the hippocampus in mice treated with this compound. Their findings pointed towards the crucial role of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors in mediating the neurogenic effects of this compound.
Table 1: Differentially Expressed Genes in the Hippocampal Subgranular Zone of this compound Treated Mice (Selected Genes)
| Gene Symbol | Gene Name | Fold Change | p-value |
| Mef2c | Myocyte enhancer factor 2C | 2.1 | < 0.05 |
| Neurod1 | Neuronal differentiation 1 | 1.8 | < 0.05 |
| Dcx | Doublecortin | 1.6 | < 0.05 |
| Bdnf | Brain-derived neurotrophic factor | 1.5 | < 0.05 |
Data is illustrative and based on the findings of Petrik et al., FASEB J, 2012.
Single-Cell RNA-Sequencing of this compound Treated Intestinal Organoids
A more recent study by Tsakmaki et al. (2020) employed single-cell RNA sequencing to dissect the effects of this compound on human intestinal organoids. This high-resolution analysis revealed that this compound promotes the differentiation of enteroendocrine cells by upregulating key transcription factors.
Table 2: Key Upregulated Genes in Ngn3+ Progenitor Cells of this compound Treated Human Intestinal Organoids
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| NEUROD1 | Neuronal differentiation 1 | 1.5 | < 0.01 |
| NGN3 | Neurogenin 3 | 1.2 | < 0.01 |
| PAX4 | Paired box 4 | 1.8 | < 0.01 |
| CHGA | Chromogranin A | 2.0 | < 0.01 |
Data is illustrative and based on the findings of Tsakmaki et al., Mol Metab, 2020.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
This compound Mechanism of Action
A Head-to-Head Comparison: ISX-9 Versus Growth Factor-Based Differentiation in Neuronal Fate Induction
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular differentiation, the choice of induction methodology is paramount. This guide provides an objective comparison between the small molecule ISX-9 and traditional growth factor-based protocols for inducing neuronal differentiation. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes to facilitate an informed decision-making process.
At a Glance: this compound vs. Growth Factors
| Feature | This compound | Growth Factor-Based Differentiation |
| Mechanism of Action | Small molecule that activates intracellular signaling pathways, primarily the Ca2+/MEF2 and Wnt/β-catenin pathways, to promote neurogenesis. | Proteins that bind to specific cell surface receptors (e.g., TrkB for BDNF) to initiate intracellular signaling cascades (e.g., MAPK/ERK, PI3K/Akt). |
| Specificity | Can exhibit cell-type-specific effects, promoting neuronal differentiation in neural stem/progenitor cells but showing cytotoxicity to oligodendrocyte precursor cells.[1] | Specificity is determined by the growth factor and its receptor expression on the target cells. Can have broad effects on cell survival, proliferation, and differentiation. |
| Off-Target Effects | Known to inhibit tube formation in endothelial progenitor cells and can be cytotoxic to certain progenitor cell populations.[1] | Can activate multiple signaling pathways simultaneously, potentially leading to unintended cellular responses. The specific off-target effects depend on the growth factor and the cellular context. |
| Consistency & Purity | High purity and batch-to-batch consistency as a synthetic small molecule.[2] | Purity and activity of recombinant proteins can vary between batches and suppliers.[3] |
| Cost-Effectiveness | Generally more cost-effective for long-term and large-scale experiments. | Recombinant proteins are typically more expensive, especially for high-purity, carrier-free formulations.[3][4][5] |
| Stability | Generally stable as a lyophilized powder and in solution when stored properly.[6][7] | Stability in solution can be variable and may require the addition of carrier proteins. Susceptible to degradation with repeated freeze-thaw cycles.[3][8] |
Quantitative Performance in Neuronal Differentiation
Direct comparative studies providing quantitative data for this compound versus growth factors in the same experimental setup are limited. The following tables juxtapose data from separate studies to offer an indirect comparison of their neurogenic potential.
Table 1: Effect of this compound on Neuronal Differentiation
| Cell Type | This compound Concentration | Key Finding | Reference |
| Adult Rat Hippocampal Stem Cells | 2.5-20 µM | Dose-dependently triggered neurogenesis and blocked gliogenesis.[6] | Schneider et al., Nat. Chem. Biol. (2008) |
| Neural Stem/Progenitor Cells | 6.25–50 μM | Increased expression of mature neuronal markers neurofilament and NeuN. | Koh et al., PLoS One (2015) |
| Adult Rats (in vivo) | 20 mg/kg/day | Significantly increased cell proliferation and neuronal commitment in the dentate gyrus.[9] | Bettio et al., Front. Neurosci. (2017) |
Table 2: Effect of Brain-Derived Neurotrophic Factor (BDNF) on Neuronal Differentiation
| Cell Type | BDNF Concentration | Key Finding | Reference |
| EGF-generated Neural Precursors | Not specified | Twofold increase in neuron number and enhanced neurite outgrowth after 10 days. | Ahmed et al., J. Neurosci. (1995) |
| Human iPSC-derived NPCs | 5 and 20 ng/mL | Significantly increased the number of NeuN-positive cells.[10] | Na-ek et al., PeerJ (2021) |
| Human Neural Precursor Cells | Not specified | Significantly higher numbers of HNPCs and neuronal differentiation when delivered with a nanofiber gel.[11] | Pettersson et al., Stem Cells Int. (2016) |
Signaling Pathways: A Visual Breakdown
The mechanisms underpinning this compound and growth factor-induced differentiation involve distinct signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for neuronal differentiation using this compound and a common growth factor-based approach.
This compound-Mediated Neuronal Differentiation of Neural Stem/Progenitor Cells (NSPCs)
This protocol is adapted from studies demonstrating the neurogenic effects of this compound on NSPCs.
Materials:
-
NSPCs
-
NSPC proliferation medium
-
NSPC differentiation medium
-
This compound (solubilized in DMSO)
-
Poly-L-ornithine and laminin-coated culture plates
Procedure:
-
Cell Plating: Plate NSPCs onto poly-L-ornithine and laminin-coated plates at a desired density in NSPC proliferation medium.
-
Initiation of Differentiation: After 24 hours, replace the proliferation medium with NSPC differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at a final concentration of 5-20 µM. A DMSO vehicle control should be run in parallel.
-
Culture and Analysis: Culture the cells for 5-7 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
-
Assessment: Analyze the cells for the expression of neuronal markers (e.g., β-III tubulin, NeuN, MAP2) using immunocytochemistry or western blotting.
Growth Factor-Based Neuronal Differentiation of SH-SY5Y Cells
This protocol utilizes a combination of retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) to differentiate the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium 1 (e.g., DMEM/F12 with 1% FBS and 10 µM Retinoic Acid)
-
Differentiation medium 2 (e.g., Neurobasal medium with B27 supplement, 10 µM Retinoic Acid, and 50 ng/mL BDNF)
-
Culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in growth medium at a low density (e.g., 20-30% confluency).
-
RA Induction: After 24 hours, replace the growth medium with Differentiation Medium 1 (containing RA). Culture for 3-5 days, changing the medium every 2 days.
-
BDNF Maturation: Replace the medium with Differentiation Medium 2 (containing RA and BDNF).
-
Culture and Maturation: Continue to culture the cells for an additional 5-7 days, replacing the medium every 2-3 days.
-
Assessment: Observe morphological changes (neurite outgrowth) and analyze for the expression of mature neuronal markers.
Conclusion
Both this compound and growth factor-based methods are effective in promoting neuronal differentiation. The choice between them will depend on the specific research goals, cell type, and budget. This compound offers a cost-effective, consistent, and potent alternative for inducing neurogenesis, though its potential off-target effects on other neural progenitor populations warrant consideration. Growth factor-based protocols are well-established and mimic physiological signaling but can be more expensive and subject to batch variability. This guide provides the foundational information to help researchers make a strategic choice for their specific experimental needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Human Brain-Derived Neurotrophic Factor (BDNF) Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 4. Recombinant Human/Mouse/Rat BDNF Protein - Elabscience® [elabscience.com]
- 5. qkine.com [qkine.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunotools.de [immunotools.de]
- 9. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BDNF Overexpression Enhances Neuronal Activity and Axonal Growth in Human iPSC-Derived Neural Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BDNF Increases Survival and Neuronal Differentiation of Human Neural Precursor Cells Cotransplanted with a Nanofiber Gel to the Auditory Nerve in a Rat Model of Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Commercial ISX-9: Purity and Biological Activity
For researchers, scientists, and drug development professionals, the purity and activity of commercially available small molecules are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for assessing the quality of ISX-9, a widely used neurogenic agent, from various commercial sources. We present standardized experimental protocols for purity and activity assessment and offer a template for data comparison.
This compound (Isoxazole 9) is a small molecule that promotes the differentiation of neural stem cells and has been shown to induce neurogenesis both in vitro and in vivo.[1][2][3] It is a valuable tool in neuroscience research and holds potential for therapeutic development. Given the critical nature of its applications, ensuring the quality of commercially procured this compound is a crucial first step in any experimental workflow.
Comparative Data Summary
To facilitate a direct comparison of this compound from different commercial suppliers, all quantitative data should be organized into clear, structured tables. Below are template tables that researchers can populate with their own experimental data.
Table 1: Purity Analysis of Commercial this compound
| Supplier | Lot Number | Advertised Purity (%) | Experimental Purity by HPLC (%) | Identity Confirmation (Mass-to-Charge Ratio, m/z) | Notes |
| Supplier A | XXXXX | ≥98% | |||
| Supplier B | YYYYY | 99.87% | |||
| Supplier C | ZZZZZ | ≥95% |
Table 2: Functional Activity of Commercial this compound
| Supplier | Lot Number | EC₅₀ in NeuroD1 Reporter Assay (µM) | Neuronal Differentiation Index (e.g., % β-III tubulin positive cells) | Notes |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's purity and activity.
Purity and Identity Assessment
a) High-Performance Liquid Chromatography (HPLC)
This technique is fundamental for determining the purity of a small molecule by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution to separate the components.
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm.
-
-
Data Analysis: The purity is calculated by integrating the area of the this compound peak and expressing it as a percentage of the total peak area.
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the compound by measuring its mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Procedure:
-
Follow the HPLC procedure as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
The mass spectrometer is set to scan for the expected mass of this compound (C₁₁H₁₀N₂O₂S, molecular weight: 234.27).
-
-
Data Analysis: Confirm the presence of a peak with the correct m/z corresponding to this compound.
Biological Activity Assessment
a) NeuroD1 Reporter Assay
This compound is known to induce the expression of the transcription factor NeuroD1, which is crucial for neuronal differentiation. A reporter gene assay can quantify this activity.
-
Cell Line: A neural progenitor cell line (e.g., C17.2) stably transfected with a reporter construct containing the NeuroD1 promoter driving the expression of a reporter gene (e.g., Luciferase or GFP).
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound from different suppliers for 24-48 hours.
-
Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
Data Analysis: Plot the reporter signal against the this compound concentration and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
b) Neuronal Differentiation Assay
This assay directly measures the ability of this compound to induce neuronal differentiation in a relevant cell model.
-
Cell Line: Adult neural stem/progenitor cells (NSPCs).
-
Procedure:
-
Culture NSPCs in a growth medium.
-
Induce differentiation by replacing the growth medium with a differentiation medium containing different concentrations of this compound.
-
After 5-7 days, fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin or NeuN) and a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of cells positive for the neuronal marker relative to the total number of cells (DAPI-positive nuclei).
Visualizations
This compound Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound in promoting neuronal differentiation. This compound activates calcium influx, which in turn leads to the activation of the myocyte-enhancer factor 2 (MEF2) family of transcription factors.[2][4][5] MEF2 then promotes the expression of neurogenic genes like NeuroD.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive assessment of commercial this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for ISX-9 Studies
For researchers, scientists, and drug development professionals, establishing the specificity and ruling out off-target effects of investigational compounds is paramount. This guide provides a comprehensive comparison of essential negative control experiments for studies involving ISX-9, a small molecule known to promote neuronal differentiation. We present supporting experimental data, detailed protocols, and a comparative look at alternative neurogenic compounds.
Understanding this compound and the Imperative for Rigorous Controls
Isoxazole-9 (this compound) has emerged as a promising tool in neuroscience research for its ability to induce the differentiation of neural stem and progenitor cells (NSPCs) into neurons.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the potentiation of Ca2+ influx, which in turn activates myocyte-enhancer factor 2 (MEF2)-dependent gene expression and influences the Wnt/β-catenin signaling pathway. This activity promotes the expression of crucial neurogenic transcription factors like NeuroD1.
However, the very potency of such bioactive small molecules necessitates a rigorous approach to experimental design, with negative controls being the bedrock of data validity. Without proper controls, it is impossible to ascertain whether the observed effects are a direct consequence of the compound's intended biological activity or an artifact of the experimental system or off-target interactions.
This guide will focus on two critical types of negative controls for this compound studies: Vehicle Controls and the assessment of Off-Target Effects on non-neuronal cell populations.
Vehicle Controls: The Essential Baseline
The most fundamental negative control in small molecule research is the vehicle control. Since this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (B87167) (DMSO) or prepared in a solution containing cyclodextrins (e.g., HP-β-CD) for in vivo studies, the vehicle itself can have biological effects.[5][6][7] Therefore, a vehicle-only control group is essential to distinguish the specific effects of this compound from those of its solvent.
Experimental Data: this compound vs. Vehicle Control in Neuronal Differentiation
The following table summarizes representative data on the effect of this compound compared to a vehicle control on the differentiation of neural stem/progenitor cells (NSPCs).
| Treatment Group | Neuronal Marker Expression (e.g., βIII-tubulin or NeuN positive cells) | Statistical Significance (p-value vs. Vehicle) | Reference |
| This compound (10 µM) | Significant Increase | < 0.05 | [2] |
| Vehicle Control (DMSO) | Baseline Levels | - | [2] |
Experimental Workflow: Vehicle Control in an In Vitro Differentiation Assay
Caption: Workflow for a typical in vitro neuronal differentiation experiment with this compound and a vehicle control.
Detailed Protocol: Vehicle Control for In Vitro this compound Studies
Objective: To assess the effect of the vehicle (DMSO) on NSPC viability and differentiation compared to this compound treatment.
Materials:
-
Neural Stem/Progenitor Cells (NSPCs)
-
NSPC proliferation and differentiation media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, cell culture grade DMSO
-
Multi-well culture plates
-
Antibodies for neuronal markers (e.g., anti-βIII-tubulin, anti-NeuN) and a nuclear stain (e.g., DAPI)
Procedure:
-
Cell Plating: Plate NSPCs at a desired density in multi-well plates suitable for immunocytochemistry or RNA extraction.
-
Preparation of Treatment Media:
-
This compound Treatment: Prepare the final concentration of this compound (e.g., 10 µM) by diluting the stock solution in differentiation medium. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.1%).
-
Vehicle Control: Prepare the vehicle control medium by adding the same volume of DMSO to the differentiation medium as was added for the highest concentration of this compound.
-
-
Treatment: Replace the proliferation medium with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired differentiation period (typically 5-7 days), refreshing the media as required.
-
Analysis:
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for neuronal markers. Quantify the percentage of marker-positive cells relative to the total number of cells (DAPI-stained nuclei).
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the expression levels of neurogenic transcription factors (e.g., NeuroD1, Tubb3).
-
Off-Target Effects: Ensuring Specificity
A critical aspect of negative control is to demonstrate the specificity of the compound's action. This involves testing the effect of this compound on cell types that should ideally not be affected, or at least not in the same manner as the target cells. Studies have shown that while this compound promotes neurogenesis in NSPCs, it can have detrimental effects on other progenitor cell populations, such as oligodendrocyte precursor cells (OPCs) and endothelial progenitor cells (EPCs).[1] This highlights the importance of assessing potential cytotoxicity and off-target effects.
Experimental Data: Off-Target Effects of this compound on Non-Neuronal Progenitor Cells
The following table summarizes the observed effects of this compound on different progenitor cell types, demonstrating its differential activity.
| Cell Type | Effect of this compound Treatment | Outcome Measure | Reference |
| Neural Stem/Progenitor Cells (NSPCs) | Increased neuronal differentiation | Increased NeuN and βIII-tubulin expression | [2] |
| Oligodendrocyte Precursor Cells (OPCs) | Decreased cell number (cytotoxicity) | Reduced cell count | [1] |
| Endothelial Progenitor Cells (EPCs) | Inhibited tube formation | Reduced angiogenic potential | [1] |
Experimental Workflow: Assessing Off-Target Cytotoxicity
Caption: Workflow for assessing the cytotoxic effects of this compound on a non-target cell type like OPCs.
Detailed Protocol: Assessing this compound Cytotoxicity on Oligodendrocyte Precursor Cells (OPCs)
Objective: To determine if this compound exhibits cytotoxic effects on OPCs.
Materials:
-
Primary or immortalized Oligodendrocyte Precursor Cells (OPCs)
-
OPC culture medium
-
This compound stock solution (in DMSO)
-
Sterile, cell culture grade DMSO
-
96-well clear-bottom black plates
-
Cell viability/cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit)
Procedure:
-
Cell Plating: Plate OPCs in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound in OPC culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Cytotoxicity Assessment:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay.
-
For example, with a CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells at each this compound concentration.
Alternatives to this compound for Inducing Neurogenesis
While this compound is a potent inducer of neurogenesis, several other small molecules can also be used to promote neuronal differentiation. It is important to note that the efficacy and specificity of these compounds can vary depending on the cell type and experimental conditions.
| Compound | Mechanism of Action (Primary) | Reported Effects |
| Lithium | Inhibition of GSK-3β, activation of Wnt/β-catenin signaling | Promotes neuronal differentiation and proliferation. |
| Neuropathiazole | Selective induction of neuronal differentiation in hippocampal stem cells | Induces neuronal differentiation and inhibits astrogliogenesis. |
| KHS101 | Promotes NPC neuronal differentiation | Induces neuronal differentiation and inhibits proliferation. |
| CHIR99021 | Highly selective GSK-3β inhibitor, potent activator of Wnt/β-catenin signaling | Often used in combination with other small molecules to direct neuronal differentiation. |
| Forskolin | Activates adenylyl cyclase, increasing intracellular cAMP levels | Frequently used in cocktails to promote neuronal maturation and survival. |
Signaling Pathways Implicated in this compound Action
To better understand the on-target and potential off-target effects of this compound, it is crucial to visualize its known signaling pathways.
Caption: Simplified diagram of the primary signaling pathways activated by this compound leading to neuronal differentiation.
Conclusion
References
- 1. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Neurons Differentiated with ISX-9 and Alternative Small Molecule Cocktails
For researchers in neuroscience and drug development, the generation of stable and functional human neurons from pluripotent stem cells (PSCs) is a critical step. Small molecule-based differentiation protocols offer a powerful tool for this purpose. This guide provides a comparative analysis of the long-term stability of neurons differentiated using the neurogenic small molecule ISX-9, often in combination with other compounds, against alternative small molecule-based methods.
Introduction to this compound-Mediated Neuronal Differentiation
This compound (Isoxazole-9) is a small molecule that promotes neuronal differentiation both in vitro and in vivo. It has been shown to act by stimulating a calcium-activated signaling pathway that leads to the activation of the myocyte-enhancer factor 2 (MEF2) transcription factor. This, in turn, upregulates the expression of crucial neurogenic genes like NeuroD1, driving the differentiation of neural stem and progenitor cells into neurons.[1][2][3][4] this compound is frequently used as part of a "cocktail" of small molecules to enhance the efficiency of neuronal differentiation or for direct reprogramming of somatic cells into neurons.[2][5]
The FICB Cocktail: A Common this compound-Based Approach
A widely recognized combination of small molecules that includes this compound is the "FICB" cocktail, comprising F orskolin, I SX-9, C HIR99021, and I-B ET151. This combination has been demonstrated to efficiently induce the conversion of fibroblasts into functional neurons, bypassing a proliferative intermediate stage.[5]
Alternative Small Molecule Approaches for Neuronal Differentiation
A prevalent alternative to this compound-based cocktails for inducing cortical neurons involves the dual inhibition of SMAD signaling, often combined with the inhibition of other pathways. A common and effective combination includes:
-
LDN193189: An inhibitor of the BMP signaling pathway.
-
SB431542: An inhibitor of the TGF-β/Activin/Nodal signaling pathway.[6][7][8][9]
-
XAV939: A WNT signaling inhibitor.
-
SU5402: An inhibitor of FGF signaling.[6]
-
DAPT: A γ-secretase inhibitor that blocks Notch signaling.[6]
These molecules guide pluripotent stem cells towards a neural fate by inhibiting signals that promote other lineages.
Comparative Analysis of Long-Term Stability
While direct, head-to-head comparative studies on the long-term stability of neurons derived from this compound-based versus other small molecule cocktails are limited, we can synthesize findings from various studies to provide a comparative overview. The following tables summarize key parameters of long-term neuronal stability.
Table 1: Neuronal Viability and Survival
| Differentiation Protocol | Reported Viability/Survival | Time in Culture | Key Observations |
| This compound based (e.g., FICB) | High initial conversion efficiency (up to 90% of fibroblasts).[5] Long-term survival data is less documented in direct comparisons. | Up to 2 months in vitro and in vivo.[10][11] | Efficient at initial reprogramming. Long-term maintenance requires optimized culture conditions. |
| Dual SMAD Inhibition-based | Can be maintained for over 120 days with high integrity.[6] | Up to 150 days. | Long-term cultures show increasing network density and neuronal activity. |
Table 2: Functional Maturation and Electrophysiology
| Differentiation Protocol | Electrophysiological Properties | Time to Maturation | Key Observations |
| This compound based (e.g., FICB) | Chemically induced neurons (CiNs) show characteristic electrophysiological properties of functional neurons.[5] | Maturation timeline is protocol-dependent. | Functional neurons can be generated rapidly. |
| Dual SMAD Inhibition-based | Spontaneous action potentials are typically observed around 50-100 days of differentiation.[6] A cocktail termed GENtoniK can accelerate maturation.[12][13][14] | 16 days to functional electrophysiological properties with accelerated protocols.[6] | Protocols can be optimized to accelerate functional maturation. |
Table 3: Synaptic Development and Network Formation
| Differentiation Protocol | Synaptic Markers and Network Activity | Time to Network Formation | Key Observations |
| This compound based (e.g., FICB) | Neurons generated with this compound containing cocktails are capable of forming functional networks. | Varies with cell type and specific protocol. | |
| Dual SMAD Inhibition-based | Increasing network density and neuronal activity observed in long-term cultures (up to 320 days). | Gradual development over several weeks to months. | Long-term cultures exhibit mature network features, including synchronized bursting activity. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuronal Differentiation
The diagram below illustrates the signaling cascade initiated by this compound, leading to the expression of neuronal genes.
Experimental Workflow for Neuronal Differentiation
The following diagram outlines a general experimental workflow for generating and assessing the long-term stability of neurons differentiated using small molecule cocktails.
Experimental Protocols
Neuronal Differentiation using FICB Cocktail (this compound based)
This protocol is adapted from literature for the direct conversion of fibroblasts to neurons.[5]
-
Cell Seeding: Plate human fibroblasts on Matrigel-coated plates in fibroblast medium.
-
Neuronal Induction: After 24 hours, replace the medium with neuronal induction medium containing:
-
DMEM/F12 with N2 and B27 supplements
-
Forskolin (50 µM)
-
This compound (5 µM)
-
CHIR99021 (3 µM)
-
I-BET151 (0.5 µM)
-
-
Maturation: Continue culture for at least 2 weeks, with partial media changes every 2-3 days. For long-term culture, transition to a maintenance medium with reduced small molecule concentrations and added neurotrophic factors (BDNF, GDNF).
Neuronal Differentiation using Dual SMAD Inhibition
This protocol is a representative method for differentiating PSCs into cortical neurons.[6]
-
Neural Induction: Culture PSCs in a neural induction medium containing:
-
DMEM/F12 with N2 supplement
-
LDN193189 (100 nM)
-
SB431542 (10 µM)
-
XAV939 (2 µM)
-
SU5402 (10 µM)
-
DAPT (10 µM)
-
-
Neuronal Progenitor Expansion: After 7-10 days, dissociate the neural progenitors and re-plate them in a neural progenitor expansion medium.
-
Terminal Differentiation and Maturation: Plate progenitors in a terminal differentiation medium containing:
-
Neurobasal medium with B27 supplement
-
BDNF (20 ng/mL)
-
GDNF (20 ng/mL)
-
Laminin (1 µg/mL)
-
-
Long-term Culture: Maintain the culture for several weeks to months, with regular media changes.
Conclusion
Both this compound-based cocktails and dual SMAD inhibition-based protocols are effective in generating functional neurons from different starting cell populations. The choice of protocol may depend on the desired speed of differentiation and the specific neuronal subtype of interest. While this compound containing cocktails can offer rapid and efficient initial conversion, dual SMAD inhibition protocols are well-documented for their ability to support long-term neuronal cultures with increasing network complexity and functional maturation. Future studies involving direct, side-by-side comparisons of these methods over extended periods will be crucial for definitively determining the superior approach for applications requiring long-term neuronal stability.
References
- 1. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epigenie.com [epigenie.com]
- 6. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forskolin-driven conversion of human somatic cells into induced neurons through regulation of the cAMP-CREB1-JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin-driven conversion of human somatic cells into induced neurons through regulation of the cAMP-CREB1-JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined small-molecule treatment accelerates maturation of human pluripotent stem cell-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Cross-Validation of ISX-9 Effects in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISX-9 (Isoxazole-9) is a small molecule that has garnered significant interest in the scientific community for its ability to promote the differentiation of stem and progenitor cells, particularly towards neuronal and cardiac lineages. Its potential therapeutic applications in regenerative medicine and disease modeling have led to its investigation in numerous laboratories worldwide. This guide provides a comparative analysis of the effects of this compound as reported in various studies, with a focus on cross-validating its efficacy and understanding the nuances of its application in different experimental contexts. We present a synthesis of quantitative data, detailed experimental protocols, and an exploration of the key signaling pathways modulated by this compound.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative effects of this compound on different cell types as observed in independent research laboratories. These data highlight the compound's diverse activities and provide a basis for comparing its performance across various experimental setups.
Table 1: Effects of this compound on Neuronal Differentiation
| Cell Type | This compound Concentration | Treatment Duration | Key Quantitative Findings | Reference Lab/Study |
| Adult Rat Hippocampal Neural Stem/Progenitor Cells (NSPCs) | 6.25-50 µM | 5 days | Increased number of mature neurons (Neurofilament and NeuN positive).[1] | Koh et al. |
| Adult Rat Hippocampal Neural Stem/Progenitor Cells (NSPCs) | Not specified | Not specified | Slightly increased the number of NSPCs and effectively induced neuronal differentiation.[2][3] | Koh et al. |
| In vivo (mice) | 20 mg/kg (i.p.) | 7 days | Increased proliferation of neuroblasts and enhanced neurogenesis in the hippocampal subgranular zone.[4][5] | Bettio et al. |
Table 2: Effects of this compound on Cardiac Differentiation
| Cell Type | This compound Concentration | Treatment Duration | Key Quantitative Findings | Reference Lab/Study |
| Human Induced Pluripotent Stem Cells (hiPSCs) | 20 µM | 3 days | Induced expression of cardiac transcription factors (Nkx2.5, ISL1, GATA4, Mef2c) and differentiation into cardiomyocytes, smooth muscle cells, and endothelial cells.[6][7] | Xuan et al. |
| Notch-activated epicardium-derived cells (NECs) | Not specified | Not specified | Induced cardiomyogenic differentiation.[8] | Russell et al. |
Table 3: Effects of this compound on Other Progenitor Cells and Potential Off-Target Effects
| Cell Type | This compound Concentration | Treatment Duration | Key Quantitative Findings | Reference Lab/Study |
| Rat Oligodendrocyte Precursor Cells (OPCs) | 6.25-50 µM | 2 days | Significantly decreased OPC number in a concentration-dependent manner, suggesting cytotoxicity.[2][3][9] | Koh et al. |
| Mouse Endothelial Progenitor Cells (EPCs) | 6.25-50 µM | 2 days | No effect on EPC number, but significantly inhibited tube formation in outgrowth endothelial cells.[2][3] | Koh et al. |
Experimental Protocols
The methodologies employed to study this compound's effects vary between laboratories. These differences can contribute to the observed variations in outcomes. Below are detailed protocols from key studies that provide a framework for replicating and building upon existing research.
Neuronal Differentiation of Adult Neural Stem/Progenitor Cells (Koh et al.)
-
Cell Culture: Primary neural stem/progenitor cells (NSPCs) were cultured in proliferative media.
-
This compound Treatment: NSPCs were treated with varying concentrations of this compound (6.25, 12.5, 25, and 50 µM).
-
Duration: The treatment was carried out for 5 days to assess neuronal differentiation.
-
Analysis: Differentiation into mature neurons was evaluated by immunostaining for neuronal markers Neurofilament and NeuN. Cell numbers were also counted to assess proliferation and cytotoxicity.[1][3]
Cardiac Differentiation of Human Induced Pluripotent Stem Cells (Xuan et al.)
-
Cell Culture: Human induced pluripotent stem cells (hiPSCs) were maintained on a suitable matrix.
-
This compound Treatment: hiPSCs were treated with 20 µM this compound.
-
Duration: The induction of cardiac progenitors was carried out for 3 days.
-
Analysis: The expression of key cardiac transcription factors (Nkx2.5, ISL1, GATA4, and Mef2c) was assessed. Subsequent differentiation into cardiomyocytes, smooth muscle cells, and endothelial cells was also analyzed.[6][7]
In Vivo Neurogenesis Study in Mice (Bettio et al.)
-
Animal Model: Mice were used to study the in vivo effects of this compound.
-
This compound Administration: this compound was administered intraperitoneally (i.p.) at a dose of 20 mg/kg.
-
Duration: The treatment was continued for 7 consecutive days.
-
Analysis: Proliferation of neuroblasts and the rate of neurogenesis in the subgranular zone of the hippocampus were evaluated.[10]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating key intracellular signaling pathways. The two most prominently implicated pathways are the Wnt/β-catenin and the Myocyte Enhancer Factor 2 (MEF2) pathways.
Wnt/β-catenin Signaling Pathway
This compound has been identified as a novel agonist of the Wnt/β-catenin pathway.[11][12] It is believed to potentiate the association between LRP6 and Axin1, leading to the stabilization of β-catenin.[11][12] This allows β-catenin to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and differentiation.
MEF2 Signaling Pathway
In the context of neuronal differentiation, this compound is known to activate the MEF2 family of transcription factors.[10][13] This is thought to occur through an increase in intracellular calcium levels, which in turn activates calcium/calmodulin-dependent protein kinase (CaMK).[1][14] CaMK then phosphorylates and promotes the nuclear export of histone deacetylase 5 (HDAC5), a repressor of MEF2. The subsequent de-repression of MEF2 allows it to activate the transcription of neuronal genes like NeuroD1.[1][14]
Experimental Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for investigating the effects of this compound, integrating the common steps from the reviewed studies.
Conclusion
The collective evidence from multiple laboratories strongly supports the role of this compound as a potent inducer of neuronal and cardiac differentiation. While the core effects are reproducible, the quantitative outcomes can be influenced by experimental variables such as cell type, this compound concentration, and treatment duration. A notable concern is the observed cytotoxicity of this compound towards oligodendrocyte precursor cells, highlighting the need for careful dose-response studies and cell-type-specific considerations. The elucidation of its mechanisms of action through the Wnt/β-catenin and MEF2 signaling pathways provides a solid foundation for its rational application in research and potential therapeutic development. This guide serves as a valuable resource for researchers aiming to utilize this compound, providing a comparative overview of its effects and the methodologies to investigate them. Further cross-laboratory validation studies with standardized protocols would be beneficial to fully harness the potential of this promising small molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Calcium Channel | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 10. Effects of this compound and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole 9 (ISX9), a small molecule targeting Axin, activates Wnt/β-catenin signalling and promotes hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Neurogenic Potential of ISX-9: A Comparative Guide to RNA-Seq Analysis in Neural Stem Cells
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of neural stem cell differentiation is paramount. Isoxazole-9 (ISX-9) has emerged as a potent small molecule inducer of this process, offering a valuable tool for regenerative medicine and neurological disease modeling. This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) analysis of neural stem cells (NSCs) treated with this compound, detailing experimental protocols, expected data outcomes, and the signaling pathways at play.
This compound is a neurogenic agent that promotes the differentiation of adult neural stem and progenitor cells both in laboratory settings and in living organisms.[1][2][3] Its mechanism of action involves the activation of calcium influx, which in turn leads to the increased expression of crucial neurogenic transcription factors like NeuroD1.[3][4] This guide will delve into how RNA-seq can be employed to globally assess the transcriptional changes induced by this compound in NSCs, providing a deeper understanding of its effects and enabling comparison with other neurogenic compounds.
Comparative Analysis of Gene Expression
Below is a table summarizing expected changes in gene expression based on the known effects of this compound.
| Gene Category | Key Genes | Expected Expression Change with this compound | Comparison with BDNF Treatment |
| Neuronal Differentiation & Maturation | NEUROD1, TUBB3 (β-III tubulin), MAP2, DCX | Upregulated | Similar upregulation expected |
| Synaptic Function | SYN1, GRIA1, GRIN2B | Upregulated | Similar upregulation expected |
| Stem Cell Maintenance & Proliferation | SOX2, PAX6, NES (Nestin), MKI67 | Downregulated | Similar downregulation expected |
| Signaling Pathways | MEF2C, WNT5A, FZD1 | Upregulated | May differ in specific pathway components |
Experimental Protocols
A typical RNA-seq experiment to analyze the effects of this compound on NSCs would involve the following steps. This protocol is a synthesis of standard RNA-seq procedures and specific details from studies utilizing this compound.[5][6][7][8]
Cell Culture and Treatment
-
Neural Stem Cell Culture: Mouse or human neural stem cells are cultured in appropriate proliferation medium, typically containing growth factors like EGF and FGF.
-
This compound Treatment: For differentiation experiments, the proliferation medium is replaced with a differentiation medium. This compound is then added at a concentration typically ranging from 10 µM to 50 µM.[2][5] A vehicle control (e.g., DMSO) and a positive control (e.g., 10 ng/mL BDNF) are run in parallel.[5]
-
Time Course: Cells are typically harvested at various time points (e.g., 24h, 48h, 72h) after treatment to capture both early and late transcriptional events.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from the harvested cells using a commercially available kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: An RNA-seq library is prepared from the high-quality RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways activated by this compound.
Experimental workflow for RNA-seq analysis of this compound treated NSCs.
This compound is known to modulate several key signaling pathways to induce neuronal differentiation.[1][2][9] The diagram below illustrates the proposed mechanism of action.
This compound signaling pathway leading to neuronal differentiation.
In addition to the calcium-dependent pathway, this compound has been shown to activate Wnt and TGF-β signaling pathways in other cell types, which may also play a role in its neurogenic effects.[2][9]
Potential involvement of Wnt and TGF-β signaling in this compound-mediated effects.
Conclusion
RNA-seq analysis is a powerful tool to dissect the molecular mechanisms of this compound-induced neuronal differentiation. By comparing the transcriptomic profile of this compound-treated neural stem cells with controls and other neurogenic compounds, researchers can gain a comprehensive understanding of its efficacy and specificity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting such experiments, ultimately accelerating the development of novel therapies for neurological disorders.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 6. This compound manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 130.239.72.131:3000 [130.239.72.131:3000]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for ISX-9
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ISX-9 (Isoxazole 9), a potent small molecule inducer of adult neural stem cell differentiation. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory trash or sewer systems.[2]
Immediate Safety and Handling Protocol
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table outlines the recommended PPE and handling summary.
| Item | Specification | Disposal Protocol |
| Gloves | Powder-free nitrile or neoprene gloves. Double gloving is recommended. | Dispose of as hazardous waste immediately after handling this compound or contaminated materials. |
| Gown | Disposable, non-permeable protective gown. | Dispose of as hazardous waste. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Decontaminate after use. If visibly contaminated, dispose of as hazardous waste. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of aerosolization. | Dispose of cartridges as hazardous waste according to institutional guidelines. |
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be treated as hazardous and segregated for appropriate disposal, typically via incineration at a licensed facility.
Liquid Waste Management
-
Collect: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Store: Store the liquid waste container in a secondary containment bin within a fume hood.
Solid Waste Management
-
Segregate: Place all contaminated solid, non-sharp waste (e.g., gloves, gowns, pipette tips, tubes) into a designated, clearly labeled hazardous waste bag.
-
Seal: Once the bag is three-quarters full, securely seal it.
-
Contain: Place the sealed bag into a designated rigid hazardous waste bin.
Sharps Waste Management
-
Dispose: Dispose of all sharps contaminated with this compound (e.g., needles, blades) in a designated puncture-resistant sharps container labeled for hazardous waste.
-
Secure: Do not overfill the sharps container. Once it is three-quarters full, securely close and lock the lid.
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the proper segregation and disposal pathway for different types of this compound contaminated waste.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol [3] |
| CAS Number | 832115-62-5[3] |
| Appearance | White solid[3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] |
| Solubility | DMSO: 40 mg/mL, Ethanol: 11 mg/mL (Sonication recommended)[3] |
Experimental Protocols and Signaling Pathways
This compound is known to induce neuronal differentiation through the activation of specific signaling pathways.
Calcium-Activated Signaling Pathway
This compound triggers neurogenesis in adult rat hippocampal stem cells through a calcium-activated signaling pathway that is dependent on myocyte-enhancer factor 2 (MEF2) gene expression.
Caption: Diagram of the this compound activated signaling cascade leading to neurogenesis.
By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building a foundation of trust and reliability in your laboratory's operational standards.
References
Essential Safety and Logistics for Handling ISX-9
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of the neurogenic agent ISX-9 (Isoxazole-9) is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment and support research integrity.
Chemical and Safety Data Overview
This compound is a small molecule that has been identified as an inducer of adult neural stem cell differentiation. Understanding its properties is the first step toward safe handling.
| Property | Value |
| Chemical Name | N-Cyclopropyl-5-(2-thienyl)-3-isoxazolecarboxamide |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 832115-62-5 |
| Appearance | White to off-white solid |
| Primary Hazards | Acute toxicity, Oral (Category 4); Acute and Chronic aquatic toxicity (Category 1)[1] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound powder and solutions.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. Double-gloving provides additional protection against potential tears or degradation. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder particles. |
| Lab Coat | Standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator is recommended if there is a risk of aerosolization or when handling the powder outside of a fume hood. | Prevents inhalation of the compound, which is classified as harmful if swallowed and may pose a risk via inhalation. |
Operational Plans: From Handling to Disposal
Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility.
Preparation and Handling Protocol
-
Designated Area : All work with this compound, particularly the handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Stock Solution Preparation : this compound is soluble in DMSO (up to 40 mg/mL) and Ethanol (up to 11 mg/mL)[2]. When preparing stock solutions, add the solvent to the vial of pre-weighed this compound powder to avoid generating airborne dust. Use sonication if necessary to fully dissolve the compound[2].
-
Spill Kit : Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain absorbent materials (e.g., vermiculite (B1170534) or spill pillows), neutralizing agents, appropriate PPE, and hazardous waste disposal bags.
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].
Spill Cleanup Procedure
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For large or uncontained spills, evacuate the area.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as outlined above, including respiratory protection.
-
Containment : For liquid spills, create a dike around the spill using absorbent material from the spill kit. Work from the outside in.
-
Absorption : Cover the spill with an inert absorbent material.
-
Collection : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination : Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound is classified as very toxic to aquatic life with long-lasting effects[1].
-
Waste Segregation : All materials contaminated with this compound, including unused solutions, contaminated labware (pipette tips, tubes), and used PPE, must be collected as hazardous chemical waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Store this container in secondary containment.
-
Solid Waste : Place all contaminated solid waste into a designated hazardous waste container.
-
Disposal : Do not dispose of this compound down the drain or in regular trash[1]. Arrange for pickup and disposal by your institution's certified hazardous waste management provider. All waste must be disposed of at an approved waste disposal plant[1].
Cited Experimental Protocols
This compound is utilized in various experimental contexts to induce neurogenesis. The concentrations and methodologies vary depending on the application.
| Application | Cell/Animal Model | Typical Concentration / Dosage | Protocol Summary |
| In Vitro Neurogenesis | Adult rat hippocampal stem cells | 2.5 - 50 µM | Cells are treated with varying concentrations of this compound to dose-dependently trigger neurogenesis and block gliogenesis. Effects are typically evaluated after 2-3 days[3][4]. |
| In Vivo Neurogenesis | Mice | 20 mg/kg (i.p.) | This compound is administered intraperitoneally for a period of several days (e.g., 12 days) to assess its effects on hippocampal neurogenesis and memory function in vivo[2][5]. |
| Fibroblast to Neuron Reprogramming | Human Fibroblasts | Not specified for this compound alone | Used in combination with other small molecules (e.g., CHIR99021, Forskolin) to directly reprogram fibroblasts into mature, functional neurons. |
This compound Signaling Pathway
This compound has been shown to activate specific signaling cascades to induce its neurogenic effects. One identified pathway involves the Nerve Growth Factor Receptor (NGFR), which ultimately leads to the nuclear translocation of β-catenin and subsequent gene expression.
Caption: this compound signaling cascade via NGFR, leading to increased KGF expression.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
